Me-Tet-PEG3-NHBoc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H36N6O6 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H36N6O6/c1-18-27-29-22(30-28-18)20-7-5-19(6-8-20)17-26-21(31)9-11-33-13-15-35-16-14-34-12-10-25-23(32)36-24(2,3)4/h5-8H,9-17H2,1-4H3,(H,25,32)(H,26,31) |
InChI Key |
SCIOKEISYHYNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Me-Tet-PEG3-NHBoc: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Me-Tet-PEG3-NHBoc is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. The molecule incorporates three key functional components: a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry, a three-unit polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine (NHBoc) for covalent linkage to therapeutic payloads or other molecules of interest. This document aims to serve as a detailed resource for researchers leveraging this compound in their experimental workflows.
Core Concepts and Physicochemical Properties
This compound is designed for a two-stage conjugation strategy. The first stage involves the deprotection of the Boc-protected amine to reveal a primary amine. This amine can then be covalently linked to a molecule of interest, typically a cytotoxic agent in the context of ADC development, via standard amine-reactive chemistries. The second stage utilizes the methyl-tetrazine group for a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO)-modified biomolecule, such as an antibody.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₆N₆O₆ | [1][2] |
| Molecular Weight | 504.59 g/mol | [1][2] |
| CAS Number | 2141976-32-9 | [1] |
| Purity | >95% | |
| Appearance | N/A (Typically a solid) | |
| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, DCM | |
| Storage Conditions | Dry, cool, and dark. Store at -20°C for long-term storage. |
Mechanism of Action
The utility of this compound is centered around two fundamental chemical transformations: the deprotection of the Boc group and the inverse electron demand Diels-Alder (iEDDA) reaction.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of chemical conditions and its facile removal under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the Boc group, yielding a primary amine and gaseous byproducts (isobutylene and carbon dioxide).
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is a powerful bioorthogonal ligation technique. The electron-deficient methyl-tetrazine ring of the linker reacts with an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO). This [4+2] cycloaddition is exceptionally fast and proceeds without the need for a catalyst, even in complex biological media. The reaction is irreversible and forms a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.
The kinetics of the tetrazine-TCO ligation are a key advantage, with second-order rate constants reported to be as high as 2000 M⁻¹s⁻¹ in 9:1 methanol/water.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) is recommended for specific applications.
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The product will be the TFA salt of the deprotected amine.
-
(Optional - Basic Work-up for Free Amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine (Me-Tet-PEG3-NH₂).
Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to Deprotected Me-Tet-PEG3-NH₂
Materials:
-
Me-Tet-PEG3-NH₂ (from Protocol 1)
-
Carboxylic acid-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Purification system (e.g., Reversed-Phase HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the payload solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the deprotected Me-Tet-PEG3-NH₂ in the reaction buffer.
-
Add the activated payload solution to the Me-Tet-PEG3-NH₂ solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the payload-linker conjugate by reversed-phase HPLC.
Protocol 3: iEDDA Reaction with a TCO-Modified Antibody
Materials:
-
Payload-linker conjugate (from Protocol 2)
-
TCO-modified antibody
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Dissolve the payload-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in PBS. The final concentration of the organic solvent should be kept low (typically <10%) to maintain antibody stability.
-
In a separate tube, prepare the TCO-modified antibody in PBS.
-
Add the payload-linker conjugate solution to the TCO-modified antibody solution. A molar excess of the payload-linker (e.g., 1.5 to 5-fold over the TCO groups) is recommended.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the resulting Antibody-Drug Conjugate (ADC) from unreacted payload-linker using SEC (e.g., PD-10 desalting columns for small scale).
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
Visualizations
Caption: Structure of this compound.
Caption: Workflow for ADC synthesis.
Caption: iEDDA reaction mechanism.
References
Introduction: Pre-targeted Protein Degradation
An In-depth Technical Guide on the Core Mechanism of Action of Me-Tet-PEG3-NHBoc
Disclaimer: The molecule "this compound" is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical mechanism of action based on the functions of its constituent chemical moieties. The experimental data and protocols are representative of the methodologies that would be used to investigate a compound of this class.
This compound represents a component of a sophisticated, two-step therapeutic strategy known as pre-targeted protein degradation. This approach decouples the target engagement and the degradation-inducing effector functions into two separate molecular administrations. This strategy aims to enhance therapeutic specificity and minimize off-target effects.
The core of this system lies in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tet) and a strained alkene, such as trans-cyclooctene (TCO).
-
Step 1 (Targeting): A targeting moiety (e.g., a monoclonal antibody) conjugated with TCO is administered. This construct binds to a specific cell surface protein, "painting" the target cells with a unique chemical handle.
-
Step 2 (Effector Delivery): The tetrazine-containing effector molecule, in this case, a derivative of this compound, is administered. It circulates with minimal interaction until it rapidly and specifically "clicks" onto the TCO-tagged targeting moiety, executing its therapeutic function precisely at the desired site.
The this compound molecule is a precursor to a PROTAC (Proteolysis Targeting Chimera). Its components are:
-
Me-Tet (Methyl-Tetrazine): The bioorthogonal reactive group for clicking to a TCO-modified targeting agent.
-
PEG3: A three-unit polyethylene glycol linker that provides solubility, appropriate spacing, and favorable pharmacokinetic properties.
-
NHBoc (Boc-protected Amine): A protecting group on a terminal amine. This indicates that the molecule is an intermediate. For activity, the Boc group must be removed (deprotected) to reveal a free amine, which is a critical part of a ligand designed to recruit an E3 ubiquitin ligase (e.g., Cereblon or VHL).
Core Mechanism of Action
The active, deprotected form of this compound functions as the effector arm in a pre-targeted PROTAC system. Its mechanism is centered on hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate a specific protein of interest (POI).
-
Ternary Complex Formation: Following the pre-targeting of a POI with a TCO-conjugate, the deprotected Me-Tet-PEG3-NH-Ligand is administered. The tetrazine moiety rapidly ligates with the TCO. Simultaneously, the exposed E3 ligase ligand binds to its specific E3 ubiquitin ligase (e.g., Cereblon). This forms a ternary complex: POI-Antibody-TCO-Tet-PEG3-Ligand-E3 Ligase .
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase into close proximity with the POI. The E3 ligase then facilitates the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Polyubiquitination: This process repeats, creating a polyubiquitin chain on the POI. This chain acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome recognizes and binds to the polyubiquitinated POI. The proteasome unfolds the POI, cleaves it into small peptides, and releases the ubiquitin molecules for recycling. The PROTAC molecule is also released and can engage another POI and E3 ligase, acting catalytically.
Signaling Pathway Diagram
Caption: Pre-targeted PROTAC signaling pathway.
Quantitative Data Summary
The efficacy of a pre-targeted PROTAC system is evaluated by its ability to induce degradation of the target protein and elicit a downstream biological response. Key quantitative metrics are summarized below. These values are hypothetical and serve as representative data.
Table 1: In Vitro Degradation and Viability Metrics
| Cell Line | Target Protein | Deprotected Me-Tet-PEG3-Ligand Concentration | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ |
| MDA-MB-231 | EGFR | 100 nM | 12.5 | 92 | 25.8 |
| A549 | c-MET | 100 nM | 21.7 | 88 | 45.1 |
| HT-29 | HER2 | 100 nM | 35.2 | 85 | 78.4 |
| HEK293 (Control) | EGFR | 100 nM | > 1000 | < 10 | > 1000 |
¹DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein after a defined time (e.g., 24 hours). ²Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved. ³IC₅₀ (Inhibitory Concentration 50%): The concentration of the PROTAC that inhibits a biological process (e.g., cell viability) by 50%.
Table 2: Bioorthogonal Ligation Kinetics
| Reaction Component 1 | Reaction Component 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Half-life at 10 µM (s) |
| TCO-Antibody | Me-Tet-PEG3-Ligand | ~1.5 x 10⁴ | ~4.6 |
Experimental Protocols
Protocol: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of a target protein in cells following treatment.[1][2]
Materials:
-
Targeted cancer cell line (e.g., MDA-MB-231)
-
TCO-conjugated antibody specific to the protein of interest (POI)
-
Deprotected Me-Tet-PEG3-Ligand stock solution (in DMSO)
-
Cell culture medium, FBS, and antibiotics
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[1]
-
Pre-targeting Step: Remove media and add fresh media containing the TCO-conjugated antibody at a predetermined concentration (e.g., 10 µg/mL). Incubate for 4-6 hours at 37°C.
-
Wash Step: Gently wash the cells three times with pre-warmed PBS to remove any unbound antibody.
-
PROTAC Treatment: Add fresh media containing serial dilutions of the deprotected Me-Tet-PEG3-Ligand (e.g., 0.1 nM to 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[1] Incubate for a specified time course (e.g., 8, 16, or 24 hours).[1]
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing the POI signal to the loading control.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol assesses the effect of POI degradation on cell proliferation and viability.
Materials:
-
96-well clear or opaque-walled plates
-
Cell line of interest
-
TCO-conjugated antibody and deprotected Me-Tet-PEG3-Ligand
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent
-
Plate reader (Luminometer or Spectrophotometer)
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-targeting and Treatment: Perform the pre-targeting and PROTAC treatment steps as described in the Western Blot protocol (4.1, steps 2-4) in the 96-well plate format. Incubate for 72 hours.
-
Assay Procedure (CellTiter-Glo example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. .
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control wells. Plot the normalized viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
Experimental Workflow Visualization
Caption: Workflow for evaluating pre-targeted PROTAC efficacy.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with Tetrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules such as proteins, glycans, and lipids in their natural environments.[1] The central tenet of a bioorthogonal reaction is its high selectivity and the abiotic nature of the reacting functional groups, meaning they are absent from and do not cross-react with biological molecules.[1] This allows for precise labeling and tracking of molecules in real-time within the complexity of a cell or a whole organism. Over the years, several powerful bioorthogonal reactions have been developed, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC). Among these, the tetrazine ligation has emerged as a particularly robust and versatile tool.
The Rise of Tetrazines in Bioorthogonal Chemistry
First reported independently by two research groups in 2008, the tetrazine ligation is an inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (Tz) and a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO). This reaction is highly valued for its exceptionally fast reaction kinetics, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, which is orders of magnitude faster than many other bioorthogonal reactions. This rapid rate enables efficient labeling even at the low concentrations typical of in vivo systems. The reaction is highly specific and produces only nitrogen gas (N₂) as a byproduct, leading to a stable, covalently linked dihydropyridazine product.
A significant advantage of tetrazine chemistry is its "fluorogenic" potential. Many tetrazine-dye conjugates are designed to be quenched, but their fluorescence is "turned on" upon reaction with a dienophile. This phenomenon significantly reduces background signal and permits no-wash imaging in living cells. These favorable characteristics have established tetrazine bioorthogonal chemistry as an indispensable tool for a wide array of applications, including live-cell imaging, drug delivery, pretargeted therapy, and diagnostics.
Core Reaction Mechanism and Kinetics
The cornerstone of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This cycloaddition is exceptionally rapid and selective due to the unique electronic properties of the reactants. The electron-deficient tetrazine ring serves as the diene, while a strained, electron-rich dienophile, such as trans-cyclooctene (TCO), acts as the dienophile. The reaction kinetics are highly tunable and are influenced by the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, which accelerates the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO (Highest Occupied Molecular Orbital) energy, which also increases the reaction rate.
The reaction proceeds through a two-step mechanism. The initial and rate-determining step is a [4+2] cycloaddition, forming a highly unstable tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to yield a stable dihydropyridazine product.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.
Quantitative Data: Reaction Kinetics and Stability
The efficacy of a bioorthogonal reaction is critically dependent on its rate constant (k₂) and the stability of the reactants in a biological medium. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations
| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | TCO | PBS | ~2,000 | |
| 3-(p-aminophenyl)-6-methyl-Tz | TCO | PBS | ~3,300 | |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | TCO | PBS | 2000 (±400) | |
| Hydrogen-substituted tetrazines | TCO | - | up to 30,000 | |
| Methyl-substituted tetrazines | TCO | - | ~1000 | |
| ATTO-tetrazines | TCO | - | up to 1000 | |
| General Range | TCO | - | 1 - 1 x 10⁶ |
Table 2: General Reaction Conditions
| Parameter | Condition | Context | Reference |
| Reaction pH | 6 - 9 | PBS buffer | |
| Reaction pH | 7 - 9 | For TCO-NHS ester reaction with primary amines | |
| Reaction Temperature | Room Temperature, 4°C, 25°C, or 37°C | Dependent on the application | |
| Reaction Time | 30 minutes - 2 hours | Protein-protein conjugation | |
| Reaction Time | 10 - 30 minutes | Labeling with ATTO-tetrazines |
Applications in Drug Development and Research
The unique properties of the tetrazine ligation have led to its widespread adoption in drug development and biomedical research. Key applications include pretargeted imaging and therapy, and controlled drug release.
Pretargeted Imaging and Therapy
Pretargeted imaging is a multi-step strategy that decouples the targeting and imaging steps to improve the signal-to-background ratio. In this approach, a biomolecule (e.g., an antibody) conjugated to a dienophile is first administered and allowed to accumulate at the target site while the excess unbound conjugate is cleared from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-linked imaging agent (e.g., a radionuclide or fluorophore) is administered. The tetrazine rapidly reacts with the dienophile at the target site, leading to a high concentration of the imaging agent at the desired location and minimizing off-target exposure.
Caption: Workflow for pretargeted imaging using tetrazine ligation.
Controlled Drug Release
The tetrazine ligation can also be engineered to trigger the release of a therapeutic agent. In this "click-to-release" strategy, a drug is "caged" with a TCO moiety in such a way that it is inactive. Upon administration of a tetrazine, the IEDDA reaction occurs, leading to a conformational change or elimination reaction that releases the active drug specifically at the desired site of action. This approach offers precise spatiotemporal control over drug activation, potentially reducing systemic toxicity and improving therapeutic outcomes.
References
An In-Depth Technical Guide to Me-Tet-PEG3-NHBoc for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting these two components is a critical determinant of an ADC's efficacy, stability, and therapeutic index. This technical guide provides a comprehensive overview of Me-Tet-PEG3-NHBoc, a heterobifunctional linker that leverages bioorthogonal click chemistry for the development of next-generation ADCs. We will delve into its core components, the principles of its conjugation chemistry, detailed experimental protocols, and the preclinical data that underscore its potential in oncology research.
Introduction to this compound
This compound is a precision-engineered linker designed for the development of ADCs through a two-stage conjugation strategy. Its structure consists of three key functional moieties:
-
Methyl-Tetrazine (Me-Tet): A highly reactive and stable tetrazine derivative that serves as the bioorthogonal reactive group. It participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner.[1][2] This reaction, often referred to as "click chemistry," proceeds rapidly under physiological conditions without the need for a catalyst, offering excellent biocompatibility.[2][3]
-
Polyethylene Glycol (PEG3): A short, three-unit polyethylene glycol spacer. The inclusion of a PEG linker enhances the hydrophilicity of the overall ADC construct. This can improve solubility, reduce aggregation, and positively modulate the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life and reduced immunogenicity.[4]
-
Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides a stable protecting group that can be efficiently removed under acidic conditions to reveal a reactive primary amine. This amine can then be used to conjugate a cytotoxic payload, typically through the formation of a stable amide or carbamate bond.
The strategic combination of these elements allows for a controlled, stepwise approach to ADC synthesis: first, the payload is attached to the linker, and then the linker-payload conjugate is "clicked" onto a TCO-modified antibody.
The Core Technology: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
The lynchpin of the this compound linker's utility is the tetrazine-TCO iEDDA reaction. This bioorthogonal reaction is characterized by its exceptional speed and specificity. The tetrazine and TCO moieties are mutually reactive and do not interact with native biological functional groups, thus preventing off-target reactions.
The reaction kinetics of the tetrazine-TCO ligation are among the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This rapid reactivity is crucial for efficient conjugation, especially when working with dilute antibody solutions.
Quantitative Comparison of Bioorthogonal Reactions
To illustrate the kinetic advantage of the tetrazine-TCO ligation, the following table compares its second-order rate constant with other common click chemistry reactions.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Requires copper catalyst | Aqueous media, room temperature |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in developing an ADC using this compound.
Payload Conjugation to this compound
This protocol describes the deprotection of the Boc group and subsequent conjugation of a payload with a carboxylic acid functional group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload with a carboxylic acid group (e.g., MMAE)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Protocol:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent and TFA under reduced pressure to obtain the amine salt (Me-Tet-PEG3-NH2).
-
-
Payload Activation and Conjugation:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF.
-
Add HBTU (1.2 equivalents) and DIPEA (2.5 equivalents) to the payload solution to activate the carboxylic acid.
-
Stir for 15-30 minutes at room temperature.
-
Add a solution of the deprotected Me-Tet-PEG3-NH2 (1.0 equivalent) in DMF to the activated payload solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Upon completion, purify the Me-Tet-PEG3-Payload conjugate by reverse-phase HPLC to obtain the final product.
-
Characterize the purified conjugate by mass spectrometry and NMR.
-
Antibody Modification with a TCO Linker
This protocol outlines the modification of an antibody with a TCO-NHS ester to introduce the TCO moiety.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Protocol:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.
-
-
TCO-NHS Ester Solution Preparation:
-
Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the TCO-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Determine the degree of labeling (DOL) of TCO on the antibody using MALDI-TOF mass spectrometry.
-
ADC Conjugation via iEDDA Click Chemistry
This protocol details the final conjugation of the Me-Tet-PEG3-Payload to the TCO-modified antibody.
Materials:
-
TCO-modified antibody (mAb-TCO) from Protocol 3.2
-
Me-Tet-PEG3-Payload from Protocol 3.1
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC)
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the Me-Tet-PEG3-Payload in DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3.0 molar excess of the Me-Tet-PEG3-Payload stock solution to the mAb-TCO solution.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) with PBS, pH 7.4 as the mobile phase.
-
ADC Characterization
Methods:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. Mass spectrometry can also be used to confirm the DAR and distribution of drug-loaded species.
-
Purity and Aggregation: Assess the monomeric purity and extent of aggregation of the final ADC product by Size Exclusion Chromatography (SEC).
-
In Vitro Stability: Incubate the ADC in plasma at 37°C and analyze samples at various time points by HIC or LC-MS to assess drug deconjugation and linker stability.
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on target antigen-positive and -negative cell lines to determine its specific cell-killing activity and calculate IC50 values.
Preclinical Data and Performance
In Vitro Cytotoxicity
The efficacy of ADCs is typically first assessed through in vitro cytotoxicity assays against cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric.
Representative In Vitro Cytotoxicity Data for a Tetrazine-Linker ADC (MMAE Payload)
| ADC Construct | Cell Line (Antigen Status) | IC50 (nM) |
| Targeted Tetrazine-ADC | Antigen-Positive | 0.5 - 10 |
| Targeted Tetrazine-ADC | Antigen-Negative | >1000 |
| Non-binding Control ADC | Antigen-Positive | >1000 |
| (Data is representative and compiled from analogous systems described in the literature.) |
These representative values demonstrate the antigen-dependent cytotoxicity that is characteristic of a well-designed ADC.
In Vivo Efficacy
The anti-tumor activity of ADCs is evaluated in preclinical xenograft models. Tumor growth inhibition (TGI) is a primary endpoint.
Representative In Vivo Efficacy in a Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | 0% | 0/8 |
| Targeted Tetrazine-ADC (3 mg/kg) | 95% | 6/8 |
| Non-binding Control ADC (3 mg/kg) | <20% | 0/8 |
| (Data is representative and compiled from analogous systems described in the literature.) |
These results highlight the potential for potent and specific anti-tumor activity of ADCs constructed with tetrazine-based linkers.
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is crucial for its clinical success. The inclusion of a PEG spacer is expected to improve the PK properties.
Representative Pharmacokinetic Parameters for a PEGylated ADC
| ADC Construct | Clearance (mL/day/kg) | Half-life (t½) (days) |
| Non-PEGylated ADC | ~15-20 | ~3-5 |
| PEGylated ADC | ~5-10 | ~7-10 |
| (Data is representative and compiled from analogous systems described in the literature.) |
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of an ADC using this compound.
Caption: Workflow for ADC synthesis and characterization.
ADC Mechanism of Action and Signaling Pathway
The following diagram illustrates the general mechanism of action of an ADC, from binding to a cancer cell to inducing apoptosis.
Caption: General mechanism of ADC action.
Conclusion
This compound is a versatile and powerful linker for the development of advanced antibody-drug conjugates. Its reliance on the principles of bioorthogonal click chemistry allows for the precise and efficient construction of homogenous ADCs. The inclusion of a PEG spacer offers the potential for improved pharmacokinetic properties. This combination of features provides a robust platform for developing ADCs with an enhanced therapeutic index, characterized by potent efficacy and reduced off-target toxicity. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and scientists working to advance the next generation of targeted cancer therapies.
References
- 1. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. labinsights.nl [labinsights.nl]
A Technical Guide to Me-Tet-PEG3-NHBoc: A Bioorthogonal Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-Tetrazine-PEG3-tert-butyl carbamate (Me-Tet-PEG3-NHBoc), a heterobifunctional linker integral to the advancement of bioconjugation strategies. This document details its chemical properties, supplier information, and provides a framework for its application in experimental settings, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.
Introduction to this compound
This compound is a versatile chemical tool employed in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The molecule features three key components:
-
A methyltetrazine (Me-Tet) moiety: This group is highly reactive towards trans-cyclooctene (TCO) derivatives through an inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction is exceptionally fast and proceeds readily in aqueous environments without the need for a catalyst, making it ideal for biological applications.
-
A polyethylene glycol (PEG) spacer: The three-unit PEG linker (PEG3) enhances the solubility and pharmacokinetic properties of the resulting conjugate. It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.
-
A Boc-protected amine (NHBoc): The tert-butyloxycarbonyl (Boc) protecting group allows for the selective deprotection of the terminal amine. This primary amine can then be used to conjugate the linker to a molecule of interest, such as a drug or a fluorescent dye, through standard amine-reactive chemistries.
The strategic combination of these functionalities makes this compound a valuable reagent for the precise and stable linkage of biomolecules.
Supplier and Catalog Information
A variety of chemical suppliers offer this compound and related derivatives. The following table summarizes the available information for easy reference.
| Supplier | Catalog Number |
| MedchemExpress | HY-156479 |
| Nebula Biotechnology | NBS-230931 |
| SiChem | SC-8818 |
| Immunomart | - |
| PurePEG | - |
| AxisPharm | - |
Note: Catalog numbers and availability are subject to change. Please refer to the respective supplier's website for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C24H36N6O6 |
| Molecular Weight | 504.59 g/mol |
| CAS Number | 2141976-32-9 |
| Purity | Typically >95% |
| Appearance | Varies (refer to supplier datasheet) |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Storage | Store in a dry, cool, and dark place |
Experimental Protocols
The primary application of this compound involves a two-step bioconjugation process. The following protocols are representative methodologies for the deprotection of the Boc group and the subsequent iEDDA ligation.
Deprotection of the Boc Group
The Boc protecting group is readily removed under acidic conditions to yield the free amine (Me-Tet-PEG3-NH2).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected product, Me-Tet-PEG3-NH2. The product should be used immediately or stored under an inert atmosphere at low temperature.
Inverse Electron Demand Diels-Alder (iEDDA) Ligation
This protocol describes the reaction of a tetrazine-functionalized molecule (e.g., an antibody modified with Me-Tet-PEG3-NH2) with a TCO-modified molecule (e.g., a small molecule drug).
Materials:
-
Tetrazine-functionalized antibody (Antibody-Tet)
-
TCO-functionalized drug (Drug-TCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction tubes
-
Incubator or shaker
Procedure:
-
Prepare a solution of the Antibody-Tet in PBS.
-
Prepare a stock solution of the Drug-TCO in a compatible solvent (e.g., DMSO).
-
Add the Drug-TCO solution to the Antibody-Tet solution. A typical molar excess of the TCO-functionalized molecule is 1.5 to 5 equivalents relative to the tetrazine-functionalized molecule to ensure complete reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the resulting antibody-drug conjugate using standard protein purification techniques, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted small molecules.
Data Presentation
The kinetics of the iEDDA reaction between tetrazines and TCOs are exceptionally fast. The table below presents typical second-order rate constants for this bioorthogonal reaction, highlighting its efficiency.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~1000 - 6000 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene | ~300 |
| 3-(p-benzylaminocarbonyl)phenyl-6-methyl-1,2,4,5-tetrazine | trans-cyclooctene | ~130 |
Data are representative and can vary based on the specific substituents on the tetrazine and TCO rings, as well as the reaction conditions (solvent, temperature, pH).
Visualizations
Experimental Workflow for Antibody-Drug Conjugation
The following diagram illustrates the general workflow for creating an antibody-drug conjugate using this compound.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This diagram illustrates the core chemical reaction between the tetrazine and TCO moieties.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
Conclusion
This compound is a powerful and versatile linker for modern bioconjugation. Its bioorthogonal reactivity, coupled with the benefits of a PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of experimental contexts.
Me-Tet-PEG3-NHBoc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Me-Tet-PEG3-NHBoc, a heterobifunctional linker crucial in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Understanding these properties is paramount for ensuring the efficacy, safety, and manufacturability of novel bioconjugates. This guide details the expected physicochemical characteristics based on its structural components, provides standardized protocols for experimental determination, and outlines key stability considerations.
Core Concepts: Understanding the Components
This compound is comprised of three key functional moieties: a methyl-tetrazine (Me-Tet) group, a triethylene glycol (PEG3) spacer, and a Boc-protected amine (NHBoc). Each of these components contributes to the overall solubility and stability profile of the molecule.
-
Methyl-Tetrazine (Me-Tet): This bioorthogonal reactive group is essential for the inverse electron-demand Diels-Alder (iEDDA) click chemistry reaction with trans-cyclooctene (TCO) dienophiles. The stability of the tetrazine ring is a critical factor, particularly its susceptibility to degradation under certain pH conditions and in the presence of nucleophiles.
-
Polyethylene Glycol (PEG3): The short, hydrophilic PEG3 spacer is incorporated to enhance the aqueous solubility and biocompatibility of the linker and the resulting conjugate.[1][2] PEG chains are known to increase the hydrodynamic radius of molecules, which can also protect them from enzymatic degradation.[2]
-
Boc-Protected Amine (NHBoc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to allow for subsequent conjugation reactions.
Solubility Profile
Expected Qualitative Solubility
Based on the general properties of similar PEGylated molecules, the following qualitative solubility profile is anticipated:
| Solvent Class | Expected Solubility | Rationale |
| Aqueous Buffers | Soluble | The hydrophilic ethylene glycol units of the PEG3 spacer are expected to form hydrogen bonds with water, facilitating dissolution. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents are generally effective at dissolving a wide range of organic molecules, including those with polar functional groups. A related compound, t-boc-N-amido-dPEG®₃-amine, is soluble in Methylene chloride, Acetonitrile, DMAC or DMSO. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | The polarity of alcohols should allow for favorable interactions with the PEG and tetrazine moieties. |
| Non-Polar Organic Solvents (e.g., Hexanes, Toluene) | Low to Insoluble | The overall polarity of the molecule, dominated by the PEG and tetrazine groups, is likely to limit its solubility in non-polar environments. |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, a standardized experimental protocol should be followed.
Objective: To determine the saturation solubility of this compound in various relevant solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC. Plot the peak area against the known concentration.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial.
-
Tightly cap the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to fall within the range of the calibration curve.
-
-
Analysis: Analyze the diluted supernatant by HPLC.
-
Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the saturated solution. This concentration represents the solubility in the tested solvent.
Caption: Experimental Workflow for Solubility Determination.
Stability Profile
The stability of this compound is a critical parameter, as degradation can impact its ability to participate in the desired click chemistry reaction and can lead to the formation of impurities.
Key Stability Considerations
-
pH Stability: The tetrazine ring is known to be sensitive to pH. While generally stable at neutral pH (e.g., pH 7.2), it can degrade under acidic or basic conditions.
-
Thermal Stability: As with most organic molecules, elevated temperatures can lead to degradation. Storage at low temperatures is generally recommended.
-
Stability in Solution: The stability of this compound in various solvents, particularly aqueous buffers, over time is important for its use in bioconjugation reactions.
-
Stability to Reducing Agents: In the context of antibody conjugation, particularly to cysteine residues, the linker may be exposed to reducing agents like TCEP. The stability of the tetrazine under these conditions should be evaluated.
Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under various conditions (pH, temperature, in plasma) over time.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7.4, 9)
-
Human or mouse plasma
-
Incubators at various temperatures (e.g., 4 °C, 25 °C, 37 °C)
-
HPLC system with a UV-Vis detector
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different test media (e.g., pH buffers, plasma).
-
Incubation: Aliquot the solutions into separate vials for each time point and condition. Incubate the vials under the specified conditions (e.g., 37°C in pH 7.4 buffer).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Sample Quenching/Processing:
-
For buffer solutions, the reaction may be quenched by freezing or immediate analysis.
-
For plasma samples, protein precipitation (e.g., with acetonitrile) is necessary to extract the linker and any degradation products. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Analysis:
-
Analyze the samples by HPLC to quantify the remaining amount of intact this compound. The disappearance of the parent peak over time indicates degradation.
-
Analyze samples by LC-MS to identify the mass of any new peaks, which correspond to degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics and half-life.
Caption: Experimental Workflow for Stability Assessment.
Summary and Recommendations
While specific quantitative data for this compound is not publicly available, its structural features suggest good aqueous solubility and stability at neutral pH. However, for critical applications in drug development, it is imperative that the solubility and stability are experimentally determined under conditions relevant to its intended use. The protocols provided in this guide offer a standardized approach for generating this essential data.
Recommendations for Handling and Storage:
-
Storage: Store this compound under cool, dry, and dark conditions to minimize thermal and photo-degradation.
-
Solution Preparation: Prepare solutions fresh whenever possible. For stock solutions in organic solvents like DMSO, store at -20°C and minimize freeze-thaw cycles.
-
Reaction Conditions: When performing bioconjugation reactions, carefully control the pH to maintain the integrity of the tetrazine ring.
By following these guidelines and performing the necessary experimental validations, researchers can confidently utilize this compound in the development of innovative and effective targeted therapies.
References
An In-Depth Technical Guide to Tetrazine-Based Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Tetrazine-based click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, has become a powerful tool in chemical biology, drug development, and materials science.[1] Its rise to prominence is due to its exceptionally rapid kinetics, high specificity, and biocompatibility, allowing for precise covalent labeling of biomolecules in complex biological systems.[2][3] This guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and key applications of this versatile bioorthogonal reaction.
Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The foundation of tetrazine-based click chemistry is the iEDDA reaction, a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (the diene) and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[1][4]
Mechanism: The reaction proceeds in two main steps:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is the thermodynamic driving force for the reaction and results in the formation of a stable dihydropyridazine product. The release of N₂ gas is the only byproduct.
This reaction is notable for being catalyst-free and proceeding efficiently under physiological conditions (aqueous buffer, neutral pH, room temperature).
Mechanism of the Tetrazine-TCO iEDDA Reaction.
Key Features and Quantitative Data
The utility of tetrazine ligation is defined by several key features, most notably its reaction kinetics. The rate of the reaction is highly dependent on the specific structures of the tetrazine and dienophile used.
-
Extraordinarily Fast Kinetics: The second-order rate constants (k₂) for tetrazine ligations are among the fastest of any bioorthogonal reaction, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low micromolar or even nanomolar concentrations, which is critical for in vivo applications to minimize off-target effects.
-
Tunable Reactivity: Reaction rates can be tuned by modifying the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate. This allows for the design of reaction pairs with different speeds for sequential labeling experiments.
-
Bioorthogonality: Tetrazines and their strained dienophile partners are highly selective for each other and do not react with endogenous functional groups found in biological systems, such as amines or thiols.
-
Fluorogenic Potential: Many tetrazine-fluorophore conjugates are quenched, and their fluorescence is "turned on" upon reaction with a dienophile. This property is highly advantageous for imaging applications as it reduces background noise and eliminates the need for wash steps.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 (± 400) | 9:1 MeOH:water, 25°C |
| 3,6-di-(2-pyridyl)-s-tetrazine | Dioxolane-fused TCO (d-TCO) | 366,000 (± 15,000) | Water, 25°C |
| 3,6-diphenyl-s-tetrazine | s-TCO | 3100 | MeOH, 25°C |
| Di-2-pyridyl-s-tetrazine | s-TCO derivative | 3,300,000 | Aqueous |
| H-substituted tetrazines | TCO | up to 30,000 | Not specified |
| Methyl-substituted tetrazines | TCO | ~1000 | Not specified |
| Various Tetrazines | Norbornene | 0.65 - 125 | MeOH |
| Benzylalcohol tetrazine | Methylcyclopropene carboxamide | 0.137 (± 0.004) | Water/DMSO, 37°C |
| Benzylalcohol tetrazine | Methylcyclopropene carbamate | 13 (± 2) | Water/DMSO, 37°C |
Note: Rate constants can vary significantly based on substituents, solvent, and temperature.
Detailed Experimental Protocols
Successful implementation of tetrazine ligation requires careful attention to experimental design. Below are generalized protocols for protein labeling and conjugation.
Protocol 1: Two-Step Protein-Protein Conjugation via TCO and Tetrazine Labeling
This protocol describes the separate functionalization of two proteins, one with a TCO group and the other with a tetrazine, followed by their conjugation.
A. Materials and Reagents
-
Protein A and Protein B
-
TCO-NHS ester and Tetrazine-NHS ester (e.g., Methyltetrazine-PEG-NHS)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns (e.g., 7K MWCO)
-
Quenching reagent (e.g., 1 M Tris or glycine, optional)
B. Step 1: Activation of Protein A with TCO-NHS Ester
-
Protein Preparation: Dissolve Protein A in PBS (pH 7.2-8.0) to a final concentration of 1-5 mg/mL. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Reaction Setup: To 100 µg of Protein A in solution, add 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the reaction with primary amines (lysine residues).
-
Initiation: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.
C. Step 2: Activation of Protein B with Tetrazine-NHS Ester
-
Protein and Reagent Prep: Follow steps B1 and B2, substituting Protein B for Protein A and Tetrazine-NHS ester for TCO-NHS ester.
-
Reaction and Purification: Follow steps B3-B6 for Protein B and the tetrazine reagent.
D. Step 3: iEDDA Conjugation of Activated Proteins
-
Reaction Setup: Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio in PBS. A slight excess (1.1-1.5 equivalents) of the tetrazine-functionalized protein can be used to ensure complete consumption of the TCO-protein.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak between 510-550 nm.
-
Analysis: Analyze the final conjugate using SDS-PAGE, which will show a new band at the expected higher molecular weight of the A-B conjugate. Further characterization can be done with mass spectrometry.
-
Final Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).
Experimental workflow for protein-protein conjugation.
Applications in Research and Drug Development
The unique characteristics of tetrazine ligation have led to its adoption in a wide range of applications.
-
Pre-targeted Imaging and Therapy: This is a powerful strategy, particularly in nuclear medicine and oncology. First, a slow-clearing targeting vector (like an antibody) modified with a dienophile (e.g., TCO) is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a fast-clearing imaging or therapeutic agent carrying a tetrazine is administered. The tetrazine rapidly "clicks" with the TCO-modified antibody at the target site, providing a high signal-to-background ratio for imaging or delivering a potent therapeutic payload with reduced systemic toxicity.
-
Antibody-Drug Conjugates (ADCs): Tetrazine chemistry allows for the precise, site-specific construction of ADCs. By conjugating a cytotoxic drug to an antibody via a tetrazine-TCO linkage, the drug can be selectively delivered to cancer cells, improving the therapeutic window. Linkers can be designed to be stable in circulation but cleavable inside the target cell.
-
Live-Cell and In Vivo Imaging: The bioorthogonality and fluorogenic nature of some tetrazine probes make them ideal for real-time imaging of biological processes in living cells and whole organisms without the need for wash steps.
-
Biomaterials and Surface Functionalization: The efficiency and selectivity of the reaction are utilized to create functionalized hydrogels, nanoparticles, and other materials for applications in drug delivery and tissue engineering.
Workflow for pre-targeted in vivo imaging or therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Me-Tet-PEG3-NHBoc to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry provides powerful tools for the precise construction of complex biomolecules, such as antibody-drug conjugates (ADCs). One of the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO).[1][2] This reaction proceeds with exceptionally fast kinetics in aqueous environments without the need for a catalyst, making it ideal for modifying sensitive biological molecules like antibodies.[1]
This document provides a detailed protocol for the conjugation of Me-Tet-PEG3-NHBoc, a methyl-tetrazine-bearing linker with a protected amine, to a monoclonal antibody (mAb). The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The conjugation strategy involves a two-step process:
-
Antibody Modification: Introduction of a TCO reactive handle onto the antibody. This is typically achieved by reacting the primary amines of lysine residues on the antibody with a TCO-NHS ester.
-
Bioorthogonal Ligation: The specific and rapid iEDDA reaction between the TCO-modified antibody and the tetrazine moiety of the this compound linker.
The terminal Boc-protected amine (NHBoc) on the linker serves as a latent functional group. Following conjugation to the antibody, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for the attachment of a payload, such as a cytotoxic drug or a fluorescent dye.
Materials and Reagents
-
Monoclonal antibody (mAb) of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., (E)-cyclooct-4-en-1-yl N-succinimidyl carbonate)
-
This compound (MW: 504.58 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 6.0
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Amicon® Ultra centrifugal filter units (MWCO appropriate for the antibody, e.g., 50 kDa)
-
UV-Vis Spectrophotometer
-
HIC-HPLC system for characterization
-
LC-MS system for characterization
Experimental Workflow Diagram
Caption: Overall workflow for conjugating this compound to an antibody.
Detailed Experimental Protocols
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the modification of antibody lysine residues with TCO-NHS ester. The efficiency of this reaction is pH-dependent, with optimal reactivity of NHS esters towards primary amines occurring at a pH of 8.0-8.5.
-
Antibody Preparation:
-
Start with an antibody solution at a concentration of 2-10 mg/mL.
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS (pH 7.4) using an appropriately sized centrifugal filter unit.
-
Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer, pH 8.3.
-
-
TCO-NHS Ester Preparation:
-
Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the TCO-NHS ester solution to the antibody solution. A starting point of 10-20 molar equivalents of TCO-NHS ester per antibody is recommended. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
To quench any unreacted TCO-NHS ester, add 1/10th volume of 1 M Tris-HCl, pH 8.0.
-
Incubate for an additional 15 minutes at room temperature.
-
Protocol 2: Purification of TCO-Modified Antibody
Purification is essential to remove excess TCO-NHS ester and quenching reagents.
-
Buffer Exchange:
-
Add PBS (pH 7.4) to the reaction mixture to bring the volume up to the maximum capacity of the centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to concentrate the antibody.
-
Discard the flow-through.
-
Repeat the wash step at least three times to ensure complete removal of unconjugated reagents.
-
-
Final Concentration:
-
After the final wash, recover the TCO-modified antibody in a desired volume of PBS (pH 7.4).
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm (using the antibody's specific extinction coefficient).
-
Protocol 3: Bioorthogonal Ligation with this compound
This protocol utilizes the iEDDA reaction to conjugate the tetrazine linker to the TCO-modified antibody.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Ligation Reaction:
-
To the purified TCO-modified antibody (in PBS, pH 7.4), add a 3-5 fold molar excess of the this compound solution.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction is often rapid, and completion can be monitored by LC-MS if desired.
-
Protocol 4: Purification of the Final Antibody-Linker Conjugate
A final purification step is performed to remove any excess this compound linker.
-
Buffer Exchange:
-
Perform a buffer exchange using a centrifugal filter unit as described in Protocol 2.
-
Wash the conjugate with PBS (pH 7.4) or the desired final formulation buffer.
-
Repeat the wash step at least three times.
-
-
Storage:
-
After the final concentration step, determine the final conjugate concentration via A280 measurement.
-
Store the purified antibody-linker conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of the Conjugate
Linker-to-Antibody Ratio (LAR) Determination
The average number of linkers conjugated per antibody, known as the Linker-to-Antibody Ratio (LAR), is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful method to determine LAR. The conjugation of the this compound linker increases the hydrophobicity of the antibody. HIC separates the antibody species based on the number of attached linkers (unconjugated, 1 linker, 2 linkers, etc.), allowing for the calculation of an average LAR from the peak areas.
-
Mass Spectrometry (MS): Intact mass analysis of the deglycosylated, reduced antibody (light and heavy chains) can confirm the covalent attachment of the linker and help determine the LAR.
Data Presentation
The following table summarizes hypothetical characterization data for the conjugation process, demonstrating the effect of varying the molar excess of TCO-NHS ester in the initial modification step.
| TCO-NHS Ester:mAb Molar Ratio | Average LAR (by HIC-HPLC) | % Unconjugated mAb | % Aggregation (by SEC) |
| 5:1 | 1.8 | 15.2% | < 1% |
| 10:1 | 3.5 | 4.1% | < 1% |
| 20:1 | 6.2 | 1.5% | 2.3% |
Chemical Reaction Pathway
Caption: Chemical reactions for antibody modification and tetrazine ligation.
Concluding Remarks
This protocol provides a comprehensive framework for the successful conjugation of this compound to an antibody. The resulting conjugate is equipped with a handle (the deprotected amine) for subsequent attachment of various payloads, enabling the development of next-generation antibody-drug conjugates and other targeted therapeutics. Optimization of reaction conditions, particularly the molar ratios of reagents, may be necessary for each specific antibody to achieve the desired linker-to-antibody ratio while maintaining the antibody's integrity and binding affinity.
References
Protocol for the Boc Deprotection of Me-Tet-PEG3-NHBoc to Yield Me-Tet-PEG3-NH2
Application Note
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal under acidic conditions. This document provides a detailed protocol for the deprotection of Me-Tet-PEG3-NHBoc, a heterobifunctional linker incorporating a methyl-tetrazine moiety for bioorthogonal chemistry and a PEG3 spacer to enhance solubility. The resulting primary amine, Me-Tet-PEG3-NH2, is a valuable building block for conjugation to various biomolecules and surfaces.
The protocol primarily utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc deprotection.[1] This application note also covers reaction monitoring, work-up procedures, and purification of the final product. The stability of the methyl-tetrazine ring under these acidic conditions is a key consideration; literature suggests that electron-donating substituents like a methyl group enhance the stability of the tetrazine core, making it compatible with the described deprotection conditions.[2]
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and laboratory practices.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Methanol (for TLC)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Ninhydrin stain or potassium permanganate stain
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol 1: Boc Deprotection and Isolation as TFA Salt
This protocol is suitable when the final product can be used as its trifluoroacetate salt.
-
Reaction Setup:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection Reaction:
-
Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 DCM:TFA mixture).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
TLC: Spot the reaction mixture on a silica gel plate against the starting material. Elute with a suitable solvent system (e.g., 10% methanol in DCM). The deprotected amine product will have a lower Rf value (be more polar) than the Boc-protected starting material. Visualize with a ninhydrin or potassium permanganate stain.
-
LC-MS: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the mass corresponding to this compound and the appearance of the mass for Me-Tet-PEG3-NH2.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the TFA salt.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield Me-Tet-PEG3-NH2 as its TFA salt.
-
Protocol 2: Boc Deprotection and Isolation as Free Amine
This protocol should be followed if the free amine is required for subsequent steps.
-
Reaction and Monitoring:
-
Follow steps 1-3 from Protocol 1.
-
-
Work-up and Isolation:
-
After completion, carefully concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude free amine.
-
-
Purification:
-
The crude Me-Tet-PEG3-NH2 can be purified by preparative reverse-phase HPLC.
-
A typical gradient could be water and acetonitrile, both containing 0.1% TFA (if the TFA salt is acceptable) or a volatile buffer system if the free amine is desired.
-
Data Presentation
Table 1: Summary of Boc Deprotection Conditions and Monitoring Parameters
| Parameter | Condition/Method | Rationale |
| Deprotection Reagent | 50% TFA in DCM | Standard and effective for complete Boc removal.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, then room temperature drives the reaction to completion. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection, should be monitored to avoid degradation of the tetrazine. |
| Primary Monitoring | LC-MS | Provides confirmation of product mass and disappearance of starting material. |
| Secondary Monitoring | TLC with Ninhydrin Stain | A simple visual method to observe the appearance of the primary amine.[3] |
Table 2: Expected Mass Spectrometry Data
| Compound | Chemical Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₂₄H₃₆N₆O₅ | 505.28 |
| Me-Tet-PEG3-NH₂ | C₁₉H₂₈N₆O₃ | 405.23 |
Mandatory Visualization
Caption: Workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Application Notes: Reaction of Me-Tet-PEG3-NHBoc with TCO Derivatives
These application notes provide a detailed overview and protocol for the bioorthogonal reaction between Methyl-Tetrazine-PEG3-NHBoc (Me-Tet-PEG3-NHBoc) and a trans-cyclooctene (TCO) derivative. This reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is a cornerstone of "click chemistry" due to its exceptional speed, high specificity, and biocompatibility.[1][] It is widely employed by researchers, scientists, and drug development professionals for applications such as bioconjugation, live-cell imaging, and the development of targeted therapeutics.[][3]
Reaction Principle
The reaction involves the [4+2] cycloaddition between the electron-poor tetrazine ring of this compound and the strained electron-rich double bond of a TCO derivative. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly forming a stable dihydropyridazine conjugate. A key advantage of this ligation is that it proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems. The reaction can be performed in a variety of solvents, including aqueous buffers and organic solvents.
Key Features
-
Exceptional Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 10^6 M⁻¹s⁻¹. This allows for efficient conjugation even at low reactant concentrations.
-
High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups typically found in biological systems, such as amines and thiols.
-
Biocompatibility: The reaction proceeds under mild conditions (e.g., physiological pH and temperature) and does not require cytotoxic catalysts like copper, making it suitable for in vivo applications.
-
PEG Spacer: The PEG3 spacer in this compound enhances solubility in aqueous media and can reduce steric hindrance during conjugation.
-
Boc Protecting Group: The NHBoc group is a common amine protecting group. Its presence indicates that this reagent is likely intended for use in solid-phase synthesis or requires deprotection before subsequent modifications.
Quantitative Reaction Parameters
The following table summarizes typical reaction conditions and parameters for the tetrazine-TCO ligation based on literature examples. These should be considered as a starting point and may require optimization for specific applications.
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio (Tetrazine:TCO) | 1.05 - 1.5 : 1 | A slight excess of the tetrazine component is often recommended to ensure complete consumption of the TCO-modified molecule. |
| Solvent | PBS (pH 6-9), aqueous buffers, DMSO, DMF, Chloroform, DCM | The choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred. |
| Temperature | Room temperature (20-25°C) or 37-40°C | The reaction is typically fast at room temperature. Gentle heating can further accelerate the reaction. |
| Reaction Time | 30 minutes - 2 hours | The reaction is often complete within this timeframe, but this can vary based on reactant concentrations and the specific TCO derivative used. |
| Concentration | Micromolar (µM) to millimolar (mM) | Due to the fast kinetics, the reaction is efficient even at low concentrations. |
Experimental Protocol: General Procedure for this compound Ligation with a TCO-functionalized Molecule
This protocol provides a general guideline for the conjugation of this compound to a TCO-containing molecule. The specific details of substrate preparation and purification will vary depending on the nature of the molecules being conjugated.
Materials:
-
This compound
-
TCO-functionalized molecule
-
Reaction Solvent (e.g., Phosphate Buffered Saline (PBS), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))
-
Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC, or spectrophotometer)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-functionalized molecule in the chosen reaction solvent to a desired concentration (e.g., 1-10 mM).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the TCO-functionalized molecule.
-
Add the this compound stock solution to the reaction mixture to achieve the desired molar ratio (typically a slight excess of the tetrazine reagent, e.g., 1.2 equivalents).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-2 hours. Gentle mixing may be beneficial. If required, the reaction temperature can be increased to 37°C to enhance the rate.
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
Alternatively, analytical techniques such as LC-MS or HPLC can be used to track the formation of the product and the consumption of reactants. The reaction can also be monitored spectroscopically by following the disappearance of the tetrazine absorption band between 510 and 550 nm.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts.
-
The choice of purification method will depend on the properties of the conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): for separating larger conjugates from smaller unreacted molecules.
-
Dialysis or Desalting Columns: for removing small molecule impurities from macromolecular conjugates.
-
Preparative HPLC: for high-purity isolation of the product.
-
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final conjugate using appropriate analytical techniques (e.g., MS, NMR, SDS-PAGE).
-
Store the purified conjugate under appropriate conditions (e.g., at -20°C or -80°C) to ensure stability.
-
Visual Representations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the conjugation of this compound with a TCO-functionalized molecule.
Reaction Pathway
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO derivative.
References
Application Notes and Protocols for Me-Tet-PEG3-NHBoc in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the utilization of Me-Tet-PEG3-NHBoc, a heterobifunctional linker, in the synthesis of antibody-drug conjugates (ADCs). This linker is designed for advanced bioconjugation strategies, leveraging the power of bioorthogonal click chemistry for the precise and efficient coupling of cytotoxic payloads to monoclonal antibodies (mAbs).
This compound incorporates three key functional elements:
-
A methyl-tetrazine (Me-Tet) moiety for highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.
-
A polyethylene glycol (PEG3) spacer to enhance solubility and improve the pharmacokinetic properties of the resulting ADC.
-
A tert-butyloxycarbonyl (Boc)-protected amine (NHBoc) , which, after deprotection, allows for the attachment of a drug payload.
The use of this linker enables a modular and controlled approach to ADC construction, facilitating the development of next-generation targeted cancer therapeutics.
I. Principle of this compound in ADC Synthesis
The synthesis of an ADC using this compound is a multi-step process that involves the separate modification of the antibody and the drug, followed by their bioorthogonal ligation. The general workflow is as follows:
-
Antibody Modification : The monoclonal antibody is functionalized with a trans-cyclooctene (TCO) group, typically by reacting lysine residues with a TCO-NHS ester.
-
Drug-Linker Conjugate Preparation : The Boc protecting group on this compound is removed to expose the primary amine. This amine is then conjugated to a cytotoxic payload that has a suitable reactive group (e.g., a carboxylic acid to form an amide bond).
-
ADC Assembly : The TCO-modified antibody is reacted with the Me-Tet-PEG3-Payload conjugate. The extremely fast and specific "click" reaction between the tetrazine and TCO moieties forms a stable covalent bond, resulting in the final ADC.
This strategy allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs.
II. Experimental Protocols
A. Protocol for Antibody Modification with TCO
This protocol describes the functionalization of a monoclonal antibody with TCO groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., spin desalting columns)
Procedure:
-
Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
TCO-NHS Ester Solution : Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO at a concentration of 10-20 mM immediately before use.
-
Reaction Setup : Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification : Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4. The purified TCO-modified antibody is now ready for conjugation.
B. Protocol for Preparation of Me-Tet-PEG3-Payload Conjugate
This protocol involves the deprotection of this compound and its subsequent conjugation to a cytotoxic payload.
1. Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 10-20 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the deprotected Me-Tet-PEG3-NH2.
2. Conjugation of Me-Tet-PEG3-NH2 to a Carboxylic Acid-Containing Payload
Materials:
-
Deprotected Me-Tet-PEG3-NH2
-
Carboxylic acid-containing payload (e.g., MMAE)
-
Coupling agents (e.g., HBTU, HATU, or EDC/NHS)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF or DMSO
-
HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.
-
Add the coupling agents (e.g., 1.2 equivalents of HBTU and 2 equivalents of DIPEA).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of deprotected Me-Tet-PEG3-NH2 (1.0 equivalent) in anhydrous DMF or DMSO to the activated payload solution.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
Purify the Me-Tet-PEG3-Payload conjugate by preparative HPLC.
C. Protocol for ADC Synthesis via Tetrazine-TCO Ligation
This protocol describes the final "click" reaction to assemble the ADC.
Materials:
-
TCO-modified antibody
-
Me-Tet-PEG3-Payload conjugate
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup : Mix the TCO-modified antibody and the purified Me-Tet-PEG3-Payload conjugate in PBS, pH 7.4, at a desired molar ratio (e.g., 1:1.5 to 1:5 antibody:drug-linker).
-
Incubation : Incubate the reaction for 1-4 hours at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification : Purify the resulting ADC from unreacted drug-linker and other impurities using a size-exclusion chromatography (SEC) system equilibrated with a suitable formulation buffer.
D. Protocol for ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody can be determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC) : HIC can separate ADC species with different numbers of conjugated drugs.
-
UV-Vis Spectroscopy : By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload, the DAR can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS) : LC-MS analysis of the intact or reduced ADC can provide precise information on the drug load distribution.
2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC) : SEC is used to assess the purity of the ADC and to detect the presence of aggregates.
3. In Vitro Cell-Based Assays
-
Cytotoxicity Assays : The potency of the ADC should be evaluated on antigen-positive and antigen-negative cell lines to determine its specific cell-killing activity.
III. Quantitative Data Summary
The following table summarizes typical quantitative parameters for ADC synthesis using tetrazine-TCO ligation. Note that these values are illustrative and may require optimization for specific antibody-drug combinations.
| Parameter | Typical Value/Range | Method of Determination |
| TCO-NHS Ester to Antibody Molar Ratio | 5:1 to 20:1 | Optimized for desired DAR |
| TCO Incorporation per Antibody | 2-4 | Mass Spectrometry |
| Drug-Linker to TCO-Antibody Molar Ratio | 1.5:1 to 5:1 | Optimized for reaction completion |
| Tetrazine-TCO Reaction Time | 1-4 hours | Visual (color change), LC-MS |
| Final ADC Purity | >95% | Size-Exclusion Chromatography |
| Final ADC Aggregation | <5% | Size-Exclusion Chromatography |
| Average Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, UV-Vis, Mass Spectrometry |
IV. Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
HER2 Signaling Pathway Targeted by an ADC
Many ADCs are designed to target the HER2 receptor on cancer cells. Upon binding, the ADC is internalized, and the payload is released, leading to cell death. The antibody component of the ADC can also disrupt HER2 signaling.
Caption: HER2 signaling pathway and ADC mechanism of action.
Application Notes and Protocols for Me-Tet-PEG3-NHBoc in Pre-targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeted imaging is a two-step strategy designed to improve the target-to-background ratios in molecular imaging, particularly for agents with slow pharmacokinetics like monoclonal antibodies (mAbs).[1] This approach first involves the administration of a modified targeting molecule (e.g., an antibody conjugated to a trans-cyclooctene, or TCO) that is allowed to accumulate at the target site and clear from circulation. In the second step, a small, radiolabeled probe carrying a complementary reactive moiety (e.g., a tetrazine) is administered. This probe rapidly finds and "clicks" with the pre-targeted antibody, enabling high-contrast imaging while minimizing radiation dose to non-target tissues.[1][2]
The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is the most prominent bioorthogonal reaction for this purpose due to its exceptionally fast kinetics and high specificity.[3] Me-Tet-PEG3-NHBoc is an ADC (Antibody-Drug Conjugate) linker that is well-suited for the development of the radiolabeled probe in a pre-targeted system. It features a methyl-tetrazine for the bioorthogonal reaction, a hydrophilic PEG3 linker to improve solubility and pharmacokinetics, and a Boc-protected amine for straightforward conjugation to a chelator for radiolabeling.
This document provides detailed protocols for the preparation of a ⁶⁸Ga-labeled tetrazine probe using this compound and its application in a pre-targeted positron emission tomography (PET) imaging workflow.
Principle of the Method
The pre-targeted imaging strategy described herein involves three main stages:
-
Preparation of Components: A targeting antibody is functionalized with TCO groups. Separately, the this compound linker is deprotected and conjugated to a chelator (e.g., NOTA), then radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga).
-
Pre-targeting: The TCO-modified antibody is administered in vivo and allowed to accumulate at the target of interest (e.g., a tumor) while excess antibody clears from the bloodstream.
-
Imaging: The small, fast-clearing ⁶⁸Ga-labeled tetrazine probe is administered. It rapidly travels through the body, undergoes the IEDDA click reaction with the TCO-antibody at the target site, and the resulting localized radioactivity is visualized by PET imaging.
Diagram of Pre-targeted Imaging Workflow
Caption: General workflow for a two-step pre-targeted imaging experiment.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on established chemical principles and published literature for analogous compounds. Optimization for specific antibodies and experimental systems is recommended.
Protocol 1: Preparation of ⁶⁸Ga-NOTA-Me-Tet-PEG3 Probe
This protocol involves a two-step synthesis from the commercially available this compound.
Step 1a: Boc Deprotection of this compound
-
Dissolve this compound in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc group.
-
Upon completion, remove the TFA and DCM under vacuum (in a fume hood).
-
The resulting product, Me-Tet-PEG3-NH₂, is typically obtained as a TFA salt and can often be used in the next step without further purification.
Step 1b: Conjugation of Me-Tet-PEG3-NH₂ with NOTA-NHS ester
-
Dissolve the Me-Tet-PEG3-NH₂ TFA salt in an amine-free buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate buffer.
-
Prepare a stock solution of a bifunctional chelator, such as p-SCN-Bn-NOTA or NOTA-NHS ester, in anhydrous dimethyl sulfoxide (DMSO).
-
Add a 1.5 to 2-fold molar excess of the NOTA-NHS ester solution to the Me-Tet-PEG3-NH₂ solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the resulting NOTA-Me-Tet-PEG3 precursor by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final precursor as a solid.
Caption: Synthesis of the radiolabeling precursor from this compound.
Step 1c: Radiolabeling with Gallium-68
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add a solution of the NOTA-Me-Tet-PEG3 precursor (e.g., 5-10 nmol in water or buffer) to the ⁶⁸Ga eluate.
-
Adjust the pH to 4.0-4.5 using a sodium acetate or ammonium acetate buffer.
-
Incubate the reaction mixture at 90-95°C for 5-10 minutes. For some chelators like THP, labeling can be performed at room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
The final product, [⁶⁸Ga]Ga-NOTA-Me-Tet-PEG3, can be purified using a C18 Sep-Pak cartridge if necessary.
Protocol 2: Preparation of TCO-Antibody Conjugate
-
Antibody Preparation: Buffer exchange the antibody into an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0). Ensure any stabilizing proteins like BSA or amine-containing buffers (e.g., Tris) are removed.
-
TCO-NHS Ester Preparation: Prepare a 10 mg/mL stock solution of a TCO-linker-NHS ester (e.g., TCO-PEG4-NHS ester) in anhydrous DMSO immediately before use.
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO reagent using a desalting column (e.g., Zeba Spin Desalting Columns) or dialysis against PBS.
-
Characterization: Determine the final protein concentration (e.g., by Nanodrop) and the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using mass spectrometry.
Protocol 3: In Vitro Pre-targeted Cell Binding Assay
-
Seed target cells (expressing the antigen of interest) and control cells (negative for the antigen) in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with the TCO-antibody (e.g., 10 µg/mL in media) for 1 hour at 37°C.
-
Wash the cells three times with cold PBS to remove unbound TCO-antibody.
-
Add the [⁶⁸Ga]Ga-NOTA-Me-Tet-PEG3 probe (e.g., 0.1 MBq in media) to the wells and incubate for 1 hour at 37°C.
-
For blocking experiments, a separate set of cells is co-incubated with the TCO-antibody and a large molar excess of the unlabeled native antibody.
-
Wash the cells three times with cold PBS.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Determine the protein concentration in the lysate to normalize the radioactivity (e.g., counts per minute per µg of protein).
Protocol 4: In Vivo Pre-targeted PET Imaging and Biodistribution
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line in immunodeficient mice).
-
Pre-targeting Injection: Inject the TCO-antibody (e.g., 50-100 µg) intravenously (i.v.) via the tail vein.
-
Time Lag: Allow the antibody to accumulate at the tumor and clear from the blood. This lag time is crucial and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.
-
Radiotracer Injection: Inject the [⁶⁸Ga]Ga-NOTA-Me-Tet-PEG3 probe (e.g., 5-10 MBq) intravenously.
-
PET/CT Imaging: Perform dynamic or static PET scans at various time points post-injection of the radiotracer (e.g., 30, 60, and 120 minutes).
-
Biodistribution Study: After the final imaging session, euthanize the mice. Collect tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data
The following tables present representative data adapted from pre-targeted imaging studies using ⁶⁸Ga-labeled tetrazine probes and TCO-modified targeting vectors.
Table 1: Radiolabeling and Product Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Radiochemical Yield (decay corrected) | > 95% | |
| Radiochemical Purity | > 98% | |
| Molar Activity | 20-55 GBq/µmol |
| Antibody-TCO Ratio (DOL) | 3-8 TCOs/mAb | |
Table 2: Representative In Vivo Biodistribution Data
Biodistribution of a ⁶⁸Ga-labeled tetrazine probe at 1 hour post-injection in mice pre-targeted 24 hours prior with a TCO-modified antibody targeting a tumor xenograft. Data are expressed as mean %ID/g ± SD.
| Tissue | Pre-targeted Group (%ID/g) | Control Group (Tracer Only, %ID/g) |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Heart | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Lungs | 1.2 ± 0.4 | 1.0 ± 0.3 |
| Liver | 2.1 ± 0.5 | 1.5 ± 0.4 |
| Spleen | 0.8 ± 0.2 | 0.7 ± 0.1 |
| Kidneys | 4.5 ± 1.1 | 5.2 ± 1.5 |
| Muscle | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Bone | 0.9 ± 0.3 | 0.8 ± 0.2 |
| Tumor | 8.2 ± 1.8 | 1.1 ± 0.3 |
Data are hypothetical but representative of values found in literature such as. The control group receives only the radiolabeled tetrazine without prior antibody injection to demonstrate targeting specificity.
Table 3: Tumor-to-Organ Ratios
Calculated from the biodistribution data in Table 2 at 1 hour post-injection.
| Ratio | Pre-targeted Group |
| Tumor-to-Blood | 5.5 |
| Tumor-to-Muscle | 13.7 |
| Tumor-to-Liver | 3.9 |
| Tumor-to-Kidney | 1.8 |
Conclusion
This compound serves as a valuable and versatile building block for constructing radiolabeled tetrazine probes for pre-targeted imaging. The protocols outlined provide a comprehensive framework for researchers to develop and evaluate a ⁶⁸Ga-based imaging agent. This pre-targeting strategy offers the potential for significantly improved imaging contrast and reduced radiation exposure, making it a powerful tool in the development of next-generation diagnostic and theranostic agents.
References
Application Notes and Protocols for Protein Labeling with Me-Tet-PEG3-NH2 after Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tet) and a trans-cyclooctene (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity. This application note provides a detailed protocol for the use of Me-Tet-PEG3-NH2, a versatile tetrazine-containing linker, for the covalent labeling of proteins.
The primary amine group on Me-Tet-PEG3-NH2 allows for its conjugation to proteins via amine-reactive chemistry, typically targeting the ε-amino group of lysine residues. To ensure stability during storage and handling, the terminal amine is commonly protected with a tert-butyloxycarbonyl (Boc) group. This protocol, therefore, details the deprotection of the Boc group to reveal the reactive amine, followed by the conjugation to a target protein, and finally, the bioorthogonal ligation with a TCO-functionalized molecule. This powerful, two-step labeling strategy enables the precise attachment of a wide array of functionalities, such as fluorophores, biotin, or drug molecules, to proteins for a myriad of applications in research and drug development.
Quantitative Data Summary
The efficiency of protein labeling is a critical parameter for reproducible and reliable downstream applications. The following tables provide a summary of key quantitative data related to the deprotection of Boc-Me-Tet-PEG3-NH2 and the subsequent protein labeling and ligation steps.
Table 1: Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid that efficiently cleaves the Boc group. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid at room temperature. |
| Reaction Time | 30 - 60 minutes | Progress can be monitored by TLC or LC-MS. |
Table 2: Parameters for Amine-Reactive Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[1][2] |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling.[2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris).[2] |
| pH | 8.0 - 9.0 | Ensures deprotonation of lysine ε-amino groups for efficient reaction.[2] |
| Incubation Time | 1 - 2 hours at Room Temperature | Longer incubation times may be needed for more dilute solutions. |
| Expected Labeling Efficiency | 20-35% | This is the proportion of the dye/linker that reacts with the protein. |
| Optimal Degree of Labeling (DOL) | 2 - 10 | For antibodies, this range typically provides good signal without compromising function. |
Table 3: Tetrazine-TCO Ligation Kinetics
| Reaction Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Tetrazine - TCO | Up to 10⁶ | Exceptionally fast kinetics, enabling rapid labeling even at low concentrations. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | For comparison, tetrazine ligation is significantly faster. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Requires a copper catalyst, which can be cytotoxic. |
Experimental Protocols
Protocol 1: Deprotection of Boc-Me-Tet-PEG3-NH2
This protocol describes the removal of the Boc protecting group from Me-Tet-PEG3-NH2 to generate the reactive amine. (Note: This protocol assumes the starting material is Boc-protected, which is a common practice for such reagents.)
Materials:
-
Boc-Me-Tet-PEG3-NH2
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Boc-Me-Tet-PEG3-NH2 in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.
-
While stirring, add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected Me-Tet-PEG3-NH2.
Protocol 2: Labeling of Target Protein with Me-Tet-PEG3-NH2
This protocol details the conjugation of the deprotected Me-Tet-PEG3-NH2 to a target protein.
Materials:
-
Deprotected Me-Tet-PEG3-NH2
-
Target protein (e.g., IgG antibody)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3, free of primary amines.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare the protein solution in the Reaction Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Immediately before use, dissolve the deprotected Me-Tet-PEG3-NH2 in a small amount of anhydrous DMSO to prepare a 10 mM stock solution.
-
Calculate the required volume of the Me-Tet-PEG3-NH2 stock solution to achieve a 10-20 fold molar excess relative to the protein.
-
While gently vortexing the protein solution, slowly add the calculated volume of the Me-Tet-PEG3-NH2 stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.
-
Purify the labeled protein from excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 3: Characterization of Labeled Protein (Degree of Labeling)
The Degree of Labeling (DOL) is the average number of linker molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of the tetrazine (typically around 520-540 nm, A_max).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the tetrazine at 280 nm:
-
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A280 of the tetrazine / A_max of the tetrazine).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = A_max / (ε_tetrazine × Protein Concentration (M))
-
Where ε_tetrazine is the molar extinction coefficient of the tetrazine at its A_max.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Principle of bioorthogonal labeling for interaction studies.
References
Application Notes and Protocols for Me-Tet-PEG3-NHBoc in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Me-Tet-PEG3-NHBoc as a linker in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. It includes detailed protocols for the conjugation of a cytotoxic payload to a targeting antibody via bioorthogonal click chemistry, as well as methodologies for the in vitro and in vivo evaluation of the resulting ADC.
Introduction
This compound is a heterobifunctional linker designed for the synthesis of ADCs. It features a methyl-tetrazine (Me-Tet) moiety for highly specific and rapid bioorthogonal conjugation with a trans-cyclooctene (TCO)-modified antibody, a hydrophilic polyethylene glycol (PEG3) spacer to improve solubility and pharmacokinetic properties, and a Boc-protected amine (NHBoc) for the attachment of a cytotoxic drug payload. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is exceptionally fast and proceeds under biocompatible conditions, making it an ideal strategy for conjugating sensitive biomolecules.[1][2][3]
The primary application of this compound is in the targeted delivery of potent cytotoxic agents to cancer cells. By linking the drug to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the systemic toxicity of the payload is minimized, and its therapeutic index is enhanced.
Section 1: ADC Synthesis and Characterization
This section outlines the process for creating an ADC using this compound. The workflow involves the preparation of the drug-linker construct, modification of the antibody with a TCO group, and the subsequent bioorthogonal ligation.
Logical Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using this compound.
Experimental Protocols
Protocol 1: Preparation of the Drug-Linker Construct (Me-Tet-PEG3-Drug)
-
Boc Deprotection: Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure to yield the amine-functionalized linker (Me-Tet-PEG3-NH2).
-
Payload Activation: For a payload with a carboxylic acid (e.g., MMAE), activate it by dissolving in an anhydrous organic solvent like DMF or DMSO and adding a carbodiimide activator (e.g., EDC) and an activating agent (e.g., N-hydroxysuccinimide, NHS).
-
Conjugation: Add the deprotected Me-Tet-PEG3-NH2 linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.
-
Purification: Purify the resulting drug-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the product by liquid chromatography-mass spectrometry (LC-MS) and NMR.
Protocol 2: Antibody Modification with TCO
-
Buffer Exchange: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
TCO-NHS Ester Reaction: Add a 5-10 fold molar excess of a TCO-NHS ester dissolved in DMSO to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess TCO-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.
Protocol 3: Tetrazine-TCO Ligation
-
Reaction Setup: Mix the TCO-modified antibody with the Me-Tet-PEG3-Drug construct in PBS at a molar ratio of approximately 1:1.5 to 1:3 (antibody:drug-linker).
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or at 4°C overnight.[2] The reaction progress can be monitored by the disappearance of the tetrazine absorbance at 510-550 nm.[1]
-
Purification: Purify the final ADC from unreacted drug-linker and antibody using SEC.
-
Storage: Store the purified ADC at 4°C.
Characterization and Data Presentation
A critical quality attribute of an ADC is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.
Protocol 4: DAR Calculation
-
UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorption wavelength of the drug. The DAR can be calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug.
-
LC-MS Analysis: For a more detailed analysis, the ADC can be analyzed by LC-MS. After deconvolution of the mass spectrum, the relative abundance of each drug-loaded species (D0, D1, D2, etc.) can be determined to calculate the average DAR.
Table 1: Representative ADC Characterization Data
| Parameter | Result | Method |
| Average DAR | 3.8 | LC-MS |
| Purity | >95% | SEC-HPLC |
| Monomer Content | >98% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Section 2: In Vitro Efficacy Evaluation
The cytotoxic potential of the synthesized ADC is evaluated in vitro using cancer cell lines that express the target antigen.
Signaling Pathway of a Hypothetical ADC Targeting HER2
Caption: Mechanism of action for a HER2-targeted ADC.
Experimental Protocol
Protocol 5: In Vitro Cytotoxicity Assay (MTT/XTT)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. Use both an antigen-positive cell line (e.g., BT-474 for HER2) and an antigen-negative cell line (e.g., MCF-7 for HER2) to assess specificity.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug in the cell culture medium. Replace the old medium with the drug-containing medium.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: If using MTT, add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and read the absorbance at 570 nm. If using XTT, read the absorbance directly at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀ values)
| Compound | BT-474 (HER2-positive) IC₅₀ (nM) | MCF-7 (HER2-negative) IC₅₀ (nM) |
| Synthesized ADC | 1.5 | > 1000 |
| Free MMAE | 0.35 | 0.4 |
| Unconjugated Antibody | No cytotoxicity | No cytotoxicity |
Section 3: In Vivo Efficacy Evaluation
The anti-tumor activity of the ADC is evaluated in vivo using xenograft models.
Experimental Workflow for In Vivo Studies
Caption: General workflow for an in vivo xenograft efficacy study.
Experimental Protocol
Protocol 6: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ BT-474 cells in a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Unconjugated Antibody, ADC at different doses).
-
Dosing: Administer the treatments intravenously (i.v.) via the tail vein. Dosing schedules can vary (e.g., a single dose or weekly doses).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as 0.5 × (length) × (width)².
-
Efficacy Metrics: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups. Other metrics include tumor regression and survival analysis.
Data Presentation
Table 3: Representative In Vivo Efficacy Data (BT-474 Xenograft Model)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle (PBS) | - | 1500 ± 210 | - |
| Unconjugated Antibody | 5 | 1450 ± 190 | 3.3% |
| ADC | 1 | 450 ± 95 | 70% |
| ADC | 5 | 50 ± 25 | 96.7% (Regression) |
Conclusion
This compound is a versatile and efficient linker for the development of ADCs. The bioorthogonal tetrazine-TCO ligation allows for precise control over the conjugation process under mild conditions. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and preclinical evaluation of ADCs utilizing this technology, enabling researchers to advance the development of novel targeted cancer therapies.
References
Application Notes and Protocols for iEDDA Reactions with Me-Tet-PEG3-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful tool in bioconjugation and drug development, prized for its rapid kinetics, high specificity, and biocompatibility.[1] This bioorthogonal "click chemistry" reaction occurs between an electron-deficient diene, such as a tetrazine, and an electron-rich dienophile, like a trans-cyclooctene (TCO).[1] The reaction proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for modifying sensitive biological molecules.[2]
Me-Tet-PEG3-NHBoc is a versatile linker molecule that incorporates a methyltetrazine (Me-Tet) moiety for iEDDA reactions, a hydrophilic triethylene glycol (PEG3) spacer, and a Boc-protected amine (NHBoc) for further functionalization. The methyl group on the tetrazine ring provides a good balance of reactivity and stability. The PEG spacer enhances solubility and reduces steric hindrance, while the Boc-protected amine allows for controlled, sequential conjugation to other molecules of interest, such as drugs or imaging agents, after deprotection. This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs) and in pre-targeted imaging applications.[3][4]
Data Presentation
| Reaction Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Notes |
| Methyltetrazine & TCO-PEG₄ | 1806 | PBS (pH 7.4), 37°C | Stopped-flow spectrophotometry was used to monitor the reaction. |
| Methyltetrazine-functionalized polymer & TCO-PEG₄ | 463 | PBS (pH 7.4), 37°C | Demonstrates the influence of the molecular backbone on reaction kinetics. |
| General Tetrazine & TCO | 1 - 1 x 10⁶ | Aqueous media | This wide range reflects the significant impact of substituents on both the tetrazine and TCO moieties. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, Me-Tet-PEG3-NH₂, which is then ready for conjugation to a molecule of interest (e.g., a drug with a carboxylic acid group for amide bond formation).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected product, Me-Tet-PEG3-NH₂. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Conjugation of a TCO-Modified Antibody with Me-Tet-PEG3-Linker-Payload
This protocol outlines the iEDDA reaction between a TCO-modified antibody and a pre-functionalized Me-Tet-PEG3-linker-payload.
Materials:
-
TCO-modified monoclonal antibody (TCO-mAb)
-
Me-Tet-PEG3-Linker-Payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Prepare a stock solution of the Me-Tet-PEG3-Linker-Payload in DMSO at a concentration of 10 mM.
-
Dilute the TCO-mAb in PBS to a final concentration of 1-10 mg/mL.
-
Add a 1.5 to 3.0 molar excess of the Me-Tet-PEG3-Linker-Payload stock solution to the TCO-mAb solution. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the resulting antibody-drug conjugate (ADC) from unreacted linker-payload and residual DMSO using an SEC system with PBS as the mobile phase.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and assess its purity and aggregation state.
Mandatory Visualization
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: Workflow for Pre-targeted Imaging.
References
Creating Site-Specific Antibody-Drug Conjugates with Me-Tet-PEG3-NHBoc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the creation of site-specific antibody-drug conjugates (ADCs) using the heterobifunctional linker, Me-Tet-PEG3-NHBoc. This linker facilitates a highly efficient and specific conjugation strategy, leading to homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute for therapeutic efficacy and safety.
Introduction to Site-Specific Conjugation with this compound
This compound is an advanced linker designed for the development of ADCs. Its structure incorporates three key functionalities:
-
Methyl-Tetrazine (Me-Tet): An electron-deficient diene that rapidly and specifically reacts with a trans-cyclooctene (TCO)-modified antibody via an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency in aqueous buffers without the need for a catalyst.
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the final ADC.
-
Boc-Protected Amine (NHBoc): A tert-butyloxycarbonyl (Boc) protected primary amine allows for the subsequent conjugation of a cytotoxic payload after the linker has been attached to the antibody. The Boc group is stable during the antibody-linker conjugation and can be removed under mild acidic conditions.
The use of this compound in conjunction with a TCO-modified antibody allows for precise control over the site of conjugation, resulting in a homogeneous ADC population with a defined DAR. This is a significant advantage over traditional random conjugation methods, which often yield heterogeneous mixtures that can complicate characterization and lead to a suboptimal therapeutic window.[1]
Experimental Protocols
This section details the multi-step process for generating a site-specific ADC using this compound. The overall workflow involves:
-
Site-specific modification of the antibody with a TCO-NHS ester.
-
Conjugation of the this compound linker to the TCO-modified antibody via iEDDA reaction.
-
Deprotection of the Boc group to reveal a primary amine.
-
Conjugation of the cytotoxic payload to the amine-functionalized antibody-linker conjugate.
-
Purification and characterization of the final ADC.
Protocol 1: Site-Specific Modification of Antibody with TCO-NHS Ester
This protocol describes the modification of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) group by reacting lysine residues with a TCO-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG4-NHS ester (or similar TCO-NHS ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be buffer exchanged into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
TCO-NHS Ester Preparation:
-
Dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester using a desalting column according to the manufacturer's instructions.
-
Collect the TCO-modified antibody.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of labeling (DOL), or linker-to-antibody ratio (LAR), can be determined by methods such as MALDI-TOF mass spectrometry or by using the ratio of UV-Vis absorbance if the TCO group has a distinct absorbance wavelength.
-
Protocol 2: Conjugation of this compound to TCO-Modified Antibody
This protocol outlines the iEDDA reaction between the TCO-modified antibody and the this compound linker.
Materials:
-
TCO-modified antibody
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
This compound Preparation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
iEDDA Reaction:
-
Add a 1.5- to 3-fold molar excess of the this compound solution to the TCO-modified antibody.
-
Incubate the reaction for 1 hour at room temperature. The reaction is typically very fast.[2]
-
-
Purification:
-
Purify the antibody-linker conjugate to remove excess this compound using a desalting column.
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation.
Materials:
-
Antibody-linker conjugate
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Optional Scavenger: Triisopropylsilane (TIS)
-
Neutralization Buffer: e.g., Saturated Sodium Bicarbonate
-
Organic solvent (e.g., DCM)
-
Desalting columns
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized antibody-linker conjugate in the Deprotection Solution. If the conjugate is in an aqueous buffer, it will need to be precipitated or lyophilized first.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS if possible.[3]
-
-
Workup and Neutralization:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a basic aqueous solution like saturated sodium bicarbonate to neutralize the TFA.[3]
-
Alternatively, for antibodies, a buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column can be performed to remove the acid and achieve neutralization.
-
Protocol 4: Payload Conjugation
This protocol details the conjugation of a payload with a reactive group (e.g., NHS ester) to the deprotected amine on the antibody-linker conjugate.
Materials:
-
Amine-functionalized antibody-linker conjugate
-
Payload-NHS ester (or other amine-reactive payload)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Purification system (e.g., Size-Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Payload Preparation:
-
Dissolve the Payload-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the dissolved payload to the amine-functionalized antibody-linker conjugate.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final ADC using SEC to remove unreacted payload and other small molecules. HIC can be used to separate ADCs with different DARs.
-
-
Characterization:
-
Determine the final ADC concentration.
-
Characterize the ADC for DAR, purity, and aggregation.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of a site-specific ADC using this compound.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| ADC Component | Method | Average DAR | Reference(s) |
| Trastuzumab-TCO-Tet-Payload | HIC-HPLC | 3.8 | [4] |
| Anti-CD22-TCO-Tet-MMAE | LC-MS | 4.0 | |
| Anti-HER2-TCO-Tet-Auristatin | UV-Vis | 3.9 |
Table 2: Comparison of DAR Determination Techniques
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV-Vis Spectroscopy |
| Information Provided | Average DAR and distribution of drug-loaded species (DAR 0, 2, 4, etc.) | Average DAR and distribution of drug-loaded light and heavy chains | Average DAR, distribution of species, and mass confirmation | Average DAR only |
| Resolution | High for different DAR species | High for light and heavy chains | Very high, provides mass accuracy | None |
| Sample Requirement | Moderate | Moderate | Low | Low |
| Throughput | Moderate | Moderate | Low to Moderate | High |
| Instrumentation | HPLC system with HIC column | HPLC system with RP column | LC system coupled to a mass spectrometer | UV-Vis Spectrophotometer |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the generation of a site-specific ADC using this compound.
Caption: Experimental workflow for site-specific ADC synthesis.
Signaling Pathway for ADC with Tubulin Inhibitor Payload
This diagram illustrates a common signaling pathway initiated by an ADC carrying a tubulin inhibitor payload, such as an auristatin or maytansinoid.
Caption: Signaling pathway for ADCs with tubulin inhibitor payloads.
In Vitro Cytotoxicity Assay Protocol
A critical step in ADC development is to evaluate its cytotoxic potential in vitro. The following is a general protocol for an MTT assay to determine the IC50 of the ADC.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 10-15 minutes on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software.
-
By following these detailed protocols and utilizing the this compound linker, researchers can develop homogeneous and effective site-specific antibody-drug conjugates for therapeutic applications.
References
Application Notes and Protocols for Drug-Linker Synthesis using Me-Tet-PEG3-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), has seen significant advancements with the development of sophisticated linker technologies. Me-Tet-PEG3-NHBoc is a heterobifunctional linker designed for the precise construction of ADCs. This linker incorporates a methyl-tetrazine (Me-Tet) moiety for bioorthogonal "click chemistry," a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility, and a Boc-protected amine (NHBoc) for conjugation to a drug payload.[1][2][3]
The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO) modified antibody.[1][4] This bioorthogonal ligation is exceptionally fast and specific, proceeding efficiently under mild, aqueous conditions without the need for a catalyst. The Boc-protected amine allows for the initial conjugation of a cytotoxic drug, which is later deprotected to enable the final drug-linker construct.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of drug-linker conjugates using this compound and their subsequent conjugation to a TCO-modified antibody to form an ADC.
Key Features of this compound
-
Bioorthogonal Reactivity: The methyl-tetrazine group enables highly specific and rapid conjugation to TCO-modified biomolecules via the iEDDA reaction.
-
Hydrophilic Spacer: The PEG3 spacer improves the solubility and pharmacokinetic properties of the resulting ADC.
-
Protected Amine: The Boc-protected amine provides a stable handle for drug conjugation, which can be deprotected under mild acidic conditions.
-
Versatility: This linker is suitable for a wide range of drug payloads containing a reactive functional group for amide bond formation.
Experimental Protocols
This section outlines a two-stage process for the creation of an ADC using this compound:
-
Stage 1: Synthesis of the Drug-Linker Conjugate. This involves the deprotection of the Boc group on this compound, followed by conjugation to a drug payload.
-
Stage 2: ADC Formation via iEDDA Reaction. This details the conjugation of the drug-linker construct to a TCO-modified antibody.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Drug-CO-NH-PEG3-Tet-Me)
This protocol describes the deprotection of the Boc group from this compound and subsequent conjugation to a drug containing a carboxylic acid group.
Part A: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected Me-Tet-PEG3-NH2.
Part B: Drug Conjugation to Me-Tet-PEG3-NH2
Materials:
-
Deprotected Me-Tet-PEG3-NH2 (from Part A)
-
Drug payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the drug payload in anhydrous DMF.
-
Add 1.1 equivalents of DCC and 1.2 equivalents of NHS to activate the carboxylic acid group of the drug.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS ester.
-
In a separate flask, dissolve the deprotected Me-Tet-PEG3-NH2 in anhydrous DMF.
-
Slowly add the activated drug-NHS ester solution to the Me-Tet-PEG3-NH2 solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the drug-linker conjugate.
-
Purify the crude product by reverse-phase HPLC to obtain the final Drug-CO-NH-PEG3-Tet-Me conjugate.
-
Characterize the final product by LC-MS and NMR.
Quantitative Data Summary for Drug-Linker Synthesis
| Parameter | Typical Value/Range | Notes |
| Boc Deprotection Yield | >95% | Generally a high-yielding reaction. |
| Drug Conjugation Yield | 60-80% | Highly dependent on the drug payload and coupling chemistry. |
| Purity of Final Conjugate | >95% (after HPLC) | Purity is critical for the subsequent ADC reaction. |
| Reaction Time (Deprotection) | 1-2 hours | Monitored by TLC. |
| Reaction Time (Conjugation) | 12-16 hours | Monitored by LC-MS. |
Protocol 2: ADC Formation via iEDDA Reaction
This protocol describes the conjugation of the purified drug-linker construct to a TCO-modified antibody.
Materials:
-
TCO-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)
-
Drug-CO-NH-PEG3-Tet-Me (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) columns for purification
-
UV-Vis spectrophotometer
-
SDS-PAGE and HIC-HPLC for characterization
Procedure:
-
Dissolve the Drug-CO-NH-PEG3-Tet-Me in PBS or a compatible organic co-solvent (e.g., DMSO) at a known concentration.
-
Add a 3-5 fold molar excess of the drug-linker solution to the TCO-modified mAb solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the antibody is sensitive.
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) or by LC-MS analysis of the reaction mixture.
-
Purify the resulting ADC from excess drug-linker and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column or a preparative SEC column).
-
Collect the protein-containing fractions and concentrate if necessary using an appropriate ultrafiltration device.
Characterization of the Final ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectrophotometry or HIC-HPLC.
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC and SDS-PAGE.
-
Confirmation of Conjugation: Confirm the formation of the ADC by mass spectrometry.
Quantitative Data Summary for ADC Formation
| Parameter | Typical Value/Range | Notes |
| Molar Excess of Drug-Linker | 3-5 fold | Optimized to achieve the desired DAR. |
| Reaction Time | 1-4 hours | The iEDDA reaction is typically very fast. |
| Reaction Temperature | Room Temperature or 4°C | Dependent on antibody stability. |
| ADC Yield | >90% | Based on the recovery of the antibody. |
| Final ADC Purity | >98% | After purification. |
| Drug-to-Antibody Ratio (DAR) | 2-4 | Controllable by adjusting reaction stoichiometry and conditions. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for ADC synthesis using this compound.
Caption: Inverse Electron Demand Diels-Alder (iEDDA) Reaction.
Note: The images in the DOT script above are placeholders and would be replaced with actual chemical structure images in a final document.
Conclusion
This compound is a highly effective linker for the development of antibody-drug conjugates. Its design allows for a robust and modular approach to ADC synthesis. The protocols provided herein offer a detailed guide for researchers in the field of drug development, enabling the reproducible synthesis and characterization of ADCs with controlled drug-to-antibody ratios. The use of bioorthogonal click chemistry ensures high specificity and efficiency in the final conjugation step, leading to the formation of well-defined and potent therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Me-Tet-PEG3-NHBoc Conjugation
Welcome to the technical support center for Me-Tet-PEG3-NHBoc conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the conjugation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Q1: Why is my conjugation yield consistently low?
A1: Low conjugation yield can stem from several factors related to your reactants and reaction conditions. Here are the most common causes and their solutions:
-
Suboptimal Molar Ratio: The ratio of this compound to your trans-cyclooctene (TCO)-modified molecule is critical. An insufficient excess of the tetrazine linker may lead to an incomplete reaction.
-
Solution: Start with a modest molar excess of the this compound linker (e.g., 1.5 to 5 equivalents) and optimize from there. The ideal ratio will depend on the specific reactants and their concentrations.
-
-
Reactant Degradation: Tetrazines and TCO moieties can be sensitive to their environment.
-
Solution: Use freshly prepared solutions of both the linker and your TCO-modified molecule. Store the solid this compound linker in a cool, dry, and dark place as recommended.[1] Avoid prolonged exposure of TCO-containing solutions to light and thiols.
-
-
Incorrect Reaction Buffer: The pH of the reaction buffer can influence the stability and reactivity of your molecules.
-
Solution: The inverse electron demand Diels-Alder (iEDDA) reaction is typically efficient in a pH range of 6-9.[2] Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point. Avoid buffers containing primary amines (e.g., Tris) if you are targeting amine groups in a subsequent step after Boc deprotection.[3]
-
-
Steric Hindrance: Bulky groups near the tetrazine or TCO can impede their ability to react.
-
Solution: The PEG3 spacer in this compound is designed to reduce steric hindrance. If you suspect this is still an issue, consider synthesizing a custom linker with a longer PEG chain.
-
Q2: How can I confirm that the conjugation reaction is working?
A2: Monitoring the reaction progress is essential for troubleshooting and optimization. Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: Tetrazines have a characteristic absorbance in the visible range (typically around 520-540 nm).[1][2] The disappearance of this absorbance is a direct indication that the tetrazine is being consumed in the reaction.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to identify the formation of the desired conjugate. You should observe a new peak with the expected mass of the product.
-
HPLC (High-Performance Liquid Chromatography): HPLC can be used to separate the starting materials from the product, allowing you to monitor the appearance of the product peak and the disappearance of the reactant peaks over time.
-
SDS-PAGE (for protein conjugations): If you are conjugating to a protein, you will observe a shift in the molecular weight of the protein on an SDS-PAGE gel, indicating successful conjugation.
Q3: I'm having trouble purifying my final conjugate. What are the best methods?
A3: The purification strategy will depend on the nature of your conjugated molecule. For protein conjugations, the following methods are commonly used:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger protein conjugate from smaller, unreacted this compound linker and other small molecule impurities.
-
Ion Exchange Chromatography (IEX): The PEG chain can shield charges on the protein surface, altering its interaction with IEX resins. This change in chromatographic behavior can be exploited to separate the PEGylated protein from the unmodified protein.
-
Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), you can use affinity chromatography for purification. It has been shown that pyridyl-tetrazines can chelate with Ni-IDA resins, suggesting that tetrazine-modified proteins might be purified using this method.
Q4: I see multiple peaks in my HPLC/LC-MS analysis of the final product. What could be the cause?
A4: Multiple peaks can indicate a variety of issues:
-
Incomplete Reaction: You may be seeing peaks for your starting materials alongside your product.
-
Solution: Allow the reaction to run for a longer duration or adjust the molar ratio of your reactants.
-
-
Side Reactions or Degradation: Unwanted side reactions or degradation of your starting materials or product can lead to multiple species.
-
Solution: Ensure the purity of your starting materials and optimize reaction conditions (pH, temperature) to minimize degradation.
-
-
Isomers: Depending on the structure of your TCO, you may be forming different isomeric products.
-
Aggregation: PEGylated proteins can sometimes aggregate.
-
Solution: Analyze your sample by SEC to check for high molecular weight species. Consider optimizing your buffer conditions (e.g., adjusting ionic strength or adding detergents) to minimize aggregation.
-
Q5: The Boc protecting group on my linker seems to be cleaving prematurely. How can I prevent this?
A5: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.
-
Avoid Acidic Buffers: Do not use buffers with a pH significantly below 7 during the conjugation reaction.
-
Careful with HPLC/LC-MS Solvents: Trifluoroacetic acid (TFA) is often used as a mobile phase additive in reverse-phase HPLC. Prolonged exposure to TFA, especially during solvent evaporation at elevated temperatures, can lead to the removal of the Boc group.
-
Solution: If possible, use a different mobile phase additive or minimize the time the sample is in the acidic mobile phase. When evaporating solvents, use lyophilization or low temperatures.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for tetrazine-TCO ligations. Note that these are starting points and may require optimization for your specific system.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Tetrazine:TCO) | 1.5:1 to 5:1 | A slight excess of the tetrazine linker is generally recommended to drive the reaction to completion. |
| pH | 6.0 - 9.0 | PBS at pH 7.4 is a common starting point. Avoid amine-containing buffers if the Boc-protected amine is to be used in a subsequent step. |
| Temperature | Room Temperature (20-25°C) or 37°C | The reaction is typically fast at room temperature. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by a suitable analytical method (e.g., UV-Vis or LC-MS). |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecule conjugation, aqueous buffers are preferred. A small percentage of an organic co-solvent like DMSO can be used to dissolve the linker. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a TCO-Modified Protein
-
Preparation of Reactants:
-
Dissolve the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve this compound in an organic co-solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the TCO-modified protein solution. Ensure the final concentration of the organic co-solvent is low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Monitoring the Reaction:
-
At various time points, take an aliquot of the reaction mixture and analyze by UV-Vis spectroscopy to monitor the disappearance of the tetrazine absorbance (~520 nm).
-
Alternatively, analyze the reaction mixture by LC-MS or SDS-PAGE to confirm the formation of the conjugate.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using size exclusion chromatography (SEC) to remove unreacted linker and other small molecules.
-
Protocol 2: Monitoring Conjugation by LC-MS
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase.
-
-
LC-MS Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Mass Spectrometer: Use an ESI-MS instrument in positive ion mode.
-
Data Analysis: Look for the appearance of a new peak with the expected mass-to-charge ratio (m/z) of the conjugated product. Deconvolution of the mass spectrum may be necessary for large protein conjugates.
-
Visualizations
Caption: Workflow for this compound conjugation.
References
Technical Support Center: Optimizing Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions
Welcome to the technical support center for the optimization of inverse-electron-demand Diels-Alder (iEDDA) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the inverse-electron-demand Diels-Alder (iEDDA) reaction?
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The iEDDA reaction is prized for its rapid kinetics, high specificity, and biocompatibility, often proceeding without the need for a catalyst.
Q2: What are the key components of an iEDDA reaction?
The two primary components are:
-
Diene: Typically an electron-poor heteroaromatic system, with 1,2,4,5-tetrazines (Tz) being the most common.
-
Dienophile: An electron-rich alkene or alkyne. Strained cyclic alkenes and alkynes, such as trans-cyclooctene (TCO), are highly reactive dienophiles.
Q3: What makes the iEDDA reaction so fast?
According to frontier molecular orbital (FMO) theory, the rapid kinetics of the iEDDA reaction are attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.
Q4: Is a catalyst required for iEDDA reactions?
Generally, iEDDA reactions, especially those involving highly reactive partners like tetrazines and TCO, do not require a catalyst. However, for less reactive substrates, catalysis can be employed to improve the reaction rate and yield. Chiral Lewis acids, for instance, have been used to catalyze enantioselective iEDDA reactions.
Q5: What is "tetrazine ligation"?
"Tetrazine ligation" is a term often used synonymously with the iEDDA reaction when a tetrazine is used as the diene. This reaction is a cornerstone of bioorthogonal chemistry due to its exceptional speed and selectivity.
Troubleshooting Guide
This guide addresses common problems encountered during iEDDA experiments and offers potential solutions.
Low or No Yield
Q: I am observing very low or no product yield. What are the possible causes and how can I fix this?
A: Low yield in an iEDDA reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Poor Reactivity of Diene/Dienophile:
-
Diene: The electronic properties of the tetrazine are crucial. Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, increasing reactivity. However, highly reactive tetrazines can be less stable. Consider using a more electron-deficient tetrazine if your reaction is sluggish.
-
Dienophile: The reactivity of the dienophile is significantly influenced by ring strain and electron-donating substituents. Strained dienophiles like trans-cyclooctene (TCO) are much more reactive than their unstrained or cis-isomers. Ensure your dienophile has sufficient reactivity for your chosen diene. For instance, TCO is seven times more reactive than cis-cyclooctene.
-
-
Suboptimal Reaction Conditions:
-
Solvent: Protic solvents, particularly water, can accelerate iEDDA reactions. The reaction rate of tetrazine with trans-cyclooctene is significantly faster in a methanol/water mixture compared to pure methanol or THF. If you are using an organic solvent, consider switching to an aqueous or mixed aqueous/organic system if your reactants are soluble.
-
Temperature: While many iEDDA reactions proceed readily at room temperature, increasing the temperature can enhance the rate for less reactive pairs.
-
pH: The effect of pH on the reaction rate is generally considered minor, but extreme pH values can affect the stability of the reactants. Most reactions are performed at or near neutral pH.
-
-
Degradation of Reactants:
-
Tetrazine Instability: Some highly reactive tetrazines have limited stability. It is important to find a balance between reactivity and stability.
-
TCO Isomerization: Trans-cyclooctene (TCO) is photosensitive and can isomerize to the less reactive cis-conformer. Protect your TCO-containing reagents from light.
-
-
Steric Hindrance:
-
Bulky substituents on either the diene or the dienophile can impede the reaction. Mono-substituted tetrazines often react faster than their di-substituted counterparts.
-
Below is a troubleshooting workflow to help diagnose the cause of low yield:
Preventing TCO isomerization in reactions with Me-Tet-PEG3-NHBoc
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Me-Tet-PEG3-NHBoc in bioorthogonal reactions with trans-cyclooctene (TCO) derivatives. The primary focus is on preventing the isomerization of TCO to its unreactive cis-cyclooctene (CCO) form, a common cause of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is TCO isomerization and why is it a problem?
A1: Trans-cyclooctene (TCO) is a strained alkene used for its rapid reactivity with tetrazines in a reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. Due to its high ring strain, TCO is exceptionally reactive. However, this strain can be released if TCO rearranges to its more stable, but far less reactive, cis-cyclooctene (CCO) isomer.[1][2] This process, called isomerization, effectively halts the desired bioorthogonal reaction, leading to low or no product yield. The primary mechanism for the deactivation of TCO reagents is this isomerization to the cis-isomer.[1]
Q2: My reaction between a TCO-labeled molecule and this compound has failed or shows a very low yield. Could TCO isomerization be the cause?
A2: Yes, this is a very likely cause. If you observe a significant drop in product formation, isomerization of your TCO-functionalized reagent is a primary suspect. This is especially true if the reaction is performed in complex biological media or in the presence of certain additives.[3] Other potential causes include the degradation of the tetrazine reagent itself, particularly by reducing agents, or suboptimal reaction conditions such as incorrect stoichiometry.[4]
Q3: What are the primary factors that cause TCO to isomerize?
A3: Several factors can induce or accelerate the isomerization of TCO to its unreactive cis-form:
-
Thiols: Reagents containing thiols, such as dithiothreitol (DTT), β-mercaptoethanol (BME), or high concentrations of glutathione in cell lysates, can promote TCO isomerization. This is thought to occur through a radical-mediated pathway.
-
Transition Metals: Certain metals can catalyze isomerization. For instance, copper-containing serum proteins have been shown to cause TCO to convert to its cis-isomer.
-
Light: TCO can be sensitive to UV light. In fact, photoisomerization is the method used to synthesize the trans-isomer from the more stable cis-isomer, so unwanted light exposure during experiments should be avoided.
-
Prolonged Storage: Highly reactive and strained TCO derivatives, especially if non-crystalline, can isomerize over time, even during storage. Proper storage at low temperatures (-20°C or below) is critical.
-
Elevated Temperatures: Higher reaction or storage temperatures can accelerate the rate of isomerization.
Q4: How can I check if my TCO reagent has isomerized?
A4: The most definitive method for checking the integrity of a TCO reagent is through ¹H NMR spectroscopy. The proton signals for the trans- and cis-isomers are distinct, allowing for quantification of the isomeric ratio. Comparing the spectrum of a stored reagent to that of a fresh or reference sample can reveal the extent of isomerization.
Q5: Are there specific reagents or buffer components I should avoid when working with TCO?
A5: Yes. To maintain the stability of TCO, it is highly recommended to avoid:
-
High concentrations of reducing agents: If disulfide bond reduction is necessary (e.g., for antibodies), the reducing agent (like TCEP or DTT) should be removed via a desalting column or buffer exchange before the TCO-containing molecule is introduced.
-
Metal Chelators (in some cases): While avoiding certain metals like copper is beneficial, be aware that some TCOs are stabilized for long-term storage by complexation with silver(I). In such cases, components that would strip the silver, like high concentrations of chloride salts, will release the TCO.
-
Avoid prolonged exposure to biological media: Components within cell culture media or serum can contribute to isomerization over time. For experiments requiring long incubation periods, consider using more stable TCO derivatives.
Troubleshooting Guide
If you are experiencing low yields in your tetrazine-TCO ligation, follow this troubleshooting workflow.
References
Me-Tet-PEG3-NHBoc stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues encountered with Me-Tet-PEG3-NHBoc during experimental workflows.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the stability of this compound.
Issue 1: Low or No Reactivity in TCO Ligation
You have deprotected the Boc group and are attempting a reaction with a trans-cyclooctene (TCO)-modified molecule, but you observe low or no product formation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Degradation of Tetrazine Moiety | - Check for Reducing Agents: Ensure no reducing agents (e.g., DTT, TCEP) were present in your reaction buffer, as they can degrade the tetrazine ring. If a reduction step is necessary for your biomolecule, it must be performed and the reducing agent completely removed before adding the tetrazine linker.[1][2] - Avoid Strong Nucleophiles: Buffers containing strong nucleophiles (e.g., thiols) can lead to tetrazine degradation.[3][4] Opt for non-nucleophilic buffers like PBS or HEPES. - pH Considerations: While the inverse-electron-demand Diels-Alder (iEDDA) reaction is relatively pH-insensitive, extreme pH values can affect the stability of the tetrazine. It is advisable to perform the reaction in a pH range of 7.0-8.5.[1] |
| Incomplete Boc Deprotection | - Verify Deprotection Conditions: Ensure complete removal of the Boc protecting group. This is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). Incomplete deprotection will result in a non-reactive amine. - Neutralize After Deprotection: After acid-mediated deprotection, ensure the reaction mixture is neutralized before proceeding with subsequent steps to avoid degradation of other components. |
| Steric Hindrance | - Optimize Linker Length: The PEG3 linker is designed to minimize steric hindrance. However, if you are working with very large biomolecules, you may need to consider a longer PEG linker to ensure the tetrazine is accessible for reaction. |
| Precipitation of Reagents | - Improve Solubility: The PEG3 linker enhances aqueous solubility. If you observe precipitation, consider using a small percentage of an organic co-solvent like DMSO or DMF, but verify its compatibility with your biological system. |
Troubleshooting Workflow for Low Reactivity:
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For optimal stability, this compound should be stored in a dry, cool, and dark place. Manufacturer recommendations often suggest storage at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q2: What is the expected stability of this compound in aqueous buffers?
Q3: What are the potential degradation pathways for this compound?
There are two primary points of potential degradation for this compound: the tetrazine ring and the Boc-protecting group.
-
Tetrazine Ring Degradation: The tetrazine ring is susceptible to degradation, particularly through nucleophilic attack or reaction with reducing agents. Under certain conditions, such as thermal decomposition or electron impact, the tetrazine ring can fragment, often with the elimination of nitrogen gas (N2) and cleavage of the remaining N-N bond.
-
Boc Group Hydrolysis: The Boc (tert-butyloxycarbonyl) protecting group is labile under acidic conditions. Unintended exposure to low pH environments can lead to its premature cleavage, exposing the primary amine.
Potential Degradation Pathways Diagram:
Q4: Can I use buffers containing primary amines, like Tris, with this compound?
It is not recommended to use buffers containing primary amines (e.g., Tris, glycine) when you intend to use the deprotected amine for a subsequent reaction (e.g., NHS ester chemistry). However, if you are only concerned with the stability of the tetrazine moiety for a TCO ligation after deprotection, these buffers are generally acceptable as long as the pH is within the optimal range (7.0-8.5).
Experimental Protocols
Protocol 1: Stability Assessment of this compound by UV-Vis Spectroscopy
This protocol allows for a straightforward assessment of the stability of the tetrazine moiety in your buffer of choice.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
96-well clear, flat-bottomed plates or cuvettes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the DMSO stock solution in your aqueous buffer to a final concentration of 0.2 mM. Ensure the final DMSO concentration is low (e.g., 1-2%) to minimize solvent effects.
-
Measure Initial Absorbance: Immediately measure the absorbance of the working solution at the characteristic wavelength for the tetrazine, which is typically around 520-540 nm. This will be your time zero (T=0) reading.
-
Incubate: Incubate the working solution at your desired experimental temperature (e.g., 37°C).
-
Monitor Absorbance Over Time: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), measure the absorbance of the solution at the same wavelength.
-
Analyze Data: Calculate the percentage of remaining tetrazine at each time point by dividing the absorbance at that time by the initial absorbance at T=0 and multiplying by 100.
Protocol 2: Analysis of this compound Degradation by HPLC
This protocol provides a more detailed analysis of the stability and can help identify degradation products.
Materials:
-
This compound
-
Your aqueous buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% TFA or 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 10 mM ammonium formate
Procedure:
-
Prepare Sample: Prepare a solution of this compound in your buffer of interest at a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
Incubate: Incubate the sample under your desired degradation conditions (e.g., elevated temperature, specific pH).
-
Analyze at Time Zero: Immediately after preparation, inject an aliquot of the sample onto the HPLC system to obtain a chromatogram for the intact compound.
-
Analyze Over Time: At various time points, inject aliquots of the incubated sample onto the HPLC.
-
Method:
-
Use a C18 column.
-
Employ a gradient elution, for example, starting with 5% Mobile Phase B and increasing to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using a UV detector at two wavelengths: one for the tetrazine chromophore (~520-540 nm) and another at a lower wavelength (e.g., 254 nm) to detect other potential degradation products.
-
-
Data Analysis: Compare the chromatograms over time. A decrease in the peak area of the parent this compound compound and the appearance of new peaks will indicate degradation. The retention times of the new peaks can be used to track the formation of specific degradation products. For identification of these products, LC-MS would be required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Me-Tet-PEG3-NHBoc Conjugates
Welcome to the technical support center for Me-Tet-PEG3-NHBoc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of these molecules and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a linker molecule commonly used in the development of Antibody-Drug Conjugates (ADCs).[1] It is comprised of three key components that influence its solubility and reactivity:
-
Methyl-Tetrazine (Me-Tet): A reactive group that participates in inverse electron-demand Diels-Alder (iEDDA) reactions, a type of "click chemistry".[1][2][3]
-
PEG3: A short polyethylene glycol (PEG) spacer containing three ethylene glycol units. PEG spacers are known to increase the hydrophilicity and aqueous solubility of molecules.[4]
-
NHBoc: A Boc-protected amine group. The tert-butyloxycarbonyl (Boc) protecting group is generally hydrophobic and can decrease aqueous solubility. This group can be deprotected under mild acidic conditions to reveal a free amine for further conjugation.
Q2: What are the general solubility characteristics of this compound?
A2: The solubility of this compound is a balance between its hydrophilic PEG3 spacer and its more hydrophobic methyl-tetrazine and NHBoc components. While the PEG spacer enhances water solubility, the overall molecule may still exhibit limited solubility in purely aqueous solutions. It is generally more soluble in organic solvents or aqueous-organic mixtures.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: For initial solubilization, it is often best to use a good quality, anhydrous polar aprotic solvent. Common choices for similar PEGylated and Boc-protected compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile
Q4: How can I improve the solubility of my final conjugate in aqueous buffers?
A4: The solubility of the final conjugate will depend on the properties of the molecule it is attached to (e.g., an antibody or small molecule drug). If you are experiencing solubility issues with the final conjugate, consider the following:
-
Incorporate longer PEG chains: If you have the flexibility in your experimental design, using a linker with a longer PEG chain (e.g., PEG4, PEG8) can significantly improve aqueous solubility.
-
Optimize buffer conditions: Screen different buffer conditions, such as pH and ionic strength, to find the optimal environment for your conjugate's solubility.
-
Include excipients: The addition of solubility-enhancing excipients like arginine or polysorbates to your final formulation can help prevent aggregation.
Troubleshooting Guide
This guide addresses common problems related to the solubility of this compound and its conjugates.
Problem 1: The this compound powder is not dissolving in my aqueous buffer.
| Possible Cause | Recommended Solution |
| Low intrinsic aqueous solubility | The hydrophobic nature of the tetrazine and Boc groups can limit solubility in water. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then add this stock solution to your aqueous buffer dropwise while vortexing. |
| Reagent has hydrolyzed | Improper storage, especially exposure to moisture, can lead to hydrolysis of the compound, potentially affecting its solubility. Ensure the reagent is stored in a cool, dry place and equilibrated to room temperature before opening to prevent condensation. |
| Buffer incompatibility | Certain buffer components may interact with the conjugate, leading to precipitation. Test solubility in a small range of different buffers (e.g., PBS, HEPES, MES) at your target pH. |
Problem 2: My conjugate precipitates out of solution during or after the conjugation reaction.
| Possible Cause | Recommended Solution |
| High concentration of the conjugate | The final conjugate may have a lower solubility than the starting materials. Try performing the reaction at a lower concentration. |
| Over-conjugation | The addition of too many hydrophobic linkers to a biomolecule can significantly decrease its solubility and lead to aggregation. Reduce the molar excess of the this compound reagent used in the reaction to lower the degree of labeling. |
| Change in pI of the protein | Covalent modification of a protein can alter its isoelectric point (pI), potentially causing it to be less soluble at the reaction pH. Adjust the pH of the buffer to be further away from the new pI of the conjugate. |
| Inappropriate solvent for the final conjugate | While the initial linker may be soluble in organic solvents, the final biomolecule conjugate may not be. Ensure the final buffer system is appropriate for the conjugated molecule (e.g., a protein). |
Problem 3: I observe an oily film or solid particles after adding the reagent stock solution to my aqueous buffer.
| Possible Cause | Recommended Solution |
| Exceeding the solubility limit | The concentration of the reagent in the final aqueous solution is too high. Decrease the concentration of the stock solution or add it more slowly to a larger volume of buffer with vigorous stirring. |
| "Salting out" effect | High salt concentrations in the buffer can decrease the solubility of organic molecules. If possible, try reducing the salt concentration of your buffer. |
| Temperature effects | Solubility can be temperature-dependent. Gently warming the solution may help, but be cautious if working with temperature-sensitive biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Using this compound
Objective: To prepare a stock solution of this compound and add it to an aqueous reaction buffer.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous reaction buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the reagent in anhydrous DMSO or DMF. For example, dissolve the required amount to make a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
-
Add to Reaction Buffer: While gently vortexing the aqueous reaction buffer, add the desired volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that could lead to precipitation.
-
Proceed with Conjugation: Once the reagent is fully dispersed in the reaction buffer, proceed with your conjugation reaction immediately.
Data Presentation
| Compound Type | Aqueous Solubility | Organic Solvent Solubility (DMSO, DMF) | Notes |
| Boc-NH-PEG3-OH | Moderate | High | The hydroxyl group increases aqueous solubility compared to more hydrophobic end groups. |
| t-Boc-N-amido-PEG3-NHS ester | Low to Moderate | High | The NHS ester is susceptible to hydrolysis in aqueous solutions. |
| Methyltetrazine-PEG4-Amine | Moderate to High | High | The free amine and slightly longer PEG chain improve aqueous solubility. |
| This compound | Low to Moderate | High | A balance of hydrophilic (PEG3) and hydrophobic (Me-Tet, NHBoc) moieties. |
Visualizations
Caption: Factors influencing the solubility of this compound.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Me-Tet-PEG3-NHBoc Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the Me-Tet-PEG3-NHBoc reaction. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
A1: The this compound reaction is a type of inverse electron demand Diels-Alder (iEDDA) cycloaddition, also known as a tetrazine ligation. It involves the reaction of a methyl-tetrazine (Me-Tet) moiety with a strained dienophile, typically a trans-cyclooctene (TCO) derivative. The "PEG3" refers to a three-unit polyethylene glycol linker, which enhances solubility and provides spacing, while "NHBoc" indicates the presence of a Boc-protected amine, which can be deprotected in a subsequent step for further conjugation.
Q2: Which analytical techniques are recommended for monitoring this reaction?
A2: The most common and effective techniques for monitoring the this compound reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of speed, resolution, and the type of information provided.
Q3: Why is my PEGylated compound streaking on the TLC plate?
A3: Streaking of PEGylated compounds on TLC plates is a common issue due to their polar nature and potential for a distribution of molecular weights. Using a more polar mobile phase, such as a mixture of dichloromethane/methanol or chloroform/methanol, can help to improve spot resolution. Additionally, ensuring the sample is fully dissolved and spotted in a small, concentrated band can minimize streaking.
Q4: How can I confirm the successful completion of the tetrazine ligation?
A4: Successful ligation can be confirmed by the disappearance of the characteristic pink/red color of the tetrazine starting material. For more definitive confirmation, HPLC and LC-MS are recommended. In HPLC, you should observe the consumption of the starting material peaks and the appearance of a new product peak with a different retention time. LC-MS can be used to confirm the mass of the final conjugate, which should correspond to the sum of the masses of the reactants minus the mass of nitrogen gas (N₂) released during the reaction.
Q5: What are the common challenges with Boc deprotection and how can I monitor it?
A5: A common challenge with Boc deprotection is an incomplete reaction, which requires acidic conditions that might affect other functional groups if not carefully controlled. NMR spectroscopy is an excellent method for monitoring Boc deprotection by observing the disappearance of the characteristic proton signal of the Boc group (a singlet around 1.4 ppm) and the appearance of new signals corresponding to the free amine. LC-MS can also be used to detect the mass change associated with the removal of the Boc group.
Reaction Monitoring Workflow
The following diagram illustrates a typical workflow for monitoring the this compound reaction.
Caption: Workflow for monitoring the this compound reaction.
Quantitative Data Summary
The following table provides an example of quantitative data that could be obtained from HPLC monitoring of a this compound reaction over time.
| Time Point (hours) | This compound (% Area) | TCO-Partner (% Area) | Product (% Area) |
| 0 | 48.5 | 51.2 | 0.3 |
| 1 | 25.1 | 26.8 | 48.1 |
| 2 | 10.3 | 12.5 | 77.2 |
| 4 | 2.1 | 4.3 | 93.6 |
| 6 | < 0.5 | 1.8 | 97.7 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction progress observed by TLC/HPLC. | 1. Inactive reagents. 2. Incorrect reaction conditions (pH, temperature, solvent). 3. Low concentration of reactants. | 1. Verify the activity of the tetrazine and TCO reagents. 2. Ensure the reaction is performed in a suitable buffer (e.g., PBS pH 6-9) at room temperature.[1] 3. Increase the concentration of the reactants. |
| Multiple new spots/peaks appear on TLC/HPLC. | 1. Degradation of tetrazine. 2. Side reactions. 3. Impure starting materials. | 1. Tetrazines can be sensitive to nucleophiles; avoid their presence in the reaction mixture. 2. Optimize reaction conditions to favor the desired reaction. 3. Purify starting materials before use. |
| Product peak in LC-MS has incorrect mass. | 1. Incomplete reaction or side reaction. 2. Formation of adducts with solvent or buffer components. 3. Incorrect interpretation of the mass spectrum. | 1. Re-evaluate reaction conditions and monitoring data. 2. Use volatile buffers (e.g., ammonium acetate) for LC-MS analysis. 3. Check for common adducts (e.g., Na+, K+) and ensure correct charge state assignment. |
| Incomplete Boc deprotection observed by NMR. | 1. Insufficient acid concentration or reaction time. 2. Inappropriate solvent for deprotection. | 1. Increase the concentration of the acid (e.g., TFA) or extend the reaction time. Monitor the reaction at regular intervals. 2. Use a suitable solvent like dichloromethane (DCM) for the deprotection reaction. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Spot the diluted reaction mixture, along with the starting materials as references, onto the TLC plate.
-
Mobile Phase: A common mobile phase for PEGylated compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) in a ratio between 9:1 and 8:2 (v/v). The polarity can be adjusted to achieve optimal separation.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.
-
Visualization:
-
Visualize the spots under UV light (254 nm). Tetrazines are often colored and can be seen directly.
-
Stain the plate with a modified Dragendorff stain or permanganate stain to visualize PEG-containing compounds, which may not be UV-active.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile (ACN).
-
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the chromatogram at multiple wavelengths, such as 254 nm and the visible wavelength corresponding to the tetrazine absorbance (around 520-540 nm).[1]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
-
Analysis: Inject the sample and monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC Conditions: Use the same column and mobile phase conditions as described in the HPLC protocol. It is advisable to use formic acid instead of TFA as it is more compatible with mass spectrometry.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Mass Range: Set the mass range to encompass the expected masses of the starting materials and the product.
-
Analysis: Extract the ion chromatograms for the m/z values corresponding to the starting materials and the expected product to confirm their presence and monitor their relative abundance.
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Monitoring of Boc Deprotection
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic singlet of the Boc group protons at approximately 1.4 ppm in the starting material.
-
Monitor the disappearance of this peak as the deprotection reaction proceeds.
-
Observe the appearance of new signals corresponding to the protons of the free amine product.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for monitoring the reaction.
Caption: Logic diagram of analytical techniques for reaction monitoring.
References
Technical Support Center: Me-Tet-PEG3-NHBoc
Welcome to the technical support center for Me-Tet-PEG3-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow involving this compound, from the initial deprotection step to the final conjugation.
Issue 1: Incomplete or Failed Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material (Boc-protected linker) remaining after the reaction.
-
NMR spectroscopy indicates the persistence of the tert-butyl peak.
-
The subsequent conjugation step yields no or very little product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the deprotection may be incomplete. Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50% (v/v). Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. For some substrates, room temperature may not be sufficient. Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be considered, but should be done cautiously to avoid potential side reactions.[1] |
| Solvent Issues | Proper solvation of both the PEG-linker and the acid is crucial. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1] Ensure your PEGylated compound is fully dissolved. |
| Steric Hindrance | The PEG chain, particularly for longer chains, can sterically hinder the approach of the acid to the Boc-protected amine. In such cases, longer reaction times or slightly elevated temperatures might be necessary. |
Issue 2: Low Yield in Tetrazine-TCO Ligation
Symptoms:
-
Low conjugation efficiency as determined by SDS-PAGE, HPLC, or mass spectrometry.
-
Faint or absent signal from the conjugated reporter molecule (e.g., fluorophore).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Tetrazine Degradation | The tetrazine ring can be susceptible to degradation, especially in the presence of nucleophiles or at basic pH. While methyl-substituted tetrazines offer enhanced stability, prolonged exposure to harsh conditions should be avoided.[2][3] Perform the ligation reaction as soon as possible after preparing the tetrazine-functionalized molecule. Ensure the pH of the reaction buffer is within the optimal range of 6-9. |
| TCO Isomerization or Degradation | Trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene, particularly in the presence of thiols. Use high-quality TCO reagents and avoid prolonged exposure to thiol-containing buffers if possible. |
| Suboptimal Reaction Conditions | The ligation reaction is sensitive to pH and temperature. The optimal pH range is typically between 6 and 9. Most reactions proceed efficiently at room temperature. |
| Steric Hindrance | Bulky groups near the tetrazine or TCO moieties can hinder their approach, slowing down the reaction rate. If possible, design linkers with sufficient length to minimize steric hindrance. |
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target reactions of the methyltetrazine moiety?
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene like TCO is highly specific and bioorthogonal. This means it generally does not react with native biological functional groups such as amines and thiols. However, some studies have reported that highly reactive, electron-deficient tetrazines can react with thiols, such as those in cysteine residues, via a nucleophilic aromatic substitution (SNA_r) mechanism. The methyl group in this compound is an electron-donating group, which increases the stability of the tetrazine ring and reduces its susceptibility to such off-target reactions.
Q2: How stable is this compound in aqueous buffers?
Methyl-substituted tetrazines, like the one in this compound, are known to have good stability in aqueous media. However, the stability can be pH-dependent, with degradation being more likely at a basic pH. For optimal stability, it is recommended to use buffers within a pH range of 6-9 and to use the reagent promptly after dissolution.
Q3: Can I monitor the progress of the tetrazine-TCO ligation reaction?
Yes. Tetrazines have a characteristic UV-Vis absorbance in the range of 510-550 nm. The progress of the ligation reaction can be monitored by the disappearance of this absorbance as the tetrazine is consumed.
Q4: What scavengers should I use during Boc deprotection?
During the acidic cleavage of the Boc group, a tert-butyl cation is generated. This cation can potentially alkylate electron-rich residues in your molecule. To prevent this, scavengers are often added to the deprotection cocktail. Common scavengers include triisopropylsilane (TIS) and water.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Diethyl ether, cold
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).
-
(Optional) Add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).
-
Precipitate the deprotected product by adding cold diethyl ether to the residue.
-
Collect the precipitate by centrifugation or filtration and dry under vacuum. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 2: Tetrazine-TCO Ligation for Protein Labeling
This protocol outlines a general procedure for labeling a TCO-modified protein with the deprotected Me-Tet-PEG3-amine.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Deprotected Me-Tet-PEG3-amine (from Protocol 1)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the deprotected Me-Tet-PEG3-amine in an appropriate solvent (e.g., DMSO or DMF).
-
To the TCO-modified protein solution, add the Me-Tet-PEG3-amine stock solution. A slight molar excess (1.5 to 5-fold) of the tetrazine linker is typically used.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
The progress of the reaction can be monitored by the disappearance of the tetrazine absorbance at 510-550 nm using a spectrophotometer.
-
The final conjugate can be purified from excess, unreacted tetrazine linker using size-exclusion chromatography (e.g., a desalting column).
Visualizations
References
Storage and handling recommendations for Me-Tet-PEG3-NHBoc
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Me-Tet-PEG3-NHBoc. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and dark place.[1] For long-term storage, it is recommended to keep the compound at -20°C, protected from moisture and light. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: What is the shelf-life of this compound?
A2: The shelf-life can vary based on storage conditions. When stored properly at -20°C and protected from light and moisture, the compound is expected to be stable for at least one year. For precise information, it is best to refer to the date on the product's certificate of analysis.
Q3: In which solvents is this compound soluble?
Q4: What is the primary application of this compound?
A4: this compound is a heterobifunctional linker primarily used in bioconjugation and the development of antibody-drug conjugates (ADCs).[2] It contains a methyl-tetrazine (Me-Tet) group for bioorthogonal click chemistry and a Boc-protected amine (NHBoc). The tetrazine moiety reacts specifically and rapidly with trans-cyclooctene (TCO) groups in an inverse-electron-demand Diels-Alder (iEDDA) reaction.[2] The protected amine can be deprotected to reveal a primary amine, which can then be conjugated to other molecules.
Q5: What are the key reactive groups on this molecule and how do they work?
A5: this compound has two key functional components:
-
Methyl-Tetrazine (Me-Tet): This is an electron-poor diene that engages in extremely fast and selective iEDDA "click" reactions with strained, electron-rich dienophiles like trans-cyclooctene (TCO).[2][3] This reaction is bioorthogonal, meaning it can proceed in complex biological media without cross-reacting with native functional groups.
-
Boc-protected Amine (NHBoc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under many reaction conditions but can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield a primary amine (-NH2). This newly exposed amine can then be used for subsequent conjugation, for instance, by reacting with an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond.
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C (Long-term) | Generic recommendation for PEG linkers |
| Storage Conditions | Keep dry, dark, and under an inert atmosphere (e.g., Argon or Nitrogen) | |
| Handling | Allow vial to reach room temperature before opening. Minimize exposure to moisture. | |
| Common Solvents | DMSO, DCM, DMF | Based on similar compounds |
Troubleshooting Guide
Problem 1: Low or No Reactivity in iEDDA Click Reaction
-
Question: I have deprotected the amine and conjugated it to my molecule of interest, but the subsequent click reaction with my TCO-labeled component is failing. What could be the issue?
-
Answer:
-
Tetrazine Degradation: The tetrazine ring, especially on highly reactive derivatives, can degrade over time, particularly if exposed to nucleophiles or stored improperly. Reactivity is often inversely correlated with stability. Ensure the compound has been stored correctly. Consider running a quality control check (e.g., UV-Vis spectrophotometry, as tetrazines have a characteristic color) to confirm the integrity of the tetrazine moiety before use.
-
TCO Component Instability: The trans-cyclooctene (TCO) reaction partner can also be unstable. It is sensitive to acidic conditions and light, which can cause it to isomerize to the much less reactive cis-cyclooctene. Verify the quality and proper storage of your TCO-containing reagent.
-
Steric Hindrance: The local environment around the tetrazine or TCO group on your biomolecules may be sterically hindering their ability to react. The flexible PEG3 spacer is designed to minimize this, but it can still be a factor with large, complex biomolecules.
-
Incorrect Stoichiometry: Ensure you are using an appropriate molar excess of one reactant relative to the other. For bioconjugation, it is common to use a 1.5 to 5-fold molar excess of the smaller molecule to drive the reaction to completion.
-
Problem 2: Incomplete or Failed Boc Deprotection
-
Question: I am trying to remove the Boc group to expose the primary amine, but my analysis (e.g., LC-MS) shows that the starting material is still present. What should I do?
-
Answer:
-
Insufficient Acid Strength/Concentration: The Boc group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction will be incomplete. A common and effective method is using 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Inadequate Reaction Time: The deprotection reaction typically takes 1-2 hours at room temperature. If you are still seeing starting material, you can extend the reaction time and continue to monitor its progress.
-
Presence of Scavengers: If your molecule contains other acid-sensitive groups, you may have included a scavenger (e.g., triisopropylsilane, TIS). While necessary to prevent side reactions, ensure its concentration is not interfering with the main reaction.
-
Poor Solubility: Ensure your Boc-protected compound is fully dissolved in the reaction solvent (e.g., DCM). Poor solubility can significantly slow down the reaction rate.
-
Problem 3: Observation of Unexpected Side Products
-
Question: After my reaction sequence, I am observing unexpected masses by LC-MS. What could be the cause?
-
Answer:
-
Side Reactions During Deprotection: Strong acids like TFA can sometimes cause side reactions on sensitive functional groups within your molecule. The use of scavengers like triisopropylsilane (TIS) can help mitigate this by "scavenging" the reactive carbocations generated during Boc cleavage.
-
Oxidation: Ensure reactions are performed using high-purity, degassed solvents, especially if your biomolecules are sensitive to oxidation.
-
Tetrazine Instability: As mentioned, the tetrazine ring can be susceptible to degradation under certain conditions, potentially leading to side products. Minimize the time the tetrazine-labeled molecule is exposed to harsh conditions or complex biological media before the final click reaction.
-
Experimental Protocols
Protocol 1: Representative Boc-Deprotection of this compound
This protocol describes a general method for removing the Boc protecting group to yield a primary amine, which is then typically carried forward as a TFA salt.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Triisopropylsilane (TIS) as a scavenger
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If your molecule is sensitive to acid-catalyzed side reactions, add a scavenger like TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting product, Me-Tet-PEG3-NH2 as a TFA salt, can be used directly in the next step or purified further if necessary.
Protocol 2: Representative iEDDA Click Reaction
This protocol outlines the reaction between a tetrazine-functionalized molecule (prepared via the amine from Protocol 1) and a TCO-functionalized molecule.
Materials:
-
Tetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (if needed to dissolve components)
Procedure:
-
Dissolve the tetrazine-functionalized molecule and the TCO-functionalized molecule in the reaction buffer. If either component has limited aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before being added to the buffer.
-
Combine the two solutions. A 1.5 to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is often recommended to ensure the reaction goes to completion.
-
Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The reaction is often rapid and can be monitored by the disappearance of the tetrazine's characteristic pink/red color.
-
(Optional) If necessary, the final conjugate can be purified from unreacted starting materials using an appropriate method for your molecules, such as size-exclusion chromatography (SEC), dialysis, or HPLC.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: General experimental workflow for using this compound in bioconjugation.
References
Impact of pH on Me-Tet-PEG3-NHBoc reaction efficiency
Welcome to the technical support center for Me-Tet-PEG3-NHBoc. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this ADC linker. Here you will find troubleshooting advice and frequently asked questions regarding the impact of pH on reaction efficiency and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a molecule used as a linker in the development of Antibody-Drug Conjugates (ADCs).[1][2] It contains a methyl-tetrazine (Me-Tet) group, a polyethylene glycol (PEG3) spacer, and a Boc-protected amine (NHBoc). Its primary application is to connect a targeting antibody to a therapeutic payload through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] The tetrazine group rapidly and specifically reacts with a trans-cyclooctene (TCO) modified molecule.[3]
Q2: What is the role of the Boc protecting group and when should it be removed?
A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It prevents the amine from participating in unwanted side reactions during the storage or the tetrazine-TCO ligation step. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions to reveal the free amine. This free amine can then be used for subsequent conjugation steps if desired.
Q3: How does pH affect the stability of the this compound linker?
A3: The stability of the this compound linker is primarily influenced by the acid-lability of the Boc protecting group. The tetrazine and PEG components are generally stable across a wide pH range. However, the Boc group is susceptible to cleavage under acidic conditions, typically at a pH below 4.
Boc Group Stability at Various pH Levels
| pH Range | Stability of Boc Group | Recommended Action |
| < 4.0 | Labile | Avoid these conditions unless Boc deprotection is intended. |
| 4.0 - 6.0 | Moderately Stable | Monitor for potential slow deprotection over extended periods. |
| 6.0 - 11.0 | Stable | Ideal range for storage and tetrazine-TCO ligation. |
| > 11.0 | Generally Stable | High pH is generally well-tolerated by the Boc group. |
Q4: What is the optimal pH for the tetrazine-TCO ligation reaction?
A4: The inverse-electron-demand Diels-Alder reaction between tetrazine and TCO is known for its rapid kinetics and high specificity under a broad range of conditions, including in aqueous buffers, cell media, and even in vivo. While the reaction proceeds efficiently at physiological pH (around 7.4), some studies on tetrazine ligations with other dienophiles, such as vinylboronic acids, have shown an increased reaction rate at higher pH (8-11). For the reaction with TCO, a neutral to slightly basic pH (7.0-8.5) is generally recommended to ensure optimal reaction kinetics and the stability of the Boc-protecting group.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Incorrect pH of reaction buffer | Verify the pH of your reaction buffer. For the tetrazine-TCO ligation, a pH between 7.0 and 8.5 is recommended. |
| Degradation of this compound | Ensure the linker has been stored correctly in a dry, cool, and dark place. Consider running a quality control check (e.g., LC-MS) on the linker. |
| Inactive TCO-modified component | Confirm the integrity and reactivity of your TCO-modified molecule. Ensure it has been stored under appropriate conditions. |
| Insufficient reaction time or concentration | The tetrazine-TCO ligation is typically very fast. However, for very dilute samples, you may need to increase the reaction time or the concentration of the reactants. |
| Presence of interfering substances | Ensure your reaction buffer is free from compounds that could react with or degrade the tetrazine or TCO moieties. |
Issue 2: Unintended Removal of the Boc Protecting Group
| Possible Cause | Troubleshooting Step |
| Acidic reaction or storage conditions | Immediately check and adjust the pH of your solutions to be within the 6.0-11.0 range. The Boc group is acid-labile. |
| Use of acidic additives | Avoid using acidic additives or buffers (e.g., strong acids like TFA or HCl) unless you intend to deprotect the amine. |
| Extended exposure to moderately acidic pH | Even at a moderately acidic pH (4.0-6.0), prolonged exposure can lead to the slow cleavage of the Boc group. Minimize the time your compound is exposed to these conditions. |
Issue 3: Difficulty in Purifying the Conjugate
| Possible Cause | Troubleshooting Step |
| Excess unreacted starting materials | Optimize the stoichiometry of your reaction to minimize excess reactants. Consider using a slight excess of one component to drive the reaction to completion, followed by a purification method that can separate the product from the excess reactant. |
| Formation of side products | Analyze the reaction mixture by LC-MS to identify any potential side products. Adjusting the reaction pH or temperature may help to minimize their formation. |
| Hydrophobicity of the conjugate | The PEG3 linker is included to increase aqueous solubility. If you still face solubility issues, consider using a buffer with a small amount of organic co-solvent (e.g., DMSO, DMF), provided it is compatible with your biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for Tetrazine-TCO Ligation
-
Preparation of Reactants:
-
Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Dissolve your TCO-modified molecule in an aqueous buffer (e.g., PBS) at a pH between 7.0 and 8.5.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the TCO-modified molecule. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.
-
The molar ratio of tetrazine to TCO can be varied, but a 1.1 to 2-fold excess of the tetrazine linker is often used to ensure complete conjugation to the TCO-modified molecule.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature or 37°C.
-
The reaction is typically complete within 5 to 30 minutes. Reaction progress can be monitored by LC-MS or other suitable analytical techniques.
-
-
Purification:
-
Purify the resulting conjugate using standard techniques such as size exclusion chromatography (SEC), affinity chromatography, or dialysis to remove any unreacted linker and other small molecules.
-
Protocol 2: Boc Deprotection
-
Deprotection Reagent:
-
Prepare a solution of trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM) or water. A common concentration is 20-50% TFA.
-
-
Deprotection Procedure:
-
Dissolve the Boc-protected conjugate in the TFA solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS.
-
-
Work-up:
-
Remove the TFA and solvent under reduced pressure.
-
The resulting amine salt can be used directly or neutralized by adding a mild base.
-
Visual Guides
Caption: Experimental workflow for conjugation and optional deprotection.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Reducing Aggregation of ADCs Made with Me-Tet-PEG3-NHBoc
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) synthesized using the Me-Tet-PEG3-NHBoc linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ADC aggregation.
Understanding ADC Aggregation with this compound
The this compound linker is a valuable tool for ADC development, incorporating a hydrophilic polyethylene glycol (PEG) spacer to improve solubility and stability.[1][2] The tetrazine moiety facilitates a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO)-modified antibody, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition.[3][4][5] While the PEG component is designed to reduce the propensity for aggregation often caused by hydrophobic payloads, challenges can still arise during synthesis, purification, and formulation.
This guide will help you navigate and troubleshoot these potential issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and recommended solutions.
Problem 1: Visible precipitation or high percentage of aggregates observed immediately after conjugation.
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, even with a hydrophilic linker, can increase the overall hydrophobicity of the ADC, leading to aggregation. Solution: Reduce the molar excess of the drug-linker used during the conjugation reaction. Aim for a lower target DAR (e.g., 2-4) and perform optimization studies to find the balance between potency and stability. |
| Suboptimal Reaction Buffer | The pH and ionic strength of the conjugation buffer can impact antibody stability. If the pH is close to the antibody's isoelectric point, it can lead to aggregation. Solution: Ensure the conjugation buffer pH is at least 1-2 units away from the antibody's isoelectric point. A common starting point is phosphate-buffered saline (PBS) at pH 7.4. Screen different buffer systems (e.g., citrate, histidine) and ionic strengths to find the optimal conditions for your specific antibody. |
| Presence of Organic Co-solvents | While sometimes necessary to dissolve a hydrophobic payload-linker, organic solvents can denature the antibody and promote aggregation. Solution: Minimize the percentage of organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture, ideally keeping it below 5-10%. Add the drug-linker solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of solvent. |
| Inefficient iEDDA Reaction | Incomplete or slow ligation can leave unreacted, hydrophobic TCO moieties on the antibody surface, which can contribute to aggregation. While the tetrazine-TCO reaction is typically very fast, suboptimal conditions can hinder it. Solution: Ensure the TCO-modified antibody and the this compound-drug are used at appropriate concentrations. The reaction is typically efficient even at low micromolar concentrations. Confirm the reactivity of both components separately if possible. |
Problem 2: Gradual increase in aggregation during storage.
| Potential Cause | Recommended Solution |
| Inappropriate Formulation Buffer | The long-term stability of an ADC is highly dependent on its formulation. Solution: Screen various formulation buffers to find the most stabilizing conditions. This often includes buffers like histidine or citrate at a pH that confers maximum stability to the ADC. |
| Lack of Stabilizing Excipients | Excipients can protect the ADC from various stresses that lead to aggregation. Solution: Incorporate stabilizing excipients into your formulation. Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) can act as cryoprotectants and lyoprotectants. Non-ionic surfactants like polysorbate 20 or polysorbate 80 are commonly used to prevent surface-induced aggregation. |
| Suboptimal Storage Temperature | Elevated temperatures can accelerate chemical degradation and physical instability, leading to aggregation. Solution: Store the purified ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C. Perform thermal stress studies (e.g., incubation at 40°C for a short period) to assess the formulation's stability. |
| Oxidation | Oxidation of sensitive amino acid residues in the antibody can lead to conformational changes and subsequent aggregation. Solution: If your antibody is susceptible to oxidation, consider adding antioxidants like methionine to the formulation. Ensure all buffers are degassed and handle the ADC in an environment with minimal oxygen exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation when using a hydrophilic linker like this compound?
A1: Even with a hydrophilic PEG linker, the primary driver of aggregation is often the hydrophobicity of the attached payload. The overall hydrophobicity of the ADC molecule increases with the number of conjugated drug molecules (DAR). Therefore, a high DAR can still lead to aggregation despite the presence of the PEG spacer. Other contributing factors include suboptimal buffer conditions during conjugation and storage, and the inherent stability of the monoclonal antibody itself.
Q2: How can I monitor the aggregation of my ADC during and after synthesis?
A2: Several analytical techniques are essential for monitoring ADC aggregation:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for quantifying soluble aggregates (dimers, trimers, and higher-order oligomers) and determining their absolute molecular weight.
-
Dynamic Light Scattering (DLS): DLS is a rapid method to assess the size distribution of particles in a solution and can detect the presence of aggregates. It is particularly useful for monitoring changes in aggregation over time.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the heterogeneity of macromolecules in solution and can provide detailed information about the size and shape of aggregates.
-
Imaged Capillary Isoelectric Focusing (icIEF): This method separates ADC species based on their isoelectric point and can be used to detect changes in charge heterogeneity that may be associated with aggregation.
Q3: What is a typical acceptable level of aggregation for an ADC preparation?
A3: The acceptable level of aggregation for an ADC is typically very low, often with a target of >95% monomeric species. The exact specification will depend on the specific product and its intended clinical use. It is crucial to minimize aggregates as they can impact efficacy, alter pharmacokinetics, and potentially induce an immunogenic response.
Q4: Can the iEDDA reaction itself contribute to aggregation?
A4: The iEDDA reaction between tetrazine and TCO is generally a very clean, fast, and specific reaction that does not typically produce side products that would induce aggregation. However, if the reaction is incomplete, residual unreacted TCO on the antibody could potentially increase its hydrophobicity and contribute to aggregation. Therefore, ensuring the reaction goes to completion is important.
Quantitative Data Summary
The following tables provide representative data on how different factors can influence the aggregation of ADCs. The values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Aggregation
| Linker Type | Target DAR | % Monomer (by SEC-MALS) |
| Hydrophobic Linker | 4 | 85% |
| This compound | 4 | 96% |
| Hydrophobic Linker | 8 | 60% |
| This compound | 8 | 88% |
This table illustrates that while a higher DAR generally leads to more aggregation, the hydrophilic nature of the PEG linker significantly mitigates this effect compared to a more hydrophobic linker.
Table 2: Impact of Formulation on ADC Stability (4 weeks at 4°C)
| Formulation Buffer | Excipients | % Increase in Aggregates |
| PBS, pH 7.4 | None | 5.0% |
| Histidine, pH 6.0 | None | 3.5% |
| Histidine, pH 6.0 | 5% Sucrose, 0.02% Polysorbate 20 | 0.8% |
| Citrate, pH 6.5 | 5% Trehalose, 0.01% Polysorbate 80 | 1.1% |
This table demonstrates the significant stabilizing effect of optimized buffer systems and the inclusion of excipients in reducing the rate of aggregation during storage.
Experimental Protocols
Protocol 1: General Procedure for ADC Synthesis using this compound and a TCO-modified Antibody
-
Antibody Modification: Modify the antibody with a TCO-NHS ester reagent according to established protocols to introduce the TCO moiety. Purify the TCO-modified antibody using size exclusion chromatography (SEC) to remove excess reagent.
-
Drug-Linker Preparation: Prepare a stock solution of the this compound-payload in a suitable organic solvent like DMSO.
-
Conjugation:
-
Dilute the TCO-modified antibody to a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Slowly add the desired molar excess of the this compound-payload solution to the antibody solution with gentle mixing.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the tetrazine absorbance around 520-540 nm.
-
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using SEC.
-
Characterization:
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Calculate the DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance) or hydrophobic interaction chromatography (HIC).
-
Assess the level of aggregation using SEC-MALS.
-
Protocol 2: Analysis of ADC Aggregation by SEC-MALS
-
System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
Column: Select a size exclusion column appropriate for the size of the antibody (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A typical mobile phase is a phosphate or histidine buffer containing 150-250 mM NaCl or KCl at a pH around 6.0-7.4. For some ADCs with very hydrophobic payloads, the addition of a small percentage of organic solvent (e.g., isopropanol) may be necessary to prevent non-specific interactions with the column matrix.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Data Acquisition and Analysis: Inject the sample onto the column. The separated species (monomer, dimer, higher-order aggregates) will be detected by the UV, MALS, and RI detectors. Use the appropriate software (e.g., ASTRA) to analyze the data and calculate the percentage of each species and their absolute molecular weights.
Visualizations
Caption: Workflow for ADC synthesis and characterization.
Caption: Troubleshooting logic for ADC aggregation.
References
Technical Support Center: Me-Tet-PEG3-NHBoc Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the reaction kinetics of Me-Tet-PEG3-NHBoc and how to control them.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism of this compound?
A1: this compound utilizes its methyl-tetrazine (Me-Tet) group to undergo a specific inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) functionalized molecule.[1] This is a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. The reaction is characterized by its exceptionally fast kinetics.[2]
Q2: What are the primary factors that control the kinetics of the this compound reaction?
A2: The kinetics of the iEDDA reaction are primarily influenced by three main factors:
-
Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO.[3][4]
-
Sterics: Less sterically hindered tetrazines and TCOs will react faster.[3]
-
Ring Strain of the TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.
Q3: How can I monitor the progress of the this compound reaction?
A3: The progress of the reaction can be monitored by observing the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 520-540 nm range using a UV-Vis spectrophotometer. For more quantitative analysis, HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.
Q4: What is the role of the PEG3 linker in this compound?
A4: The polyethylene glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers, which can improve reaction efficiency and reduce aggregation of conjugated biomolecules.
Q5: What is the purpose of the NHBoc group?
A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine (NH). It prevents the amine from participating in unwanted side reactions. The Boc group can be removed under mild acidic conditions to reveal the free amine for subsequent conjugation steps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Low Reactivity of Reaction Pair | Select a more reactive TCO derivative. TCOs with higher ring strain exhibit faster kinetics. |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.5-2 fold) of the TCO-functionalized molecule can drive the reaction to completion. | |
| Inaccurate Quantification of Reactants | Use a reliable method (e.g., UV-Vis spectroscopy) to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction. | |
| Low Product Yield | Degradation of Reactants | Tetrazines can be susceptible to degradation in aqueous media, especially in the presence of reducing agents. TCOs can degrade in the presence of thiols or under UV light. Prepare fresh solutions and handle them appropriately. |
| Side Reactions | Ensure the starting materials are free of impurities that could compete in side reactions. If working with oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation. | |
| Precipitation of Reactants or Product | Poor Solubility | The PEG3 linker in this compound is designed to improve aqueous solubility. However, if the TCO-functionalized molecule is hydrophobic, consider using a small percentage of an organic co-solvent like DMSO or DMF, ensuring it is compatible with your system. |
Quantitative Data on Reaction Kinetics
The second-order rate constants for tetrazine-TCO ligations are exceptionally high, making this one of the fastest bioorthogonal reactions. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent. The table below provides a summary of representative rate constants.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Aqueous Media |
| Various tetrazine scaffolds | TCO | 1.4 - 230 | 1,4-dioxane |
| Various tetrazine scaffolds | TCO-PEG₄ | 6,370 - 72,500 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Ligation with a TCO-Functionalized Protein
This protocol outlines a general procedure. Optimal conditions may vary depending on the specific protein and TCO derivative used.
1. Preparation of Reactants:
- Equilibrate the this compound and the TCO-functionalized protein to room temperature before opening the vials.
- Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.
- Prepare the TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).
2. Ligation Reaction:
- To the solution of the TCO-functionalized protein, add the desired molar equivalent of the this compound stock solution. A 1.5 to 5-fold molar excess of the tetrazine reagent is a common starting point.
- Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be visually monitored by the disappearance of the pink color of the tetrazine.
3. Purification:
- Purify the resulting conjugate to remove unreacted this compound using a desalting column or size-exclusion chromatography.
4. (Optional) Boc Deprotection:
- To deprotect the amine, treat the conjugate with a mild acidic solution (e.g., trifluoroacetic acid in dichloromethane). The specific conditions should be optimized to ensure complete deprotection without degrading the conjugate.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
1. Prepare Stock Solutions:
- Prepare stock solutions of this compound and the TCO-functionalized molecule in a suitable solvent (e.g., DMSO).
- Accurately determine the molar extinction coefficient of this compound at its λmax (typically 520-540 nm) in the desired reaction buffer.
2. Reaction Setup:
- In a cuvette, add the reaction buffer and the TCO solution.
- Place the cuvette in a spectrophotometer and start the measurement.
- Add the this compound solution to initiate the reaction, ensuring rapid mixing.
3. Data Acquisition and Analysis:
- Record the decrease in absorbance at the tetrazine's λmax over time.
- The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
Visualizations
References
Dealing with steric hindrance in Me-Tet-PEG3-NHBoc conjugations
Welcome to the technical support center for Me-Tet-PEG3-NHBoc and related conjugations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during bioconjugation experiments, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker used in bioconjugation, particularly for the creation of Antibody-Drug Conjugates (ADCs).[1] It contains three key components:
-
Methyltetrazine (Me-Tet): A highly reactive moiety that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (TCO) functionalized molecules. This is a type of "click chemistry" known for its high speed and specificity in biological systems.[2][3][4]
-
PEG3: A short polyethylene glycol spacer consisting of three ethylene glycol units. This hydrophilic spacer enhances solubility in aqueous solutions and provides a flexible bridge between conjugated molecules, which can help to overcome steric hindrance.[5]
-
NHBoc: A Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that is stable under many conditions but can be readily removed under mildly acidic conditions to reveal a primary amine. This primary amine can then be used for conjugation to molecules containing, for example, an NHS ester.
Q2: How does the PEG3 linker help with steric hindrance?
A2: Steric hindrance occurs when bulky molecules physically obstruct the reactive sites, slowing down or preventing a chemical reaction. The PEG3 linker acts as a flexible spacer, increasing the distance between the two molecules being conjugated. This increased separation can improve the accessibility of the reactive tetrazine and TCO groups, thereby facilitating the reaction. While longer PEG linkers can offer more significant separation, they may also lead to reduced binding affinity or in vitro potency in some cases.
Q3: What is the first step in using this compound for conjugation?
A3: The first step is the deprotection of the Boc-protected amine. This is typically achieved by treating the molecule with a strong acid, such as trifluoroacetic acid (TFA), in an anhydrous solvent like dichloromethane (DCM). The successful removal of the Boc group yields the free amine (Me-Tet-PEG3-NH2), which is then ready for conjugation to a carboxyl group or an activated ester (like an NHS ester) on your target molecule.
Q4: What are the optimal reaction conditions for the tetrazine-TCO ligation?
A4: The tetrazine-TCO ligation is a robust and fast reaction that proceeds efficiently under a range of conditions.
-
pH: The reaction is typically performed in a pH range of 6 to 9. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
-
Temperature: The reaction is often carried out at room temperature (20-25°C) and can be completed within 30-60 minutes. For less reactive partners or to slow down the reaction, it can be performed at 4°C overnight.
-
Stoichiometry: A slight molar excess (1.5 to 5-fold) of the tetrazine-functionalized molecule is often used to ensure complete reaction of the TCO-modified molecule.
-
Catalyst: The tetrazine-TCO ligation is a bioorthogonal reaction and does not require a catalyst, which is a significant advantage for biological applications as it avoids potential cytotoxicity from metal catalysts like copper.
Q5: How can I purify the final conjugate?
A5: Purification of the final PEGylated conjugate is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger conjugated molecule from smaller, unreacted linkers and payloads.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to purify PEGylated proteins.
-
Dialysis or Desalting Columns: These are useful for removing small molecule impurities and for buffer exchange.
Troubleshooting Guide
This guide addresses common issues encountered during conjugations involving this compound.
Issue 1: Low or No Yield of Amine after Boc Deprotection
| Possible Cause | Recommended Solution(s) |
| Incomplete Deprotection | Verify Deprotection Conditions: Ensure you are using a sufficiently strong acid (e.g., 25-50% TFA in DCM) and adequate reaction time (30 minutes to 2 hours at room temperature). Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The deprotected amine product will be more polar and have a lower Rf value. |
| Degradation of Product | Minimize Exposure to Acid: Prolonged exposure to strong acid can degrade sensitive molecules. Once the reaction is complete (as determined by TLC), proceed with the work-up immediately. |
| Loss During Work-up | Proper Neutralization: During a basic work-up to obtain the free amine from its TFA salt, add the neutralizing base (e.g., saturated NaHCO₃) slowly and carefully to avoid loss of product due to vigorous CO₂ evolution. |
Issue 2: Low Efficiency of Conjugating the Deprotected Amine to an NHS Ester
| Possible Cause | Recommended Solution(s) |
| Hydrolyzed NHS Ester | Use Fresh Reagents: The NHS ester moiety is moisture-sensitive and can hydrolyze, rendering it non-reactive. Prepare fresh solutions of the NHS ester immediately before use and avoid storing them. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. |
| Suboptimal pH | Maintain Basic pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 7.2-8.5. Ensure your reaction buffer is within this range. |
| Competing Amines in Buffer | Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like PBS or MES. If necessary, perform a buffer exchange on your protein sample before starting the conjugation. |
| Solubility Issues | Use a Co-solvent: If your NHS-ester modified molecule has poor aqueous solubility, dissolve it in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should typically not exceed 10%. |
Issue 3: Slow or Incomplete Tetrazine-TCO Ligation
| Possible Cause | Recommended Solution(s) |
| Steric Hindrance | Increase Incubation Time/Temperature: If steric hindrance is suspected, increasing the incubation time or temperature (e.g., to 37°C) can help drive the reaction to completion. Consider a Longer PEG Linker: For particularly challenging conjugations, using a linker with a longer PEG chain (e.g., PEG4, PEG8, or PEG12) can provide greater separation between the bulky molecules, though this may have other biological consequences. |
| Incorrect Stoichiometry | Optimize Molar Ratio: While a slight excess of the tetrazine is common, the optimal ratio can be system-dependent. Empirically test different molar ratios (e.g., 1.5:1, 3:1, 5:1 of tetrazine to TCO) to find the most efficient condition. |
| Degradation of Reactants | Use Freshly Prepared Solutions: Tetrazines can be susceptible to degradation in aqueous media. Use freshly prepared solutions for best results. |
| Inaccurate Quantification | Confirm Concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your tetrazine and TCO-modified molecules before setting up the reaction. |
Quantitative Data Summary
The choice of PEG linker length is a critical parameter that balances overcoming steric hindrance with maintaining the biological activity of the conjugated molecules. The following tables summarize the general trends and quantitative data observed when varying PEG linker length.
Table 1: Qualitative Comparison of Different PEG Linker Lengths in Bioconjugation
| Property | Short PEG Linker (e.g., PEG3, PEG4) | Long PEG Linker (e.g., PEG8, PEG12) | Rationale & Citations |
| Overcoming Steric Hindrance | Moderate | High | Longer linkers provide greater physical separation between conjugated molecules. |
| Solubility Enhancement | Good | Excellent | The hydrophilic nature of PEG improves the solubility of hydrophobic molecules; longer chains have a greater effect. |
| Reaction Kinetics (Tetrazine-TCO) | Generally Fast | Potentially Slightly Reduced | While the intrinsic reactivity is high, very long and flexible linkers might sterically shield the reactive moiety in some conformations. |
| In Vivo Circulation Half-Life | Increased | Significantly Increased | PEGylation increases the hydrodynamic radius, reducing renal clearance and extending circulation time. |
| Potential for Reduced Potency | Lower Risk | Higher Risk | A very long linker might interfere with the binding of the conjugated molecule (e.g., an antibody to its antigen or a small molecule to its receptor). |
Table 2: Example Reaction Conditions for Antibody-TCO and Tetrazine-Payload Conjugation
| Parameter | Value | Reference |
| Antibody Concentration | 2-10 mg/mL | |
| Molar Excess of Linker (for initial antibody modification) | 5-20 fold | |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | |
| Ligation Temperature | Room Temperature (20-25°C) or 37°C | |
| Ligation Time | 30 - 120 minutes | |
| Molar Excess of Tetrazine-Payload to Antibody-TCO | 1.5 - 5 equivalents |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield Me-Tet-PEG3-NH2.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, TLC plates
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a DCM/methanol eluent). The product, being more polar, will have a lower Rf than the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. The resulting residue is the amine as its TFA salt.
-
(Optional - for free amine) Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the free amine, Me-Tet-PEG3-NH2.
Protocol 2: Conjugation of Me-Tet-PEG3-NH2 to an NHS-Ester Activated Molecule
This protocol details the formation of an amide bond between the deprotected linker and a molecule containing an N-Hydroxysuccinimide (NHS) ester.
Materials:
-
Me-Tet-PEG3-NH2 (from Protocol 1)
-
NHS-ester activated molecule (e.g., a protein or small molecule)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the NHS-ester activated molecule in the amine-free buffer. For proteins, a concentration of 1-10 mg/mL is typical.
-
Immediately before use, dissolve the Me-Tet-PEG3-NH2 in a small amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Add the desired molar excess (e.g., 10-20 fold) of the Me-Tet-PEG3-NH2 solution to the solution of the NHS-ester activated molecule. Ensure the final concentration of organic solvent does not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove the unreacted linker and byproducts by buffer exchange using a desalting column or dialysis.
-
The resulting tetrazine-modified molecule is ready for the subsequent ligation step.
Protocol 3: Tetrazine-TCO Bioorthogonal Ligation
This protocol describes the final "click" reaction between the tetrazine-modified molecule and a TCO-modified molecule.
Materials:
-
Tetrazine-modified molecule (from Protocol 2)
-
TCO-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC column)
Procedure:
-
Ensure both the tetrazine-modified and TCO-modified molecules are in the same reaction buffer.
-
Combine the two components in a reaction vessel. A slight molar excess (e.g., 1.5 equivalents) of the tetrazine-containing molecule is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 1 hour. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the final conjugate using an appropriate method, such as Size Exclusion Chromatography (SEC), to remove any unreacted components.
-
Characterize the final conjugate using methods such as UV-Vis spectroscopy to determine the degree of labeling and SEC to assess purity and aggregation.
Visualizations
Caption: A three-step experimental workflow for conjugation using this compound.
Caption: A troubleshooting flowchart for diagnosing low yield in conjugation reactions.
Caption: The logical relationship illustrating how a PEG linker mitigates steric hindrance.
References
- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Measuring the Drug-to-Antibody Ratio (DAR) of Me-Tet-PEG3-NHBoc Conjugates
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that significantly impacts their therapeutic efficacy and safety profile. For ADCs utilizing a Me-Tet-PEG3-NHBoc linker system, precise and accurate DAR determination is essential throughout the development and manufacturing processes. This guide provides an objective comparison of the most common analytical techniques for measuring the DAR of these conjugates, complete with experimental data summaries and detailed protocols.
The primary methods for DAR analysis—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—each offer distinct advantages and limitations in terms of the information they provide, their resolution, and throughput.
Comparison of Key Performance Characteristics
The selection of an appropriate DAR determination method depends on various factors, including the development stage, the specific characteristics of the ADC, and the level of detail required. The following table summarizes the key quantitative performance characteristics of the principal techniques.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |
| Information Provided | Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[1][2] | Average DAR and distribution of drug-loaded light and heavy chains.[1] | Average DAR, distribution of drug-loaded species, and mass confirmation of conjugates.[][4] | Average DAR only. |
| Resolution | High for different DAR species. | High for light and heavy chains and their drug-loaded forms. | Very high, capable of resolving different drug-loaded species and other modifications. | No separation of species. |
| Sample Requirements | Moderate | Moderate | Low | Low |
| Throughput | Moderate | Moderate | Moderate to High | High |
| Key Advantages | Provides drug load distribution under native-like conditions. | Robust and reproducible; compatible with MS. | High specificity and sensitivity; provides molecular weight confirmation. | Simple, rapid, and non-destructive. |
| Key Limitations | May have limited resolution for complex ADCs; not directly compatible with MS without desalting. | Denaturing conditions can disrupt non-covalent interactions. | Higher cost and complexity; potential for differential ionization efficiencies affecting quantitation. | Provides only an average DAR; susceptible to interference from free drug or other UV-absorbing species. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible DAR values. Below are the experimental protocols for the key techniques discussed.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward method for determining the average DAR based on the Beer-Lambert law. It relies on the distinct UV/Vis absorbance spectra of the antibody and the conjugated drug.
Experimental Protocol:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated monoclonal antibody (mAb) and the free drug-linker at two different wavelengths. Typically, 280 nm is used for the antibody, and the wavelength of maximum absorbance (λmax) is used for the drug.
-
Prepare ADC Sample: Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline).
-
Measure Absorbance: Measure the absorbance of the ADC solution at the two selected wavelengths.
-
Calculate Concentrations: Use the following simultaneous equations to calculate the molar concentrations of the antibody and the drug:
-
A₁ = εAb₁ * CAb * l + εDrug₁ * CDrug * l
-
A₂ = εAb₂ * CAb * l + εDrug₂ * CDrug * l (Where A is the absorbance, ε is the molar extinction coefficient, C is the molar concentration, and l is the path length of the cuvette. Subscripts 1 and 2 refer to the two wavelengths.)
-
-
Calculate Average DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.
Caption: Workflow for DAR determination using UV/Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, species with different numbers of drugs can be resolved.
Experimental Protocol:
-
Sample Preparation: Dilute the ADC sample in the HIC mobile phase A (high salt concentration, e.g., 2 M ammonium sulfate in phosphate buffer).
-
Chromatographic System: Use an HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Gradient Elution: Elute the bound ADC species using a decreasing salt gradient (and increasing organic modifier concentration). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Calculate the average DAR by the weighted average of the peak areas for each DAR species. The formula is:
-
Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that typically involves denaturing the ADC and reducing its interchain disulfide bonds. This allows for the separation and analysis of the light and heavy chains and their drug-loaded variants.
Experimental Protocol:
-
Sample Reduction: Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
Chromatographic System: Use an HPLC system with a reversed-phase column suitable for proteins (e.g., a C4 or C8 column).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Separate the light and heavy chains and their drug-conjugated forms using an increasing organic solvent gradient.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Calculate the average DAR based on the weighted peak areas of the drug-loaded and unloaded light and heavy chains. The formula is:
-
Average DAR = 2 * (Σ Weighted Peak Area of Heavy Chain + Σ Weighted Peak Area of Light Chain) / 100
-
Caption: Workflow for DAR determination using Reversed-Phase HPLC (RP-HPLC).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly accurate and detailed analysis of ADCs, offering both separation and mass identification of the different drug-loaded species.
Experimental Protocol:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction and/or deglycosylation to simplify the mass spectra.
-
LC Separation: Use an LC system (such as reversed-phase or size-exclusion chromatography) coupled to a mass spectrometer. The mobile phases should be volatile and compatible with MS (e.g., using formic acid instead of TFA).
-
Mass Spectrometry: Acquire mass spectra of the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the different DAR species.
-
Calculate the average DAR based on the weighted average of the peak intensities or areas from the deconvoluted spectrum.
-
Caption: Workflow for DAR determination using Liquid Chromatography-Mass Spectrometry (LC-MS).
Concluding Remarks
The choice of method for determining the DAR of this compound conjugates should be guided by the specific requirements of the analysis. UV/Vis spectroscopy offers a rapid estimation of the average DAR, suitable for high-throughput screening. HIC provides valuable information on the distribution of drug-loaded species under non-denaturing conditions. RP-HPLC delivers high-resolution separation of the constituent chains, while LC-MS stands as the most powerful technique for detailed characterization, providing definitive mass confirmation. For comprehensive and robust characterization, a combination of these orthogonal techniques is often employed to ensure the accuracy and reliability of the DAR values, a critical step in the successful development of antibody-drug conjugates.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Me-Tet-PEG3-NHBoc Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and proteomics, the precise characterization of modified proteins is paramount. The Me-Tet-PEG3-NHBoc linker, a tool for site-specific protein modification via click chemistry, offers a powerful approach for creating well-defined protein conjugates, including antibody-drug conjugates (ADCs). This guide provides an objective comparison of the mass spectrometry analysis of proteins modified with this compound against alternative conjugation strategies, supported by experimental data and detailed protocols.
Unveiling Protein Modifications: A Tale of Two Chemistries
The this compound linker utilizes the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tet) and a trans-cyclooctene (TCO). This "click chemistry" approach is renowned for its rapid kinetics and high specificity in aqueous environments, making it ideal for biological applications.
A common alternative for protein modification is the use of linkers containing a dibenzocyclooctyne (DBCO) group, which reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC). While also a powerful bioorthogonal reaction, the kinetics of SPAAC are generally slower than the tetrazine-TCO ligation.
This guide will focus on comparing the performance of this compound with a comparable DBCO-containing linker, specifically in the context of antibody modification and subsequent mass spectrometry analysis.
Quantitative Performance Metrics: A Head-to-Head Comparison
The efficiency of protein modification and the quality of the resulting mass spectrometry data are critical for successful bioconjugate development. The following table summarizes key quantitative parameters comparing tetrazine- and DBCO-based linkers for antibody conjugation.
| Parameter | This compound (via Tetrazine-TCO ligation) | DBCO-PEG-NHS Ester (via SPAAC) | Reference |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | ~10⁻¹ - 10¹ M⁻¹s⁻¹ | [1] |
| Typical Antibody Modification Efficiency | >95% | 80-95% | [1] |
| Required Molar Excess of Linker | 5-10 fold | 10-20 fold | |
| Reaction Time for High Conversion | 1-2 hours | 4-12 hours | |
| Mass Spectrometry Signal Quality | High signal-to-noise, minimal side products | Good signal-to-noise, potential for side reactions | |
| Drug-to-Antibody Ratio (DAR) Heterogeneity | Low, enabling precise control | Moderate, can be influenced by reaction conditions |
Experimental Workflows: From Conjugation to Analysis
A robust and reproducible experimental workflow is essential for generating high-quality data. The following diagram illustrates a typical workflow for the preparation and mass spectrometry analysis of an antibody modified with a tetrazine-based linker.
Workflow for tetrazine-based antibody conjugation and MS analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the mass spectrometry analysis of this compound modified proteins.
Protocol 1: Antibody Modification with a Tetrazine Linker
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety. For this compound, a preliminary Boc-deprotection step is required to expose the primary amine.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound or a commercially available Tetrazine-NHS ester.
-
Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for Boc deprotection.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5).
Procedure:
-
Boc Deprotection (for this compound):
-
Dissolve this compound in DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under vacuum to obtain the deprotected linker.
-
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve the deprotected Me-Tet-PEG3-amine or Tetrazine-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the tetrazine linker stock solution to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be estimated by intact mass analysis using LC-MS.
-
Protocol 2: Mass Spectrometry Analysis
Intact Mass Analysis (for Degree of Labeling - DOL):
-
Sample Preparation:
-
Dilute the purified mAb-Tz to approximately 0.1 mg/mL in an appropriate buffer (e.g., PBS).
-
For analysis of reduced antibody, add a reducing agent such as DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
-
LC-MS Parameters:
-
LC Column: A reversed-phase column suitable for protein separation (e.g., C4, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~20% to ~80% B over 10-15 minutes.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the antibody and its modified forms. The mass shift will indicate the number of attached linkers.
-
Peptide Mapping (for Site-Occupancy):
-
Sample Preparation:
-
Denature, reduce, and alkylate the mAb-Tz conjugate.
-
Digest the protein with a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Parameters:
-
LC Column: A reversed-phase column suitable for peptide separation (e.g., C18, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow linear gradient from ~2% to ~40% B over 60-90 minutes.
-
MS/MS Analysis: Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant peptide ions.
-
Data Analysis: Use proteomic software to search the MS/MS data against the antibody sequence, including the mass of the tetrazine linker as a variable modification on lysine residues and the N-terminus.
-
Signaling Pathways and Logical Relationships
The application of this compound modified proteins, particularly ADCs, is centered on targeted therapy. The following diagram illustrates the signaling pathway of an ADC from administration to cell death.
Mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The this compound linker, in conjunction with tetrazine-TCO click chemistry, offers a superior method for the site-specific modification of proteins. Its rapid kinetics and high efficiency translate to more homogeneous conjugates and cleaner mass spectrometry data, which are critical for the development of next-generation biotherapeutics. While alternative methods like SPAAC using DBCO linkers are viable, the tetrazine-based approach provides a distinct advantage in terms of reaction speed and control over the final product composition. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to successfully implement and analyze this compound modified proteins in their own laboratories.
References
A Comparative Guide to HIC and SEC for the Analysis of ADCs Featuring Me-Tet-PEG3-NHBoc Linkers
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. This guide provides a detailed comparison of two critical analytical techniques, Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), in the context of analyzing ADCs incorporating the Me-Tet-PEG3-NHBoc linker.
This guide will delve into the principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance in characterizing ADCs, particularly focusing on the influence of PEGylated linkers like this compound.
Introduction to HIC and SEC for ADC Analysis
Antibody-drug conjugates are complex biomolecules whose therapeutic efficacy is intrinsically linked to their structural integrity, drug-to-antibody ratio (DAR), and aggregation state. HIC and SEC are powerful chromatographic techniques that provide orthogonal information essential for the comprehensive characterization of ADCs.
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. In ADCs, the conjugation of hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity. HIC can effectively separate ADC species with different numbers of conjugated drugs, making it the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.[1][2][3][4] The analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[1]
Size Exclusion Chromatography (SEC) , on the other hand, separates molecules based on their hydrodynamic radius. It is the primary method for quantifying high molecular weight species (aggregates) and fragments, which are critical quality attributes that can impact the safety and efficacy of an ADC. The presence of hydrophobic drugs and linkers in ADCs can sometimes lead to non-specific interactions with the SEC stationary phase, requiring careful method optimization.
The This compound linker is a hydrophilic, PEG-based linker featuring a tetrazine group for bioorthogonal conjugation. The polyethylene glycol (PEG) component is designed to enhance the stability and solubility of the ADC, potentially mitigating the aggregation issues often associated with hydrophobic payloads.
Experimental Protocols
Detailed methodologies for HIC and SEC are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of ADCs.
Hydrophobic Interaction Chromatography (HIC) Protocol for DAR Determination
This protocol provides a general method for analyzing the DAR of ADCs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0
-
ADC sample
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
Integrate the peak areas for each species to calculate the average DAR.
Size Exclusion Chromatography (SEC) Protocol for Aggregation Analysis
This protocol is designed to separate and quantify monomers, dimers, and higher-order aggregates.
Materials:
-
SEC column (e.g., TSKgel G3000SWXL)
-
Mobile Phase: 0.1 M Phosphate-Buffered Saline (PBS), pH 6.7
-
ADC sample
Instrumentation:
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject an appropriate amount of the ADC sample.
-
Perform an isocratic elution with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
High molecular weight species (aggregates) will elute first, followed by the monomer, and then any fragments.
-
Integrate the peak areas to quantify the percentage of monomer, aggregate, and fragment.
Comparative Analysis of HIC and SEC for PEGylated ADCs
The choice between HIC and SEC depends on the specific analytical question being addressed. For ADCs with PEGylated linkers like this compound, each technique provides unique insights.
Impact of PEG Linkers:
The hydrophilic nature of PEG linkers can influence the chromatographic behavior of ADCs. In HIC, PEGylation tends to decrease the retention time of the ADC, indicating a reduction in overall hydrophobicity. This can be advantageous in preventing strong binding to the column and improving recovery. In SEC, PEGylated linkers have been shown to enhance the stability of ADCs and reduce their propensity for aggregation.
Data Presentation:
The following tables summarize the key performance characteristics of HIC and SEC for ADC analysis.
Table 1: Comparison of HIC and SEC for ADC Characterization
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination, analysis of drug load distribution | Quantification of aggregates and fragments |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size) |
| Typical Mobile Phase | High to low salt gradient (e.g., ammonium sulfate) | Isocratic buffer (e.g., PBS) |
| Effect of PEG Linker | Decreased retention time, improved recovery | Reduced aggregation, improved stability |
| Key Output | Chromatogram showing peaks for different DAR species | Chromatogram showing monomer, aggregate, and fragment peaks |
Table 2: Illustrative HIC and SEC Data for Site-Specific ADCs with Different Linkers (Adapted from)
| ADC Construct | Linker Type | HIC Retention Time (min) | % Monomer after Heat Stress (SEC) |
| ADC 7a | PEG4-DM1 | Shorter | More Stable |
| ADC 7b | PEG5-MMAF | Shorter | More Stable |
| ADC 7c | Val-Ala (VA) | Longer | Less Stable |
| ADC 7g | Branched PEG24 | Shorter | More Stable |
This table illustrates the general trends observed for ADCs with PEGylated versus non-PEGylated linkers. Specific values will vary depending on the antibody, drug, and exact linker structure.
Visualizing the Workflow
DOT Script for ADC Analysis Workflow:
Caption: Workflow for the orthogonal analysis of ADCs using HIC and SEC.
Conclusion
Both HIC and SEC are indispensable, orthogonal techniques for the comprehensive characterization of ADCs, including those utilizing the this compound linker. HIC is the method of choice for accurate DAR determination, providing critical information on the distribution of drug-loaded species. SEC is essential for monitoring and controlling aggregation, a key factor in the safety and stability of ADC therapeutics. The incorporation of hydrophilic PEG linkers, such as in this compound, generally has a favorable impact on the analytical performance in both HIC and SEC, leading to better resolution and more stable ADC products. A thorough understanding and application of both techniques are crucial for the successful development of novel ADC candidates.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
A Head-to-Head Comparison of Me-Tet-PEG3-NHBoc and DBCO Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the choice of linker chemistry is a critical determinant of experimental success. Among the plethora of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction of tetrazines and the strain-promoted alkyne-azide cycloaddition (SPAAC) have emerged as two of the most powerful and widely used strategies. This guide provides an objective, data-driven comparison of two prominent linkers representing these chemistries: Me-Tet-PEG3-NHBoc, a methyltetrazine-based linker, and dibenzocyclooctyne (DBCO)-based linkers. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
Introduction to the Chemistries
This compound: Harnessing the Speed of Inverse-Electron-Demand Diels-Alder (iEDDA)
This compound is a heterobifunctional linker that utilizes the exceptionally fast iEDDA reaction.[1] The methyltetrazine moiety reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyridazine conjugate with the release of nitrogen gas.[2] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3] The linker also incorporates a hydrophilic polyethylene glycol (PEG3) spacer to improve solubility and reduce steric hindrance.[4][5] The amine group is protected with a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions to allow for subsequent conjugation.
DBCO Linkers: The Cornerstone of Copper-Free Click Chemistry (SPAAC)
Dibenzocyclooctyne (DBCO) linkers are the workhorses of strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The inherent ring strain of the DBCO group allows it to react selectively and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This copper-free nature makes DBCO linkers ideal for applications in living systems. Like the tetrazine linker, DBCO linkers are often functionalized with PEG spacers to enhance their aqueous solubility and performance in biological media.
Quantitative Performance Comparison
The selection of a linker often hinges on key performance metrics such as reaction kinetics, stability, and efficiency. The following tables summarize the available quantitative data for tetrazine-TCO and DBCO-azide ligations to facilitate a direct comparison.
| Parameter | Me-Tet-PEG-Linker (reacting with TCO) | DBCO-Linker (reacting with Azide) | References |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~1 - 2.6 x 10⁴ (for methyltetrazine) | ~1.2 x 10⁻³ - 1 | |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | |
| Catalyst Required | No | No | |
| Reaction Conditions | Aqueous media, physiological pH, room temperature | Aqueous media, physiological pH, room temperature |
Table 1: General Reaction Parameters. This table provides a high-level overview of the key characteristics of the two bioconjugation chemistries. The most striking difference is the significantly faster reaction kinetics of the tetrazine-TCO ligation.
| Condition | Methyltetrazine Linkers | DBCO Linkers | References |
| Aqueous Buffer (pH 7.4) | Generally stable, methyltetrazines are among the most stable tetrazines. | Stable. | |
| Reducing Agents (e.g., TCEP) | Some tetrazines can be unstable. | Can be unstable. | |
| Thiols (e.g., GSH) | Generally stable. | Can be unstable. | |
| Basic Conditions | Some tetrazines can be unstable. | Generally stable. |
Table 2: Linker Stability. This table highlights the stability of the reactive moieties under common experimental conditions. While both offer good stability in aqueous buffers, their sensitivities to reducing agents and other reagents should be considered in experimental design.
Reaction Mechanisms and Workflows
To provide a clearer understanding of the underlying chemistries and their application in a typical bioconjugation workflow, the following diagrams illustrate the reaction mechanisms and a general experimental procedure.
Caption: Mechanism of Tetrazine-TCO Ligation.
Caption: Mechanism of DBCO-Azide Ligation.
Caption: General Bioconjugation Workflow.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the amine functionality of the linker, a necessary step before conjugation to a carboxyl group on a biomolecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected amine product will be more polar (lower Rf on TLC) than the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x). The resulting product is the TFA salt of the deprotected amine.
-
(Optional - for free amine): If the free amine is required, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, Me-Tet-PEG3-NH₂.
Protocol 2: Protein Conjugation via Amide Coupling and Tetrazine Ligation
This protocol outlines a two-step process for labeling a protein with a TCO-modified molecule using the Me-Tet-PEG3-NH₂ linker.
Step A: Activation of Protein with Me-Tet-PEG3-NH₂
-
Prepare the deprotected Me-Tet-PEG3-NH₂ as described in Protocol 1.
-
Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Activate the carboxyl groups on the protein using a standard carbodiimide activator such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).
-
Add the deprotected Me-Tet-PEG3-NH₂ to the activated protein solution. A molar excess of the linker is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Remove the excess linker and byproducts by size-exclusion chromatography or dialysis.
Step B: Tetrazine-TCO Ligation
-
Prepare the TCO-functionalized molecule of interest in a compatible buffer.
-
Mix the tetrazine-activated protein from Step A with a 1.5 to 4-fold molar excess of the TCO-functionalized molecule.
-
Incubate the reaction mixture at room temperature. Due to the fast kinetics of the iEDDA reaction, the conjugation is often complete within 30-60 minutes at micromolar concentrations.
-
Monitor the reaction by observing the disappearance of the characteristic pink/red color of the tetrazine or by analytical techniques such as SDS-PAGE or mass spectrometry.
-
Purify the final conjugate using size-exclusion chromatography to remove any unreacted TCO-molecule.
Protocol 3: Antibody Labeling with a DBCO-NHS Ester and SPAAC
This protocol describes the labeling of an antibody with an azide-modified molecule using a commercially available DBCO-NHS ester.
Materials:
-
Antibody of interest
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4-8.5)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Azide-functionalized molecule
Procedure:
-
Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Remove excess DBCO-linker and quenching agent by size-exclusion chromatography or dialysis.
-
To the purified DBCO-labeled antibody, add a 1.5 to 4-fold molar excess of the azide-functionalized molecule.
-
Incubate the reaction mixture for 2-24 hours at 4°C to room temperature.
-
Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted azide-molecule.
-
Characterize the final conjugate using techniques such as SDS-PAGE (which will show a band shift) and UV-Vis spectroscopy.
Summary and Recommendations
Both this compound and DBCO linkers are powerful tools for bioconjugation, each with a distinct set of advantages and considerations.
Choose this compound and Tetrazine-TCO Ligation When:
-
Speed is paramount: The iEDDA reaction is one of the fastest bioorthogonal reactions known, making it ideal for applications requiring rapid conjugation, especially at low reactant concentrations.
-
High efficiency is critical: The rapid kinetics drive the reaction to completion, often resulting in high yields of the desired conjugate.
-
In vivo pre-targeting is the goal: The exceptional speed of the reaction is highly advantageous for pre-targeting strategies in imaging and therapy.
Choose DBCO Linkers and SPAAC When:
-
A well-established, robust chemistry is preferred: SPAAC with DBCO is a widely used and well-characterized bioorthogonal reaction.
-
Working with azide-modified biomolecules: A vast array of azide-containing building blocks and biomolecules are commercially available.
-
Stability in the presence of certain reducing agents is a concern for the tetrazine: While both have sensitivities, the specific stability profile of DBCO might be more suitable for certain experimental conditions.
Ultimately, the optimal choice of linker depends on the specific requirements of the experiment, including the nature of the biomolecules to be conjugated, the desired reaction conditions, and the intended application of the final conjugate. By carefully considering the quantitative data and protocols presented in this guide, researchers can select the most appropriate tool to advance their scientific and drug development objectives.
References
A Comparative Guide to the In Vivo Stability of ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical factor that governs its therapeutic index, balancing efficacy and toxicity.[1] An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity, yet allow for efficient payload release at the tumor site.[1][2] This guide provides an objective comparison of the in vivo stability of different ADC linker types, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms for payload release and inherent stability profiles.[1][3]
Cleavable Linkers: Environmentally-Sensitive Release
Cleavable linkers are designed to release their cytotoxic payload in response to specific triggers present in the tumor microenvironment or within the cancer cell. This targeted release is achieved through various mechanisms.
1. Enzyme-Sensitive Linkers (Peptide Linkers): These linkers, such as the commonly used valine-citrulline (Val-Cit) dipeptide, are engineered to be substrates for proteases like cathepsin B, which are upregulated in the lysosomes of tumor cells. Peptide linkers generally exhibit good stability in systemic circulation due to the presence of protease inhibitors and unfavorable pH conditions. However, some peptide linkers can be susceptible to cleavage by extracellular enzymes like elastase, potentially leading to premature payload release and off-target toxicities like neutropenia.
To address this, novel strategies are being developed, such as "tandem-cleavage" linkers that require two sequential enzymatic events for payload release, thereby enhancing plasma stability. Studies have shown that even single amino acid substitutions in dipeptide linkers (e.g., Val-Ala) can significantly modulate in vivo stability and anti-cancer activity. For instance, a Val-Ala linker demonstrated better performance and stability compared to Val-Cit, Val-Lys, and Val-Arg linkers in a non-internalizing ADC model.
2. pH-Sensitive Linkers (Hydrazone Linkers): Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the drug in the acidic environment of endosomes (pH 4.5-6.5) and lysosomes (pH < 5). This mechanism was utilized in early ADCs like gemtuzumab ozogamicin. However, hydrazone linkers can suffer from limited plasma stability, with some studies reporting a half-life of approximately 2 days in human and mouse plasma, leading to potential off-target drug release. Newer designs, such as silyl ether-based linkers, have shown improved stability with a half-life of over 7 days in human plasma.
3. Redox-Sensitive Linkers (Disulfide Linkers): These linkers are cleaved in the reducing environment inside cells, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the bloodstream. The stability of disulfide linkers is a known challenge, as they can be prematurely cleaved in circulation. To enhance stability, steric hindrance can be introduced near the disulfide bond by adding methyl groups. Studies have demonstrated that increasing steric hindrance correlates with greater stability in plasma. For example, a disulfide linker with two adjacent methyl groups showed increased stability, with only a 10% drug loss after seven days in one study.
Non-Cleavable Linkers: Stability through Antibody Degradation
Non-cleavable linkers, such as thioether linkers (e.g., SMCC), do not have a specific chemical trigger for cleavage. Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process releases the payload, which remains attached to the linker and a single amino acid from the antibody.
A key advantage of non-cleavable linkers is their superior plasma stability compared to many cleavable counterparts. This enhanced stability can lead to a wider therapeutic window and potentially reduced off-target toxicity. Research has shown that ADCs with non-cleavable linkers have often outperformed their cleavable counterparts in in vivo studies. For instance, pharmacokinetic studies comparing an ADC with a non-cleavable linker to one with a thiol-maleimide linkage showed that while both had similar clearance for the antibody component, the intact ADC with the cleavable thiol-maleimide linker cleared slightly faster, suggesting some payload loss.
Quantitative Data on ADC Linker Stability
The following table summarizes experimental data on the in vivo stability of various ADC linkers. Direct comparisons between studies should be made with caution due to differences in experimental models, antibodies, payloads, and analytical methods.
| Linker Category | Specific Linker Type | Key Stability Findings | Animal Model | Reference |
| Cleavable | Hydrazone (Phenylketone-derived) | t½ ≈ 2 days in human and mouse plasma. Considered to have insufficient stability for some applications. | Mouse, Human (plasma) | |
| Silyl Ether (Acid-cleavable) | t½ > 7 days in human plasma, showing greatly improved stability over traditional hydrazone linkers. | Human (plasma) | ||
| Peptide (Val-Cit) | Generally stable in circulation but can be susceptible to extracellular proteases. Stability can be mouse-strain dependent due to enzymes like Ces1C. | Mouse | ||
| Peptide (Val-Ala) | Exhibited better in vivo stability and performance compared to Val-Cit, Val-Lys, and Val-Arg in a specific non-internalizing ADC model. | Mouse | ||
| Peptide (Tandem-cleavage: Glucuronide-Dipeptide) | Showed dramatically improved tolerability and stability in rat serum over 7 days compared to standard peptide linkers. | Rat | ||
| Disulfide (Sterically Hindered) | Stability is dependent on steric hindrance. A linker with one adjacent methyl group showed >50% intact drug after 7 days. | Mouse | ||
| Non-Cleavable | Thioether (SMCC-DM1) | Generally exhibit high plasma stability. Clearance of intact ADC is only slightly faster than the antibody component, indicating minimal payload loss. | Not Specified | |
| Thioether (CX-DM1) | Showed stability comparable to SMCC-DM1 ADCs with a half-life (t½) of 9.9 days vs. 10.4 days for SMCC-DM1. | Not Specified |
Visualizing ADC Mechanisms and Workflows
ADC General Mechanism of Action
The following diagram illustrates the journey of an ADC from systemic circulation to its target cancer cell, culminating in payload release and cell death.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
ADC Linker Release Mechanisms
Different linkers employ distinct strategies to release their cytotoxic payload once the ADC has reached its target.
Caption: Release mechanisms for different types of ADC linkers.
Experimental Workflow for In Vivo Stability Assessment
Assessing the stability of an ADC in a living system is a multi-step process requiring careful execution and analysis.
Caption: Workflow for assessing the in vivo stability of ADCs.
Experimental Protocols
Generalized Protocol: In Vivo ADC Plasma Stability Assay
This protocol outlines a general method for evaluating the stability of an ADC in an animal model by measuring the change in drug-to-antibody ratio (DAR) and the concentration of released payload over time.
Objective: To determine the in vivo stability of an ADC by quantifying the amount of intact ADC and/or released payload in plasma at various time points after administration.
Materials:
-
Test ADC
-
Animal model (e.g., nu/nu mice)
-
Vehicle solution (e.g., sterile PBS)
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge for plasma separation
-
Immunoaffinity capture reagents (e.g., Protein A magnetic beads)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Reagents for sample processing and analysis
Procedure:
-
ADC Administration:
-
Administer the ADC intravenously (IV) to a cohort of mice at a specified dose (e.g., 1-8 mg/kg). A vehicle control group should also be included.
-
-
Blood Collection:
-
Collect blood samples from the animals at predetermined time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately place the blood in tubes containing an anticoagulant and store on ice.
-
-
Plasma Preparation:
-
Separate plasma from whole blood by centrifugation at a low temperature.
-
Immediately freeze the plasma samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis (Quantification of Intact ADC):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an immunoaffinity capture method, such as Protein A beads, which bind to the Fc region of the antibody.
-
LC-MS Analysis: Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker cleavage and payload loss. The data is often normalized to the DAR value at time zero.
-
-
Sample Analysis (Quantification of Released Payload):
-
Payload Extraction: Process plasma samples (e.g., through protein precipitation or solid-phase extraction) to extract the free, unconjugated payload.
-
LC-MS/MS Analysis: Use a highly sensitive LC-MS/MS method to quantify the concentration of the released payload in the plasma extracts.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC against time to determine the stability profile and calculate the in vivo half-life of the conjugate.
-
Plot the concentration of the free payload against time to understand the kinetics of premature drug release.
-
Conclusion
The choice of linker is a critical design feature that profoundly impacts the in vivo stability, efficacy, and toxicity of an ADC. Non-cleavable linkers generally offer superior plasma stability, which may translate to a better safety profile. Cleavable linkers provide more diverse mechanisms for payload release but can be susceptible to premature cleavage in circulation, a challenge that is being addressed through innovative designs like sterically hindered and tandem-cleavage linkers. Ultimately, the optimal linker strategy is not universal and must be empirically determined for each ADC, considering the specific antibody, payload, and the biological context of the targeted cancer. The detailed experimental protocols and comparative data presented here serve as a foundational guide for making informed decisions in the development of next-generation ADCs.
References
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate Design
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload, profoundly influencing the therapeutic index, efficacy, and safety profile of the conjugate.[1][2] The decision between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[2] This guide delves into the fundamental differences between these two major classes of linkers, presenting a comprehensive overview of their mechanisms of action, stability, impact on the bystander effect, and in vivo performance.
Mechanism of Action: A Tale of Two Release Strategies
The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the systemic circulation but to break down under specific conditions prevalent in the tumor microenvironment or within cancer cells.[1] This targeted release can be triggered by several mechanisms:
-
Enzyme-Cleavage: Peptide linkers, such as the widely used valine-citrulline (vc) dipeptide, are susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3]
-
pH-Sensitivity: Hydrazone linkers are engineered to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitivity: Disulfide linkers exploit the higher concentration of reducing agents, such as glutathione, inside tumor cells compared to the bloodstream to trigger payload release.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.
Non-Cleavable Linkers: Release Through Antibody Degradation
In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the cytotoxic payload is entirely dependent on the complete degradation of the antibody component of the ADC within the lysosome of the target cancer cell. This process releases the payload with the linker and a single amino acid residue still attached.
This mechanism generally results in:
-
Enhanced Plasma Stability: The high stability of the linker minimizes premature payload release in the circulation, potentially leading to a better safety profile.
-
Limited Bystander Effect: The released payload-linker-amino acid complex is typically charged and less membrane-permeable, which largely prevents it from diffusing out to kill neighboring cells. This can be an advantage when targeting tumors with homogenous and high antigen expression.
References
Me-Tet-PEG3-NHBoc: A Performance Benchmark Against Commercial Alternatives in Bioconjugation
For Immediate Release
In the rapidly evolving landscape of bioconjugation and drug development, the choice of linker can profoundly impact the efficacy, stability, and pharmacokinetic properties of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive performance comparison of Me-Tet-PEG3-NHBoc against other commercially available Tetrazine-PEG-Boc linkers, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has become a cornerstone of modern bioconjugation due to its rapid kinetics and bioorthogonality.[1][2] The incorporation of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates, while the Boc-protected amine provides a versatile handle for subsequent modifications.[3][4][5]
Comparative Performance of Tetrazine-PEG-Boc Linkers
The selection of a suitable Tetrazine-PEG-Boc linker is critical for optimizing the performance of a bioconjugate. Key parameters to consider include the length of the PEG chain, which influences solubility, reaction kinetics, and in vivo behavior. While direct head-to-head studies are limited, the following table summarizes the expected performance of this compound in comparison to other commercially available alternatives with varying PEG lengths. This data is compiled based on general trends observed in the literature for PEGylated compounds.
| Performance Parameter | Me-Tet-PEG1-NHBoc | This compound | Me-Tet-PEG4-NHBoc & Longer | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity, which can be crucial for the solubility of the final conjugate. |
| Reaction Kinetics (vs. TCO) | Fast | Slightly Slower | Potentially Slower | While the tetrazine core dictates the primary reaction rate, the steric hindrance from a longer PEG chain may slightly decrease the reaction speed. The reaction is still considered very fast, with second-order rate constants in the order of 1 to 2000 M⁻¹s⁻¹. |
| In Vivo Blood Clearance | Fast | Moderate | Slowest | PEGylation is known to significantly prolong the circulation time of molecules. Longer PEG chains lead to slower clearance. |
| Tumor/Target Uptake | Variable | Potentially Improved | Can be Reduced | The optimal PEG length for tissue penetration is a balance between increased circulation time and potential steric hindrance that may reduce uptake. |
| Steric Hindrance | Low | Moderate | High | The length of the PEG chain can introduce steric bulk, which might affect the binding affinity of the conjugated biomolecule. |
Commercial Suppliers: A variety of Tetrazine-PEG-NHBoc linkers are available from several suppliers, including AxisPharm, BroadPharm, and MedchemExpress, offering researchers a range of options with different PEG chain lengths.
Experimental Protocols
To ensure a standardized and reproducible comparison of different Tetrazine-PEG-Boc linkers, the following experimental protocols are recommended.
Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry
This protocol allows for the precise measurement of the second-order rate constant for the iEDDA reaction between the tetrazine linker and a TCO-functionalized molecule.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the Tetrazine-PEG-NHBoc linker in a suitable solvent (e.g., 9:1 methanol/water or DPBS).
-
Prepare a stock solution of a TCO-containing molecule (e.g., TCO-PEG4-OH) in the same solvent.
-
-
Stopped-Flow Analysis:
-
Use a stopped-flow spectrophotometer to rapidly mix equal volumes of the tetrazine and TCO solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the reaction by observing the disappearance of the characteristic tetrazine absorbance at a specific wavelength (typically around 520-540 nm).
-
-
Data Analysis:
-
Fit the absorbance decay curve to a second-order rate equation to determine the rate constant (k).
-
Assessment of Solubility
This protocol provides a method to compare the aqueous solubility of different Tetrazine-PEG-Boc linkers.
Methodology:
-
Sample Preparation:
-
Prepare saturated solutions of each Tetrazine-PEG-NHBoc linker in a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with gentle agitation.
-
-
Quantification:
-
Centrifuge the solutions to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved linker using a validated analytical method such as HPLC-UV or LC-MS.
-
In Vitro Stability Assay
This protocol evaluates the stability of the tetrazine linker in a biologically relevant environment.
Methodology:
-
Incubation:
-
Dissolve each Tetrazine-PEG-NHBoc linker in a buffered solution containing a relevant biological medium (e.g., human serum or plasma).
-
Incubate the samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench any enzymatic activity by adding a suitable solvent (e.g., acetonitrile).
-
-
Quantification:
-
Analyze the samples by LC-MS to quantify the amount of intact linker remaining at each time point.
-
Calculate the half-life of the linker in the biological medium.
-
Visualizing Experimental Workflows and Molecular Interactions
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Conclusion
This compound represents a well-balanced linker for many bioconjugation applications, offering a compromise between hydrophilicity, reaction kinetics, and in vivo clearance. For applications requiring rapid clearance, a shorter PEG linker may be preferable, while applications demanding a long circulation half-life would benefit from a longer PEG chain. The choice of the optimal linker is application-dependent and should be guided by empirical data. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and select the most appropriate Tetrazine-PEG-Boc linker for their specific research needs, ultimately accelerating the development of novel and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
Navigating the Neighborhood: A Comparative Guide to the Bystander Effect of ADCs with Different Linkers
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the choice of linker can be as critical as the antibody or the cytotoxic payload. A key phenomenon governed by the linker is the "bystander effect," the ability of an ADC to eliminate not only the targeted antigen-positive (Ag+) cancer cells but also the surrounding antigen-negative (Ag-) cells. This effect is particularly crucial for overcoming the challenges posed by heterogeneous tumor landscapes.
This guide provides an objective comparison of the bystander effect mediated by ADCs with cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation cancer therapeutics.
The Decisive Role of the Linker in the Bystander Effect
The bystander effect is predominantly a characteristic of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1][2][3] Upon internalization into an Ag+ cell, the linker is cleaved, liberating the cytotoxic payload. If the payload possesses the right physicochemical properties, such as sufficient lipophilicity and a neutral charge, it can diffuse across the cell membrane and into adjacent Ag- cells, inducing their apoptosis and thereby amplifying the ADC's anti-tumor activity.[2][4]
In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker-amino acid complex upon lysosomal degradation of the antibody. This complex is generally unable to efficiently traverse cell membranes, thus significantly limiting or even abrogating the bystander effect.
Comparative Analysis of ADCs: Cleavable vs. Non-Cleavable Linkers
The capacity of an ADC to induce a bystander effect is largely dictated by the interplay between its linker and payload. Here, we compare several well-characterized ADCs to illustrate this principle.
| ADC | Target | Linker Type | Payload | Bystander Effect |
| Trastuzumab deruxtecan (T-DXd, Enhertu®) | HER2 | Cleavable (Enzyme-cleavable GGFG peptide) | DXd (a topoisomerase I inhibitor) | High |
| Trastuzumab emtansine (T-DM1, Kadcyla®) | HER2 | Non-cleavable (SMCC) | DM1 (a maytansinoid microtubule inhibitor) | Low to Negligible |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Cleavable (Protease-cleavable valine-citrulline) | MMAE (an auristatin microtubule inhibitor) | High |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | Cleavable (pH-sensitive CL2A) | SN-38 (the active metabolite of irinotecan) | High |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in vitro to compare the efficacy of different ADCs. One such metric is the Bystander Effect Coefficient (φBE), which represents the efficiency of bystander killing.
A study investigating a trastuzumab-vc-MMAE ADC demonstrated a clear correlation between the level of HER2 expression on Ag+ cells and the magnitude of the bystander effect on Ag- MCF7 cells.
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) (%) |
| MCF7 | Low | 1 |
| MDA-MB-453 | Moderate | 3.6 |
| SKBR3 | High | 12 |
| N87 | High | 16 |
| BT474 | High | 41 |
Data adapted from Singh et al. (2016).
In vivo studies in admixed tumor models, where Ag+ and Ag- cells are co-implanted, have also demonstrated the superior efficacy of ADCs with cleavable linkers in eradicating tumors with heterogeneous antigen expression. For instance, in a HER2-heterogeneous tumor model, T-DXd (cleavable linker) showed significantly greater anti-tumor activity compared to T-DM1 (non-cleavable linker).
Experimental Protocols for Evaluating the Bystander Effect
Detailed and robust experimental protocols are essential for accurately evaluating the bystander effect of ADCs.
In Vitro Co-culture Assay
This assay directly measures the killing of Ag- cells when cultured together with Ag+ cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
ADC of interest.
-
Control ADC (non-binding or with a non-cleavable linker).
-
Cell culture reagents.
-
High-content imaging system or flow cytometer.
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only Ag- cells.
-
ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the ADC and control ADCs. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Data Acquisition: Image the plates using a high-content imaging system to quantify the number of viable fluorescently labeled Ag- cells. Alternatively, harvest the cells and analyze by flow cytometry to distinguish and quantify the viable Ag+ and Ag- populations.
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the co-culture treated with the ADC to the viability of the Ag- cells in the control wells.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the Ag+ cells into the surrounding medium to kill the Ag- cells.
Materials:
-
Same as the in vitro co-culture assay.
Procedure:
-
Generate Conditioned Medium: Seed Ag+ cells in a culture plate and treat with the ADC at a cytotoxic concentration for 48-72 hours.
-
Collect and Process Medium: Collect the culture supernatant, centrifuge to remove cell debris, and filter through a 0.22 µm filter.
-
Treat Bystander Cells: Seed Ag- cells in a new 96-well plate. After 24 hours, replace the medium with the conditioned medium collected in the previous step.
-
Incubation and Analysis: Incubate the Ag- cells for 72 hours and then assess cell viability using a standard assay (e.g., CellTiter-Glo®).
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting.
Materials:
-
Ag+ and Ag- (luciferase-labeled) cancer cell lines.
-
Immunocompromised mice.
-
ADC of interest and control ADCs.
-
Bioluminescence imaging system.
Procedure:
-
Tumor Implantation: Co-implant a mixture of Ag+ and luciferase-labeled Ag- cells subcutaneously into the flank of immunocompromised mice.
-
ADC Administration: Once the tumors reach a palpable size, administer the ADC and control ADCs intravenously.
-
Tumor Growth Monitoring: Monitor tumor growth over time using caliper measurements.
-
Bioluminescence Imaging: At regular intervals, inject the mice with luciferin and perform bioluminescence imaging to specifically monitor the growth or regression of the Ag- cell population.
-
Data Analysis: Compare the bioluminescence signal and overall tumor volume in the ADC-treated group to the control groups to determine the extent of bystander killing.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key processes involved in the ADC bystander effect and the subsequent induction of apoptosis.
Conclusion
The bystander effect, predominantly mediated by ADCs with cleavable linkers and membrane-permeable payloads, represents a significant advantage in the treatment of solid tumors with heterogeneous antigen expression. By enabling the killing of adjacent Ag- cells, these ADCs can overcome a key mechanism of resistance and potentially lead to more durable clinical responses. However, this enhanced efficacy may come at the cost of increased off-target toxicity. Conversely, ADCs with non-cleavable linkers offer a more localized cytotoxic effect with potentially improved safety profiles, which may be advantageous for treating hematological malignancies or highly antigen-positive solid tumors.
The rational design of an ADC requires a thorough understanding of the interplay between the target antigen, the tumor microenvironment, the linker chemistry, and the physicochemical properties of the payload. The experimental methodologies outlined in this guide provide a robust framework for the preclinical assessment and comparison of the bystander effect, enabling the selection of the most promising ADC candidates for clinical development.
References
A Researcher's Guide to Determining Me-Tet-PEG3-NHBoc Conjugation Efficiency: UV-Vis Spectroscopy vs. Alternative Methods
For researchers and professionals in drug development, accurately determining the conjugation efficiency of molecules like Methyl-Tetrazine-PEG3-NHBoc is critical. This linker, used in creating Antibody-Drug Conjugates (ADCs) and other targeted therapies, relies on the precise attachment of its polyethylene glycol (PEG) chain and reactive tetrazine group to a target molecule.[1] Inefficient or inconsistent conjugation can significantly impact the stability, efficacy, and safety of the final product.[2][3]
This guide provides an objective comparison of UV-Vis spectroscopy with other common analytical techniques for quantifying the conjugation efficiency of Me-Tet-PEG3-NHBoc. We will delve into the experimental protocols, present comparative data, and offer insights to help you select the most appropriate method for your research needs.
Method 1: UV-Vis Spectroscopy
UV-Vis spectroscopy is a widely accessible technique for estimating PEGylation efficiency, provided the PEG linker contains a chromophore—a part of the molecule that absorbs light.[4] The this compound molecule is well-suited for this method due to the inherent UV-absorbing properties of its tetrazine ring. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The conjugation of the tetrazine-containing PEG linker to a biomolecule, such as an antibody, results in a new molecule with a combined absorption spectrum. The presence of the conjugated system in the tetrazine ring leads to characteristic absorption peaks.[5] By measuring the absorbance at wavelengths specific to the biomolecule (e.g., 280 nm for proteins) and the tetrazine ring, one can calculate the degree of labeling.
Experimental Protocol: UV-Vis Spectroscopy
-
Reagent Preparation : Prepare solutions of the unconjugated biomolecule, the free this compound linker, and the purified conjugate in a suitable buffer (e.g., PBS).
-
Spectrum Acquisition :
-
Measure the full UV-Vis spectrum (e.g., 220-400 nm) for all samples to identify the maximum absorbance wavelengths (λ_max) for the protein (typically ~280 nm) and the tetrazine moiety.
-
Use the buffer solution as a blank reference.
-
-
Concentration Determination :
-
Measure the absorbance of the unconjugated biomolecule at 280 nm to determine its concentration, using its known molar extinction coefficient.
-
Measure the absorbance of the free this compound linker at its λ_max to determine its concentration and molar extinction coefficient if not known.
-
-
Conjugate Analysis :
-
Measure the absorbance of the purified conjugate at both 280 nm and the λ_max of the tetrazine.
-
-
Calculation of Conjugation Efficiency (Degree of Labeling) :
-
Correct the absorbance of the conjugate at 280 nm for the contribution from the tetrazine chromophore.
-
Use the corrected absorbance to calculate the molar concentration of the biomolecule in the conjugate solution.
-
Use the absorbance at the tetrazine's λ_max to calculate the molar concentration of the conjugated linker.
-
The conjugation efficiency, or Degree of Labeling (DOL), is the molar ratio of the linker to the biomolecule.
-
Workflow for UV-Vis Spectroscopy Analysis
Caption: Experimental workflow for determining conjugation efficiency using UV-Vis spectroscopy.
Alternative Analytical Methods
While UV-Vis spectroscopy is convenient, other methods can provide more detailed or precise quantification. The choice of technique depends on the required precision, available equipment, and sample characteristics.
-
Size-Exclusion Chromatography (SEC) : This technique separates molecules based on their hydrodynamic size. Since PEGylation increases the size of a molecule, the conjugate will elute earlier from the SEC column than the unconjugated molecule. By integrating the peak areas from a UV or refractive index (RI) detector, one can quantify the relative amounts of conjugated, unconjugated, and free PEG molecules.
-
Mass Spectrometry (MS) : MS provides the most precise measurement by determining the exact molecular weight of the conjugate. Techniques like MALDI-TOF or ESI-MS can resolve species with different numbers of PEG chains attached, offering a detailed distribution of the conjugation products rather than just an average value.
-
Colorimetric Assays : Assays like the barium-iodide method directly measure PEG content. This assay relies on the formation of a colored complex between PEG, barium, and iodine, which can be measured spectrophotometrically at 535 nm. Another approach is to quantify the remaining reactive groups after conjugation, for example, using a TNBS assay to measure unreacted primary amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information and quantitative data on the extent of PEGylation by analyzing specific proton signals from the PEG chain and the biomolecule.
Comparison of Analytical Methods
The following table summarizes the key characteristics of UV-Vis spectroscopy and its alternatives for determining this compound conjugation efficiency.
| Feature | UV-Vis Spectroscopy | Size-Exclusion Chromatography (SEC) | Mass Spectrometry (MS) | Colorimetric Assays (e.g., Barium-Iodide) |
| Principle | Measures light absorbance of the tetrazine chromophore. | Separates molecules by hydrodynamic size. | Measures the mass-to-charge ratio of ionized molecules. | Measures a colored complex formed with PEG. |
| Data Output | Average Degree of Labeling (DOL). | Relative quantification of conjugated vs. unconjugated species. | Exact mass, distribution of PEGylated species, precise DOL. | Total PEG concentration. |
| Sensitivity | Moderate. | Moderate to High. | Very High. | Moderate. |
| Quantitative | Semi-Quantitative to Quantitative. | Quantitative. | Highly Quantitative. | Quantitative. |
| Throughput | High. | Moderate. | Low to Moderate. | High. |
| Cost | Low. | Moderate. | High. | Low. |
| Expertise | Low. | Moderate. | High. | Low to Moderate. |
| Limitations | Requires a chromophore; potential for interference from other absorbing species. | Requires column calibration; resolution may be insufficient for small PEG chains. | Expensive equipment; complex data analysis; potential for ion suppression. | Indirect measurement; potential for interference from sample matrix. |
Logical Comparison of Analytical Techniques
Caption: Comparison of methodologies for analyzing PEG conjugation efficiency.
Conclusion and Recommendations
Choosing the right analytical method for determining this compound conjugation efficiency is a balance of precision, cost, and experimental context.
-
UV-Vis Spectroscopy is an excellent choice for rapid, routine, and cost-effective estimation of conjugation efficiency. Its simplicity makes it ideal for initial screening of reaction conditions or for quality control in well-established protocols. However, it is often considered semi-quantitative and can be susceptible to interference.
-
For more accurate and detailed analysis, especially during process development and for characterization of the final product, complementary techniques are recommended. Size-Exclusion Chromatography (SEC) is invaluable for assessing the purity of the conjugate and removing unreacted species.
-
When absolute precision and a detailed understanding of the conjugation profile are required, Mass Spectrometry is the gold standard. It is the only method that can definitively identify and quantify the different PEGylated species present in a sample.
Ultimately, a multi-faceted approach is often the most robust. Using UV-Vis for quick checks while employing SEC and MS for in-depth characterization provides a comprehensive understanding of your this compound conjugate, ensuring the quality and reproducibility required for advanced drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of Me-Tet-PEG3-NHBoc ADC Linker Technology
This guide provides a comprehensive in vitro and in vivo evaluation of Antibody-Drug Conjugates (ADCs) utilizing a methyl-tetrazine functionalized PEG linker, Me-Tet-PEG3-NHBoc. The performance of this bioorthogonal linker technology is compared with established cleavable and non-cleavable linker systems, supported by experimental data from relevant studies. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of next-generation ADCs.
Linker Technologies Under Comparison
The efficacy of an ADC is critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload liberation at the tumor site.[1] This guide focuses on a comparison between a bioorthogonal click chemistry linker and traditional cleavable and non-cleavable linkers.
1. This compound (Tetrazine-PEG Linker): This linker utilizes the inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry," for bioorthogonal conjugation.[2] The tetrazine moiety on the linker reacts specifically and rapidly with a trans-cyclooctene (TCO) group, which can be engineered onto the antibody.[3] This technology allows for a "click-to-release" mechanism where the ADC is administered first, allowing it to accumulate at the tumor site, followed by a separately administered tetrazine-containing activator that triggers the release of the payload.[4] This approach can also be used to conjugate a tetrazine-modified payload to a TCO-modified antibody.[5] The PEG3 component enhances solubility and improves pharmacokinetic properties.
2. Valine-Citrulline (vc) Linker (Protease-Cleavable): This is a dipeptide linker that is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. The vc linker is stable in circulation but releases the payload upon internalization of the ADC into the target cancer cell. ADCs with this type of linker are known to mediate a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.
3. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker (Non-Cleavable): This linker forms a stable thioether bond with the antibody. With a non-cleavable linker, the payload is released only after the entire antibody is degraded in the lysosome. This generally leads to greater stability in circulation and a wider therapeutic window, but the active metabolite contains the linker and a charged amino acid, which can limit its ability to diffuse across cell membranes and induce a bystander effect.
In Vitro Evaluation
The in vitro efficacy of ADCs is typically assessed through cytotoxicity assays on cancer cell lines and co-culture models to evaluate the bystander effect.
Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (EC50/IC50 values) of ADCs with different linker technologies against various cancer cell lines. Lower values indicate higher potency.
| ADC System (Target) | Linker Type | Payload | Cell Line | EC50/IC50 (pM) | Reference |
| tc-ADC (TAG72) + Activator | TCO-linker (Click-to-Release) | MMAE | LS174T | 185 | |
| tc-ADC (TAG72) + Activator | TCO-linker (Click-to-Release) | MMAE | OVCAR-3 | 35 | |
| Trastuzumab-vc-MMAE (HER2) | Valine-Citrulline (Cleavable) | MMAE | SK-BR-3 (HER2+) | ~100-1000 | |
| T-DM1 (Trastuzumab-MCC-DM1) (HER2) | SMCC (Non-Cleavable) | DM1 | SK-BR-3 (HER2+) | ~100-1000 |
Note: Direct comparison is challenging due to variations in antibodies, payloads, and experimental conditions across different studies. The data presented is for illustrative purposes.
Bystander Effect Evaluation
The bystander effect is crucial for efficacy in heterogeneous tumors where not all cells express the target antigen. This is typically evaluated in co-culture systems of antigen-positive (Ag+) and antigen-negative (Ag-) cells.
| ADC System | Linker Type | Bystander Killing of Ag- Cells | Mechanism | Reference |
| Tetrazine-based ADCs | Click-to-Release | Potentially Strong | Extracellular release of a membrane-permeable payload upon activation. | |
| ADCs with vc-linker | Protease-Cleavable | Strong | Intracellular release of a membrane-permeable payload that diffuses to neighboring cells. | |
| ADCs with SMCC-linker | Non-Cleavable | Weak to None | The released payload is typically charged and less membrane-permeable. |
In Vivo Evaluation
The anti-tumor efficacy of ADCs is ultimately determined in preclinical animal models, typically xenografts where human cancer cells are implanted in immunodeficient mice.
Tumor Growth Inhibition in Xenograft Models
The following table summarizes the in vivo efficacy of ADCs with different linkers in mouse xenograft models.
| ADC System (Target) | Linker Type | Payload | Xenograft Model | Efficacy Outcome | Reference |
| tc-ADC (TAG72) + Activator | TCO-linker (Click-to-Release) | MMAE | LS174T (colorectal) | Significant tumor growth delay | |
| tc-ADC (TAG72) + Activator | TCO-linker (Click-to-Release) | MMAE | OVCAR-3 (ovarian) | Complete tumor remission | |
| ADC with vc-linker (various) | Valine-Citrulline (Cleavable) | Auristatins/Camptothecins | Various solid tumors | Potent tumor growth inhibition and regressions | |
| ADC with SMCC-linker (T-DM1) | SMCC (Non-Cleavable) | DM1 | NCI-N87 (gastric) | Significant tumor growth inhibition | |
| vc-ADC (control for tc-ADC) | Valine-Citrulline (Cleavable) | MMAE | LS174T & OVCAR-3 | Failed to control tumor growth |
Note: In the head-to-head comparison by Versteegen et al. (2018), the click-to-release system was significantly more effective than a conventional vc-linker ADC in the tested models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the wells. Include untreated cells as a negative control and a free payload as a positive control.
-
Incubation: Incubate the cells with the ADC for 72-96 hours. The incubation time depends on the payload's mechanism of action.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Bystander Effect Assay (Co-Culture Method)
-
Cell Preparation: Use two cell lines: one antigen-positive (Ag+) and one antigen-negative (Ag-). The Ag- cells should be labeled with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. The concentrations should be chosen to be cytotoxic to the Ag+ cells with minimal direct effect on the Ag- cells.
-
Incubation: Incubate the co-culture for 72-96 hours.
-
Analysis: Assess the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging. A reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, comparator ADC, test ADC).
-
ADC Administration: Administer the ADCs intravenously (i.v.) at specified doses and schedules. For click-to-release systems, the ADC is administered first, followed by the activator at a later time point (e.g., 48 hours).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess long-term survival.
-
Data Analysis: Plot mean tumor volume over time for each group. Statistical analysis (e.g., ANOVA) can be used to compare treatment groups. Kaplan-Meier curves can be generated for survival analysis.
Visualizations
ADC Mechanism of Action with Different Linkers
Caption: Generalized mechanism of action for ADCs, from circulation to cell killing.
Experimental Workflow for ADC Evaluation
Caption: A typical workflow for the preclinical evaluation of an ADC.
Comparison of Linker Release Mechanisms
Caption: Comparison of payload release mechanisms for different ADC linker types.
Conclusion
The choice of linker is a critical design feature that dictates the efficacy and safety profile of an ADC. The this compound linker, representing a bioorthogonal click chemistry approach, offers a novel mechanism for payload delivery. The "click-to-release" strategy, where payload release is triggered by a separately administered activator, has shown remarkable preclinical efficacy, in some cases outperforming traditional cleavable linkers. This approach may expand the applicability of ADCs to non-internalizing targets and potentially enhance the bystander effect through controlled extracellular drug release.
In contrast, protease-cleavable linkers like valine-citrulline are well-established and highly effective, particularly for inducing a strong bystander effect, which is advantageous in treating heterogeneous tumors. Non-cleavable linkers such as SMCC provide the highest stability, often resulting in a wider therapeutic window, but their efficacy can be limited by the lack of a bystander effect.
Ultimately, the optimal linker technology is context-dependent, relying on the specific target antigen, tumor microenvironment, and the properties of the cytotoxic payload. The continued development of novel linker strategies, including bioorthogonal systems like those involving tetrazine, is crucial for advancing the next generation of highly effective and safe ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reaction Kinetics for Different Click Chemistry Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate click chemistry linker is a critical decision that significantly influences the efficiency and success of bioconjugation, drug delivery, and imaging applications. This guide provides an objective comparison of the reaction kinetics of prominent click chemistry linkers, supported by experimental data, to facilitate an informed choice for specific research needs.
The efficacy of a click chemistry reaction is quantitatively described by its second-order rate constant (k₂), which indicates how rapidly the reactants are converted into the product. This guide focuses on the three most widely utilized click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Comparative Reaction Kinetics
The choice of a specific click chemistry platform often depends on the desired reaction speed and the biological context of the experiment. The following tables summarize the typical second-order rate constants for these reactions, highlighting the significant differences in their kinetics.
General Comparison of Click Chemistry Reactions
| Click Chemistry Reaction | Typical Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| CuAAC | 10 - 10,000 | Requires a copper(I) catalyst, which can be toxic to living cells. The rate can be enhanced by using stabilizing ligands.[1][2] |
| SPAAC | 0.06 - 1.0 | Copper-free and thus more suitable for in vivo applications, but generally slower than CuAAC.[1][3] |
| IEDDA | 1 - 1,000,000 | The fastest known click chemistry reaction, ideal for rapid labeling at low concentrations.[1] |
In-depth Comparison of SPAAC Cyclooctyne Linkers
The reactivity of cyclooctynes in SPAAC reactions is largely determined by their ring strain and electronic properties. More strained cyclooctynes generally exhibit faster reaction kinetics. The table below compares the performance of commonly used cyclooctynes when reacted with benzyl azide.
| Cyclooctyne Linker | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
Note: Reaction rates can be influenced by the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
From the data, it is evident that dibenzocyclooctyne (DBCO) derivatives generally display the highest reaction rates, making them a preferred choice for applications where reaction speed is critical. Dibenzocyclooctyne (DIBO) also shows strong reactivity. While bicyclo[6.1.0]nonyne (BCN) is slower, it offers benefits in terms of its smaller size and reduced lipophilicity. Interestingly, the reactivity order can be inverted with different azide partners; for instance, BCN reacts faster than DBCO with the aromatic phenyl azide.
Experimental Protocols
Accurate measurement of reaction kinetics is crucial for comparing different click chemistry linkers. The following are detailed methodologies for key experiments.
Determining Second-Order Rate Constants for SPAAC Reactions
A common method for determining the second-order rate constant (k₂) involves monitoring the reaction under pseudo-first-order conditions. This is achieved by using a significant excess (at least 10-fold) of one reactant, which keeps its concentration effectively constant throughout the reaction.
Protocol using UV-Vis Spectrophotometry:
-
Preparation:
-
Select a suitable solvent system in which both the cyclooctyne and azide are soluble and stable.
-
Determine the maximum absorbance wavelength (λ_max) of the cyclooctyne derivative (e.g., around 308-309 nm for many DBCO compounds).
-
Prepare a stock solution of the cyclooctyne derivative and the azide in the chosen buffer.
-
-
Measurement:
-
In a quartz cuvette, add a known concentration of the cyclooctyne derivative.
-
Measure the initial absorbance at the λ_max.
-
Initiate the reaction by adding a known excess of the azide to the cuvette and immediately start monitoring the absorbance over time.
-
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance stabilizes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
-
Visualizing Click Chemistry Concepts
Diagrams created using the DOT language provide a clear visual representation of the relationships and workflows discussed.
Caption: General reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for determining SPAAC reaction rates via UV-Vis spectrophotometry.
Caption: Relationship between cyclooctyne structure and reaction kinetics in SPAAC.
References
Safety Operating Guide
Proper Disposal of Me-Tet-PEG3-NHBoc: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Me-Tet-PEG3-NHBoc is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the known properties of its constituent chemical groups: methyl-tetrazine (Me-Tet), polyethylene glycol (PEG), and tert-butyloxycarbonyl-protected amine (NHBoc). The primary recommendation is to treat this compound as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is essential to handle this compound with appropriate personal protective equipment (PPE). While specific toxicity data is unavailable, the tetrazine moiety suggests that the compound should be handled as a potential irritant to the skin, eyes, and respiratory system.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator should be considered. All handling of the solid compound should be performed in a certified chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Waste Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Potential Irritant," "Handle with Caution").
-
Indicate the date the waste was first added to the container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, as inferred from the properties of similar compounds.[1]
-
-
Spill Management:
-
In the event of a spill, wear the appropriate PPE.
-
Absorb the spill with an inert material, such as vermiculite or sand.[2]
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.[3]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Summary of Quantitative Data and Hazard Information
Since a specific SDS for this compound is not available, the following table summarizes key information based on its chemical structure and data from analogous compounds.
| Parameter | Information | Source/Justification |
| Chemical Name | This compound | - |
| Molecular Formula | C24H36N6O6 | Product Information |
| Molecular Weight | 504.59 g/mol | Product Information |
| Waste Classification | Hazardous Chemical Waste | Inferred from tetrazine component[3] |
| Recommended Container | Tightly sealed, chemically resistant container | General Laboratory Safety Protocols |
| Incompatible Substances | Strong oxidizing agents | Inferred from similar compounds |
| Storage Conditions for Waste | Cool, dry, well-ventilated area away from incompatible materials | General Laboratory Safety Protocols |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Me-Tet-PEG3-NHBoc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Me-Tet-PEG3-NHBoc. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the product. This document outlines personal protective equipment (PPE), operational procedures, and disposal plans to directly address your laboratory's safety and handling needs.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against potential splashes and airborne particles. Tetrazine compounds can cause serious eye irritation. |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable. | Prevents skin contact with the chemical. Always inspect gloves before use and change them immediately if contaminated. |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical. | |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder outside of a certified chemical fume hood. | Boc-protected PEG compounds can cause respiratory irritation. Handling in a fume hood minimizes inhalation risk. |
Operational Plan: Handling and Storage
Proper handling techniques are crucial to minimize exposure and maintain the quality of this compound.
Experimental Protocol for Handling
-
Preparation: Designate a specific handling area, preferably within a certified chemical fume hood, to control potential dust or aerosols. Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation risk. Use appropriate tools to handle the material and avoid creating dust clouds.
-
Dissolving: If dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Post-Handling: Clean the work area and any equipment used. Properly remove and dispose of gloves and any other contaminated PPE. Wash hands thoroughly with soap and water.
Storage
Store this compound in a tightly sealed container in a cool, dry, and dark place. Recommended storage is often at -20°C. Protect the compound from moisture and light.
Disposal Plan
Proper disposal of this compound and associated waste is critical for environmental and personnel safety. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.
-
Segregation: Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is made of a compatible material and is kept closed when not in use.
-
Disposal: Dispose of the chemical waste through a licensed disposal contractor. Do not allow the substance to enter drains. While polyethylene glycol itself is biodegradable, it's important to avoid releasing it into wastewater systems.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
